Ochratoxin A-D4
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H18ClNO6 |
|---|---|
Molecular Weight |
407.8 g/mol |
IUPAC Name |
(2S)-2-[[(3R)-5-chloro-3-deuterio-8-hydroxy-1-oxo-3-(trideuteriomethyl)-4H-isochromene-7-carbonyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C20H18ClNO6/c1-10-7-12-14(21)9-13(17(23)16(12)20(27)28-10)18(24)22-15(19(25)26)8-11-5-3-2-4-6-11/h2-6,9-10,15,23H,7-8H2,1H3,(H,22,24)(H,25,26)/t10-,15+/m1/s1/i1D3,10D |
InChI Key |
RWQKHEORZBHNRI-ULNJQCCOSA-N |
Isomeric SMILES |
[2H][C@]1(CC2=C(C=C(C(=C2C(=O)O1)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)Cl)C([2H])([2H])[2H] |
Canonical SMILES |
CC1CC2=C(C=C(C(=C2C(=O)O1)O)C(=O)NC(CC3=CC=CC=C3)C(=O)O)Cl |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: Synthesis and Characterization of Ochratoxin A-D4 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of deuterated Ochratoxin A (Ochratoxin A-D4 or d5-OTA), a critical internal standard for accurate quantification of Ochratoxin A (OTA) in various matrices. OTA is a mycotoxin with significant health implications, making precise analytical methods essential for food safety and toxicological research. This document details the synthetic route, purification methods, and characterization data for OTA-D4, along with its application in stable isotope dilution assays and its relevance in studying OTA-induced cellular signaling pathways.
Synthesis of this compound
The synthesis of this compound (specifically d5-OTA, where five hydrogen atoms on the phenylalanine ring are replaced with deuterium) is achieved through a semi-synthetic approach starting from Ochratoxin α (OTα) and deuterated L-phenylalanine (L-d5-phenylalanine). The key transformation is an amide coupling reaction.
Synthetic Scheme
The overall synthetic strategy involves the coupling of the carboxylic acid of Ochratoxin α with the amine group of L-d5-phenylalanine. This reaction is typically facilitated by peptide coupling agents to form the stable amide bond present in the final OTA-D4 molecule.
Experimental Protocol: Amide Coupling Reaction
This protocol outlines the condensation reaction between Ochratoxin α and L-d5-phenylalanine.
Materials:
-
Ochratoxin α (OTα)
-
L-phenylalanine-d5
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
N-Hydroxybenzotriazole (HOBt)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Solvents for purification (e.g., ethyl acetate, hexane)
Procedure:
-
Activation of Ochratoxin α: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Ochratoxin α (1 equivalent) in anhydrous DMF. Add EDC·HCl (1.2 equivalents) and HOBt (1.2 equivalents) to the solution. Stir the mixture at room temperature for 1-2 hours to form the active ester of OTα.
-
Coupling Reaction: In a separate flask, dissolve L-d5-phenylalanine (1.1 equivalents) in anhydrous DMF. Slowly add this solution to the activated Ochratoxin α mixture. Let the reaction proceed at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding water. Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x volumes). Combine the organic layers and wash successively with saturated sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.
Purification
The crude product is purified to obtain high-purity this compound suitable for use as an analytical standard.
Method: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of an acidifier like formic acid or acetic acid (e.g., 0.1%), is commonly employed.
-
Detection: UV detection at wavelengths around 213 nm and 331 nm is suitable for monitoring the elution of OTA-D4.
-
Fraction Collection: Fractions containing the pure OTA-D4 are collected, combined, and the solvent is removed under reduced pressure.
An alternative purification method that can be employed is liquid-liquid chromatography.
Characterization of this compound
The identity, purity, and isotopic enrichment of the synthesized this compound must be confirmed through various analytical techniques.
Mass Spectrometry
High-Resolution Mass Spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of OTA-D4. The expected mass will be 5 Daltons higher than that of unlabeled Ochratoxin A.
| Parameter | Value |
| Molecular Formula | C₂₀H₁₃D₅ClNO₆ |
| Monoisotopic Mass | 408.1136 u |
| Mass Shift (vs. OTA) | +5 Da |
Table 1: High-Resolution Mass Spectrometry Data for this compound
Tandem mass spectrometry (MS/MS) is used to confirm the structure by analyzing the fragmentation pattern. The fragmentation of OTA-D4 is expected to be similar to that of unlabeled OTA, with the deuterium label retained on the phenylalanine-related fragments. A common fragment ion for OTA is m/z 239, corresponding to the isocoumarin moiety, which should remain unchanged in OTA-D4.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the synthesized compound.
-
¹H NMR: The most significant difference in the ¹H NMR spectrum of OTA-D4 compared to OTA will be the absence of signals corresponding to the aromatic protons of the phenylalanine ring.
-
¹³C NMR: The ¹³C NMR spectrum will show signals for all carbon atoms, with the chemical shifts of the deuterated phenyl ring carbons being slightly affected by the deuterium substitution.
| Technique | Expected Observations for this compound |
| ¹H NMR | Absence of aromatic proton signals from the phenylalanine moiety. Other proton signals corresponding to the isocoumarin and the rest of the phenylalanine backbone should be present. |
| ¹³C NMR | Presence of all 20 carbon signals. The signals for the deuterated phenyl carbons may appear as multiplets with lower intensity due to C-D coupling. |
Table 2: Summary of Expected NMR Spectroscopic Data for this compound
Application in Research: Stable Isotope Dilution Assay (SIDA)
This compound is primarily used as an internal standard in Stable Isotope Dilution Assays (SIDA) for the accurate quantification of Ochratoxin A in complex matrices such as food, feed, and biological fluids.[1] The principle of SIDA relies on the addition of a known amount of the isotopically labeled standard to the sample prior to extraction and analysis. Since the labeled standard has nearly identical chemical and physical properties to the native analyte, it co-elutes during chromatography and experiences similar matrix effects during ionization in the mass spectrometer. This allows for highly accurate quantification by measuring the ratio of the native analyte to the labeled internal standard.
Figure 1: Experimental workflow for Ochratoxin A quantification using a Stable Isotope Dilution Assay (SIDA).
Relevance in Studying Cellular Signaling Pathways
Ochratoxin A is known to exert its toxicity by modulating various cellular signaling pathways. The use of stable isotope-labeled OTA in research can aid in precise quantification of cellular uptake and distribution, which is crucial for understanding its molecular mechanisms of action. Key signaling pathways affected by OTA include:
TGF-β/Smad Signaling Pathway
Ochratoxin A has been shown to induce fibrosis in organs like the liver and kidneys, a process often mediated by the Transforming Growth Factor-β (TGF-β) signaling pathway. OTA can upregulate the expression of TGF-β and its receptors, leading to the phosphorylation and activation of Smad proteins (Smad2/3), which then translocate to the nucleus to regulate the expression of pro-fibrotic genes.
Figure 2: Ochratoxin A-induced activation of the TGF-β/Smad signaling pathway leading to fibrosis.
MAPK/JNK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathways, including the JNK and ERK cascades, are critical in regulating cellular responses to stress, such as that induced by OTA. OTA exposure can lead to the activation of JNK and p38 MAPKs, which are involved in apoptosis and inflammatory responses, while also potentially dysregulating the ERK pathway, which is typically associated with cell survival and proliferation.
Figure 3: Modulation of MAPK/JNK/ERK signaling pathways by Ochratoxin A.
AMPK Signaling Pathway
AMP-activated protein kinase (AMPK) is a key sensor of cellular energy status. Some studies suggest that OTA can interfere with mitochondrial function, leading to a decrease in ATP levels and subsequent activation of the AMPK signaling pathway. This can, in turn, affect various metabolic processes, including glucose uptake and protein synthesis.
Figure 4: Activation of the AMPK signaling pathway in response to Ochratoxin A-induced energy stress.
Conclusion
The synthesis and characterization of this compound are crucial for advancing research in mycotoxin analysis and toxicology. This guide provides a foundational understanding of the synthetic methodology, purification, and detailed characterization of this important analytical standard. Furthermore, the application of OTA-D4 in SIDA enables accurate quantification, which is fundamental for regulatory compliance and for elucidating the complex cellular mechanisms underlying Ochratoxin A toxicity. The provided diagrams of key signaling pathways offer a visual framework for understanding the molecular targets of this mycotoxin, paving the way for further research into its pathological effects and potential therapeutic interventions.
References
An In-depth Technical Guide to the Chemical and Physical Properties of Ochratoxin A-D4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties of Ochratoxin A-D4, a deuterated analog of the mycotoxin Ochratoxin A. Due to its use as an internal standard in analytical chemistry, its properties are intrinsically linked to those of its non-deuterated counterpart. This document presents a compilation of quantitative data, detailed experimental protocols for its application, and visualizations of key biological pathways affected by Ochratoxin A.
Core Chemical and Physical Properties
This compound is primarily utilized as an internal standard for the accurate quantification of Ochratoxin A in various matrices by mass spectrometry-based methods. Its physical and chemical properties are analogous to Ochratoxin A, with the key difference being a higher molecular weight due to the incorporation of four deuterium atoms. This isotopic labeling provides a distinct mass-to-charge ratio (m/z) for mass spectrometric detection without significantly altering its chemical behavior during sample preparation and analysis.
Quantitative Data Summary
The following tables summarize the key chemical and physical properties of this compound and Ochratoxin A for comparative purposes.
Table 1: General Chemical Properties
| Property | This compound | Ochratoxin A |
| Molecular Formula | C₂₀H₁₄D₄ClNO₆ | C₂₀H₁₈ClNO₆ |
| Molecular Weight | 407.84 g/mol [1] | 403.81 g/mol |
| CAS Number | 1448049-50-0[1] | 303-47-9 |
| Appearance | White to off-white crystalline solid | White crystalline powder[2] |
Table 2: Physicochemical Properties
| Property | This compound | Ochratoxin A |
| Melting Point | Not explicitly reported, expected to be similar to Ochratoxin A | 169 °C (from xylene)[3][4] |
| Boiling Point | 632.4 ± 55.0 °C at 760 mmHg (Predicted) | Not available |
| Density | 1.4 ± 0.1 g/cm³ (Predicted) | Not available |
| LogP | 4.31 (Predicted) | 4.74 |
| pKa | Not explicitly reported, expected to be similar to Ochratoxin A | 7.1 |
Table 3: Solubility Data for Ochratoxin A
| Solvent | Solubility |
| Water | Slightly soluble, < 1 mg/mL |
| Polar Organic Solvents (Ethanol, Methanol, Chloroform) | Soluble |
| Aqueous Sodium Bicarbonate | Soluble |
| Petroleum Ether, Saturated Hydrocarbons | Insoluble |
| Ethanol | ~50 mg/mL |
| DMSO | ~16 mg/mL |
| Dimethylformamide | ~14 mg/mL |
Note: The solubility of this compound is expected to be very similar to that of Ochratoxin A.
Table 4: Stability of Ochratoxin A
| Condition | Stability |
| Temperature | Stable under normal cooking conditions, but degradation increases at temperatures above 150°C. |
| pH | More stable in acidic and neutral conditions than in alkaline conditions during heating. |
| Light | Stable when stored in the dark. |
| Storage | Stock solutions in organic solvents are stable for extended periods when stored at -20°C. |
Experimental Protocols
This compound is instrumental in the accurate quantification of Ochratoxin A by isotope dilution mass spectrometry. The following is a representative protocol for the analysis of Ochratoxin A in a cereal matrix using LC-MS/MS with this compound as an internal standard.
Protocol: Determination of Ochratoxin A in Cereals by LC-MS/MS with Isotope Dilution
1. Sample Preparation and Extraction
-
Homogenization: Mill a representative portion of the cereal sample to a fine powder.
-
Weighing: Accurately weigh 5 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.
-
Internal Standard Spiking: Add a known amount of this compound solution in a suitable solvent (e.g., acetonitrile) to the sample. The amount should be chosen to be in the mid-range of the expected Ochratoxin A concentration.
-
Extraction: Add 20 mL of an extraction solvent, typically an acetonitrile/water mixture (e.g., 80:20, v/v) with a small percentage of formic acid (e.g., 0.1%) to enhance extraction efficiency.
-
Shaking: Cap the tube and shake vigorously for 30-60 minutes using a mechanical shaker.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes to pellet the solid material.
-
Dilution: Take a specific volume of the supernatant and dilute it with a suitable solvent (e.g., water/acetonitrile/formic acid) to reduce matrix effects before injection into the LC-MS/MS system.
2. Immunoaffinity Column (IAC) Cleanup (Optional but Recommended for Complex Matrices)
-
For matrices with high levels of interfering compounds, an IAC cleanup step can be employed before the dilution step.
-
Dilute the supernatant with phosphate-buffered saline (PBS).
-
Pass the diluted extract through an Ochratoxin A-specific immunoaffinity column. The OTA and OTA-D4 will bind to the antibodies.
-
Wash the column with water or PBS to remove unbound impurities.
-
Elute the toxins from the column using a small volume of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of an acidifier like formic acid or acetic acid, is typically employed.
-
Flow Rate: A flow rate of 0.2-0.5 mL/min is common.
-
Injection Volume: 5-20 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive mode is typically used.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for both Ochratoxin A and this compound are monitored.
-
Ochratoxin A transitions (example): m/z 404.1 → 239.1 (quantifier), m/z 404.1 → 358.1 (qualifier)
-
This compound transitions (example): m/z 408.1 → 243.1 (quantifier)
-
-
Quantification: A calibration curve is constructed by plotting the ratio of the peak area of Ochratoxin A to the peak area of this compound against the concentration of Ochratoxin A standards. The concentration of Ochratoxin A in the sample is then determined from this curve.
-
Mandatory Visualizations
The following diagrams illustrate a key signaling pathway affected by Ochratoxin A and a typical experimental workflow for its analysis.
Caption: Signaling pathways involved in Ochratoxin A-induced nephrotoxicity.
Caption: Experimental workflow for Ochratoxin A analysis using an internal standard.
References
- 1. Ochratoxin A-Induced Nephrotoxicity: Up-to-Date Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Toxicity of Ochratoxin A and Its Modulation by Antioxidants: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Renal toxicity through AhR, PXR, and Nrf2 signaling pathway activation of ochratoxin A-induced oxidative stress in kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ochratoxin A induces glomerular injury through activating the ERK/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
understanding the stability of Ochratoxin A-D4 in organic solvents
An In-depth Technical Guide to the Stability of Ochratoxin A-d4 in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability of Ochratoxin A (OTA) and its deuterated analog, this compound (OTA-d4), when stored in common organic solvents. As isotopically labeled internal standards are critical for accurate quantification in mass spectrometry-based assays, understanding the stability of OTA-d4 is paramount for reliable analytical results. While specific stability studies on OTA-d4 are not extensively published, its stability is presumed to be comparable to that of the native OTA, with the additional consideration of potential hydrogen-deuterium (H/D) exchange in protic solvents.
Physicochemical Properties and Solubility
Ochratoxin A is a mycotoxin characterized by high stability under various conditions.[1][2] It is soluble in polar organic solvents such as methanol, ethanol, acetonitrile, chloroform, and ketones, particularly under neutral and acidic conditions.[1][2][3] In alkaline environments, it dissolves in aqueous solutions like sodium bicarbonate. This solubility profile dictates the choice of solvents for stock and working solutions in analytical laboratories.
Factors Affecting Stability
The stability of OTA and OTA-d4 in solution is influenced by several key factors:
-
Solvent Composition: The choice of organic solvent is critical. While OTA is generally stable in pure solvents like acetonitrile and methanol, the addition of water can induce degradation in some mycotoxins. Acidification of aqueous-organic mixtures, for instance with formic acid, can enhance stability, potentially by minimizing adsorption to container surfaces.
-
Temperature: Lower temperatures significantly prolong the shelf-life of OTA solutions. Storage at refrigerated (approx. 5°C) or frozen (-18°C) conditions is a common practice to ensure long-term stability. Studies have shown OTA in methanol is stable for at least 50 days at 5°C, and multi-mycotoxin standards in various solvents are stable for over a year at -18°C.
-
Light Exposure: Exposure to light, particularly UV and fluorescent light, can contribute to the degradation of OTA. Therefore, storage in amber vials or wrapping containers in aluminum foil is a crucial protective measure.
-
pH: OTA is most stable in neutral to acidic conditions. Alkaline conditions can alter its properties and solubility.
-
Container Material: Adsorption of the analyte to the surface of glass vials can be a source of error. The use of silanized glass vials is recommended to minimize this effect and improve the stability of standard solutions.
-
Hydrogen-Deuterium (H/D) Exchange: A unique concern for deuterated standards like OTA-d4 is the potential for H/D exchange, particularly in protic solvents such as methanol, water, or solutions containing acids like formic acid. This exchange can compromise the isotopic purity of the standard and affect the accuracy of quantitative analyses. While 13C-labeled standards are not susceptible to this issue, the risk for deuterated compounds necessitates careful solvent selection and stability monitoring.
Quantitative Stability Data Summary
The following tables summarize quantitative data from studies on Ochratoxin A stability in various organic solvents and conditions. These findings are considered indicative of the stability of the core OTA-d4 molecule.
Table 1: Long-Term Stability of Ochratoxin A Stock Solutions
| Solvent | Concentration | Storage Temperature | Duration | Stability Outcome | Reference |
| RP-HPLC Solvents¹ | Not specified | -18 °C | 14 months | Considered stable | |
| Methanol | ~0.01–10 µg/mL | ~5 °C | At least 50 days | Concentration remained constant | |
| Acetonitrile | Not specified | -18 °C | 14 months | Considered stable |
¹Refers to common reverse-phase high-performance liquid chromatography solvents, including acetonitrile and methanol.
Table 2: Short-Term Stability of Ochratoxin A Working Solutions
| Solvent Mixture | Concentration | Storage Temperature | Duration | Stability Outcome | Reference |
| Water/Methanol (50/50 v/v) + 0.1% Formic Acid | Multi-mycotoxin mix | 23 °C (exposed to light) | At least 75 hours | Stable (CV ≤ 10%) in silanized glass | |
| Methanol | ~50 µg/mL | Up to 150°C (Microwave) | 20 minutes | No significant change in concentration |
Experimental Protocols for Stability Assessment
A robust assessment of OTA-d4 stability is crucial for ensuring data quality in quantitative assays. Below is a generalized protocol for such a study.
Objective
To determine the short-term and long-term stability of an this compound standard solution in a selected organic solvent under defined storage conditions (e.g., temperature, light exposure).
Materials
-
This compound certified reference material
-
High-purity organic solvent (e.g., HPLC-grade acetonitrile or methanol)
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Amber glass autosampler vials, preferably silanized
-
HPLC-MS/MS system
-
Analytical balance
Methodology
-
Preparation of Stock Solution:
-
Accurately weigh a precise amount of OTA-d4 crystalline solid.
-
Dissolve the solid in the chosen organic solvent in a volumetric flask to create a concentrated stock solution (e.g., 100 µg/mL).
-
Store this stock solution in an amber glass vial at -20°C or -80°C.
-
-
Preparation of Working Solution:
-
Dilute the stock solution with the same solvent to a working concentration relevant to the analytical method (e.g., 1 µg/mL).
-
Aliquot the working solution into multiple amber autosampler vials to avoid repeated freeze-thaw cycles of a single vial.
-
-
Stability Time Points and Conditions:
-
Time Zero (T₀): Immediately after preparation, analyze several aliquots of the working solution to establish the initial concentration.
-
Storage Conditions: Store the vials under the conditions to be tested (e.g., room temperature/~22°C, refrigerated/4°C, frozen/-20°C). Protect one set of samples from light at each temperature.
-
Sampling Schedule: Analyze the solutions at predetermined intervals.
-
Short-term: 0, 4, 8, 24, 48, 72 hours.
-
Long-term: 0, 1 week, 2 weeks, 1 month, 3 months, 6 months, 1 year.
-
-
-
Analytical Method (HPLC-MS/MS):
-
Use a validated liquid chromatography-tandem mass spectrometry method for the quantification of OTA-d4.
-
Monitor the peak area or height of the analyte at each time point.
-
To ensure the validity of each analytical run, include freshly prepared calibration standards and quality control samples.
-
-
Data Analysis:
-
Calculate the mean concentration and coefficient of variation (CV) for the measurements at each time point.
-
Compare the mean concentration at each time point to the T₀ concentration.
-
The standard is typically considered stable if the mean concentration remains within a predefined range (e.g., ±10-15%) of the initial concentration.
-
Visualizations
Experimental Workflow
Caption: Workflow for assessing the stability of OTA-d4 standard solutions.
Factors Influencing OTA-d4 Stability
Caption: Key factors that influence the stability of this compound in solution.
General Degradation Pathways of Ochratoxin A
Caption: Primary degradation pathways of the Ochratoxin A molecule.
Conclusion and Recommendations
This compound, like its non-deuterated analog, is a relatively stable molecule when handled and stored correctly. For maximum stability and to ensure the integrity of analytical standards, the following practices are recommended:
-
Solvent Selection: Use high-purity acetonitrile or methanol for stock solutions. If aqueous-organic mixtures are necessary, consider acidification and prepare them fresh.
-
Storage: Store stock solutions at -18°C or lower for long-term stability. Refrigerate working solutions and bring them to room temperature before use to avoid condensation.
-
Light Protection: Always use amber vials or other light-blocking containers to prevent photodegradation.
-
Container Choice: Employ silanized glass vials to minimize potential losses due to adsorption.
-
Verification: Periodically verify the concentration of stock solutions against a freshly prepared standard or a certified reference material from a different lot, especially if stored for an extended period. A concentration check revealing a difference of more than 3-5% may indicate degradation.
By adhering to these guidelines, researchers and scientists can minimize the risk of standard degradation, thereby ensuring the accuracy and reliability of their mycotoxin analyses.
References
The Role and Mechanism of Ochratoxin A-d4 as an Internal Standard in Quantitative Analysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The accurate quantification of mycotoxins, such as Ochratoxin A (OTA), in complex matrices is a critical challenge in food safety, environmental monitoring, and toxicological research. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique due to its high sensitivity and selectivity.[1][2][3] However, the accuracy of LC-MS/MS quantification can be significantly compromised by matrix effects, which are the suppression or enhancement of the analyte signal by co-eluting compounds from the sample matrix.[4][5] The use of a stable isotope-labeled internal standard, such as Ochratoxin A-d4 (OTA-d4), is the most effective strategy to mitigate these effects and ensure reliable results.
The fundamental principle behind using OTA-d4 is the stable isotope dilution assay (SIDA). OTA-d4 is chemically identical to the native Ochratoxin A, with the only difference being the replacement of four hydrogen atoms with deuterium. This subtle mass shift allows the mass spectrometer to differentiate between the analyte and the internal standard. Because OTA-d4 has virtually identical physicochemical properties to OTA, it co-elutes during chromatography and experiences the same variations during sample preparation, extraction, and ionization in the MS source. By adding a known amount of OTA-d4 to the sample at the beginning of the analytical process, any losses during sample preparation or signal fluctuations due to matrix effects will affect both the analyte and the internal standard proportionally. The ratio of the analyte signal to the internal standard signal is then used for quantification, effectively canceling out these variations and leading to more accurate and precise measurements.
This technical guide provides a comprehensive overview of the mechanism of action of this compound as an internal standard, detailed experimental protocols, and performance data.
Quantitative Performance Data
The use of stable isotope-labeled internal standards like OTA-d4 significantly improves the accuracy and precision of Ochratoxin A quantification across various matrices. The data presented below, compiled from multiple studies, demonstrates the typical performance of methods employing this strategy.
| Matrix | Analyte Concentration | Recovery (%) | Relative Standard Deviation (RSD) (%) | Limit of Quantitation (LOQ) (ng/mL or µg/kg) | Reference(s) |
| Traditional Chinese Medicines | Not Specified | 86.3 - 114.2 | ≤ 13.1 | 0.03 - 0.19 ng/mL | |
| Ready-to-drink Coffee | 0.10 ng/mL | 97.3 | 1.9 (repeatability), 4.0 (intermediate precision) | 0.0065 ng/mL | |
| Corn, Wheat, Soybean, Almond, Oat Cereal, Peanut Butter, Red Chili, Black Pepper | Spiked at two levels | 80 - 120 | < 15 | Below regulatory limits | |
| Drainage Water | Not Specified | 95 - 108 | 3 - 14 | 0.5 - 2.1 ng/L | |
| River Water | Not Specified | 70 - 102 | 2 - 13 | 0.4 - 1.1 ng/L | |
| WWTP Effluent | Not Specified | 76 - 109 | 4 - 16 | 0.8 - 12.4 ng/L | |
| Wine | Not Specified | Not Reported | Not Reported | 0.005 µg/L | |
| Flour | Not Specified | Not Reported | Not Reported | 0.072 µg/kg |
Experimental Protocols
The following is a generalized yet detailed methodology for the determination of Ochratoxin A in a solid food matrix using this compound as an internal standard, based on common practices described in the literature.
1. Sample Preparation and Extraction
-
Homogenization: A representative sample of the matrix (e.g., 5 g of ground corn) is accurately weighed into a centrifuge tube.
-
Internal Standard Spiking: A known volume of this compound working solution is added to the sample. This step is crucial and should be done at the earliest stage to account for all subsequent variations.
-
Extraction: An appropriate extraction solvent is added. A common choice is a mixture of acetonitrile and water (e.g., 85:15 v/v) with a small percentage of an acid like formic acid to improve extraction efficiency.
-
Shaking/Vortexing: The sample is vigorously shaken or vortexed for a set period (e.g., 15-30 minutes) to ensure thorough extraction of the analytes from the matrix.
-
Centrifugation: The mixture is centrifuged at high speed (e.g., 4000 rpm for 10 minutes) to separate the solid matrix from the liquid extract.
2. Sample Cleanup (Optional but Recommended)
For complex matrices, a cleanup step is often necessary to remove interfering compounds.
-
Immunoaffinity Column (IAC) Cleanup: The supernatant from the extraction step is diluted with a buffer (e.g., phosphate-buffered saline) and passed through an immunoaffinity column specific for Ochratoxin A. The column contains antibodies that bind to both OTA and OTA-d4.
-
Washing: The column is washed with water or a mild buffer to remove unbound matrix components.
-
Elution: The bound OTA and OTA-d4 are eluted from the column with a small volume of a strong organic solvent, such as methanol.
-
Evaporation and Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen and reconstituted in a suitable solvent for LC-MS/MS analysis (e.g., mobile phase starting conditions).
3. LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 analytical column is commonly used for the separation of Ochratoxin A.
-
Mobile Phase: A gradient elution is typically employed using a mixture of water and an organic solvent (e.g., methanol or acetonitrile), both modified with a small amount of an additive like formic acid or ammonium formate to improve peak shape and ionization efficiency.
-
Injection Volume: A small volume (e.g., 5 µL) of the reconstituted sample extract is injected into the LC system.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive mode is generally used for the analysis of Ochratoxin A.
-
Detection Mode: The mass spectrometer is operated in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode. This involves monitoring specific precursor-to-product ion transitions for both Ochratoxin A and this compound, which provides high selectivity and sensitivity.
-
Data Acquisition: The instrument software records the chromatograms for the specific transitions of OTA and OTA-d4.
-
4. Quantification
-
Calibration Curve: A calibration curve is constructed by plotting the ratio of the peak area of Ochratoxin A to the peak area of this compound against the concentration of Ochratoxin A for a series of calibration standards.
-
Calculation: The concentration of Ochratoxin A in the sample is determined by calculating the peak area ratio from the sample analysis and interpolating the concentration from the calibration curve.
Visualizations
The following diagrams illustrate the core concepts and workflows associated with the use of this compound as an internal standard.
References
A Technical Guide to the Toxicokinetics of Ochratoxin A in Animal Studies
An In-depth Examination for Researchers, Scientists, and Drug Development Professionals
Disclaimer: A comprehensive literature search did not yield specific studies on the toxicokinetics of deuterated Ochratoxin A (d-OTA). Therefore, this technical guide focuses on the extensive body of research available for Ochratoxin A (OTA). The principles of toxicokinetics and the experimental methodologies described herein are largely applicable to isotopic analogues like d-OTA.
Ochratoxin A (OTA) is a mycotoxin produced by several species of Aspergillus and Penicillium fungi, and it is a common contaminant in a variety of food and feed items.[1][2] Its toxic effects, which include nephrotoxicity, hepatotoxicity, immunotoxicity, and carcinogenicity, have been documented in numerous animal species.[1][3][4] Understanding the toxicokinetics of OTA—its absorption, distribution, metabolism, and excretion (ADME)—is crucial for assessing its risk to animal and human health.
This guide provides a detailed overview of the toxicokinetics of OTA in various animal models, with a focus on quantitative data, experimental protocols, and relevant biological pathways.
Quantitative Toxicokinetic Data
The toxicokinetics of OTA vary significantly across different animal species, which is attributed to differences in their physiological and metabolic processes. Key toxicokinetic parameters for OTA in several animal species are summarized in the tables below.
Table 1: Toxicokinetic Parameters of Ochratoxin A in Rodents
| Parameter | Species/Strain | Dose and Route | Cmax | Tmax | Half-life (t½) | Bioavailability | Reference |
| Peak Plasma Concentration (Cmax) | F344 Rats (male) | 0.5 mg/kg, oral | 4.6 µmol/L | 24-48 h | - | - | |
| F344 Rats (female) | 0.5 mg/kg, oral | 6.0 µmol/L | 24-48 h | - | - | ||
| Wistar Rats (male) | 15 mg/kg, oral | 35 µg/mL | - | - | - | ||
| SD Rats (male) | 0.2 mg/kg, oral | 1.9 ± 0.1 µg/mL | - | - | - | ||
| Time to Peak (Tmax) | F344 Rats | 0.5 mg/kg, oral | - | 24-48 h | - | - | |
| Elimination Half-life (t½) | F344 Rats | 0.5 mg/kg, oral | - | - | ~230 h | - | |
| Rat | 50 ng/g, intratracheal | - | - | 127 h | 98% | ||
| Mouse | 50 ng/g, oral | - | - | 39 h | 97% | ||
| Volume of Distribution (Vd) | Rat | 50 ng/g, intratracheal | - | - | - | 168 ml/kg | |
| Plasma Clearance | Rat | 50 ng/g, intratracheal | - | - | - | 0.92 ml/kg·h |
Table 2: Toxicokinetic Parameters of Ochratoxin A in Swine
| Parameter | Species | Dose and Route | Cmax | Tmax | Half-life (t½) | Bioavailability | Reference |
| Peak Plasma Concentration (Cmax) | Lactating Sows | 500 µg/kg, oral | 920.25 ± 88.46 µg/L | 9 h | - | - | |
| Time to Peak (Tmax) | Lactating Sows | 500 µg/kg, oral | - | 9 h | - | - | |
| Elimination Half-life (t½) | Lactating Sows | 500 µg/kg, oral | - | - | 78.47 ± 7.68 h | - | |
| Volume of Distribution (Vd) | Lactating Sows | 500 µg/kg, oral | - | - | - | 0.16 ± 0.003 L/kg | |
| Total Plasma Clearance (Cl) | Lactating Sows | 500 µg/kg, oral | - | - | - | 0.0014 ± 0.00 L·kg⁻¹·h⁻¹ | |
| Bioavailability | Pigs | - | - | - | - | ~66% |
Table 3: Toxicokinetic Parameters of Ochratoxin A in Poultry
| Parameter | Species | Dose and Route | Cmax | Tmax | Half-life (t½) | Bioavailability | Reference |
| Time to Peak (Tmax) | Laying Hens, Turkeys, Ducks | - | - | 0.31 - 1.88 h | - | - | |
| Broiler Chickens | - | - | 1.43 - 4.63 h | - | - | ||
| Elimination Half-life (t½) | - | - | - | - | 3.3 h | - | |
| Bioavailability | Chickens | - | - | - | - | ~40% |
Table 4: Toxicokinetic Parameters of Ochratoxin A in Other Species
| Parameter | Species | Dose and Route | Cmax | Tmax | Half-life (t½) | Bioavailability | Reference |
| Peak Plasma Concentration (Cmax) | Dezhou Male Donkeys | 2.5 mg/kg, oral | 10.34 µg/mL | 12 h | - | - | |
| Time to Peak (Tmax) | Dezhou Male Donkeys | 2.5 mg/kg, oral | - | 12 h | - | - | |
| Elimination Half-life (t½) | Dezhou Male Donkeys | 2.5 mg/kg, oral | - | - | 24.52 ± 2.48 h | - | |
| Monkey | 50 ng/g, IV | - | - | 840 h | - | ||
| Fish | 50 ng/g, oral | - | - | 0.68 h | 1.6% | ||
| Plasma Clearance | Monkey | 50 ng/g, IV | - | - | - | 0.17 ml/kg·h | |
| Quail | - | - | - | - | 72 ml/kg·h |
Experimental Protocols
The methodologies employed in OTA toxicokinetic studies are critical for the interpretation of the resulting data. Below are detailed descriptions of typical experimental protocols.
-
Species and Strain: A variety of animal models have been utilized, including rats (Wistar, Sprague-Dawley, F344), pigs, and poultry (broiler chickens, laying hens). The choice of species is often dictated by the specific research question, as metabolic and physiological differences can significantly impact OTA's kinetics.
-
Administration: OTA is typically administered orally via gavage, often dissolved in a vehicle like corn oil to ensure complete dosage. Intravenous and intratracheal administrations have also been used to study bioavailability and absorption from different routes of exposure.
-
Matrices: Biological samples are collected at various time points post-administration to characterize the ADME of OTA. These matrices commonly include blood (plasma or serum), urine, feces, and tissues (kidney, liver, muscle, fat).
-
Time Points: For a comprehensive toxicokinetic profile, samples are collected at multiple time points. For instance, in a study with lactating sows, plasma samples were collected at 0, 5, 15, and 30 minutes, and then at 1, 2, 3, 6, 9, 12, 24, 48, 72, 88, 96, and 120 hours post-administration.
-
Sample Processing: Blood is typically centrifuged to separate plasma or serum. Tissues may be homogenized to facilitate extraction. All samples are usually stored at -20°C or -80°C until analysis.
-
Quantification: The concentration of OTA and its metabolites in biological matrices is most commonly determined using High-Performance Liquid Chromatography (HPLC) with fluorescence detection (FLD) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These techniques offer high sensitivity and specificity for accurate quantification.
The following diagram illustrates a typical experimental workflow for an in vivo toxicokinetic study of OTA.
A generalized workflow for conducting an in vivo toxicokinetic study of Ochratoxin A.
Absorption, Distribution, Metabolism, and Excretion (ADME)
OTA is readily absorbed from the gastrointestinal tract in most monogastric animals, with the proximal jejunum being a primary site of absorption. Bioavailability varies among species, with reported values of approximately 66% in pigs and 40% in chickens.
Following absorption, OTA is extensively bound to plasma proteins, particularly albumin (up to 99% in pigs). This high degree of protein binding contributes to its long half-life in the body. OTA distributes to various tissues, with the highest concentrations typically found in the kidneys and liver, which are also the primary target organs for its toxicity. Lower levels are found in muscle and fat.
The biotransformation of OTA is not fully elucidated and can be controversial. The primary metabolite is Ochratoxin α (OTα), which is formed by the cleavage of the phenylalanine moiety by gut microbiota. Other metabolites, such as hydroxylated forms and glucuronide conjugates, have also been identified.
OTA is eliminated from the body through both urine and feces. The excretion process is generally slow, contributing to its accumulation in tissues. In poultry, elimination is faster compared to other monogastric animals. Enterohepatic recirculation may also play a role in the prolonged retention of OTA in the body.
Signaling Pathways in OTA Toxicity
While this guide focuses on toxicokinetics, it is important to note the key mechanisms of OTA's toxicity, as these are the ultimate consequences of its ADME profile. OTA has been shown to disrupt several cellular processes.
The diagram below illustrates some of the key signaling pathways implicated in OTA-induced toxicity.
Key cellular targets and downstream effects of Ochratoxin A toxicity.
OTA exerts its toxic effects through multiple mechanisms, including the inhibition of protein synthesis, induction of oxidative stress via mitochondrial dysfunction, disruption of calcium homeostasis, and direct DNA damage. These cellular insults can lead to apoptosis, inflammation, and, in the long term, carcinogenesis.
Conclusion
The toxicokinetics of Ochratoxin A have been extensively studied in a range of animal species, revealing significant inter-species variability. This guide provides a comprehensive summary of the available quantitative data, experimental methodologies, and the ADME profile of OTA. A thorough understanding of these toxicokinetic principles is essential for accurate risk assessment and the development of strategies to mitigate the adverse health effects of this prevalent mycotoxin. Future research focusing on the toxicokinetics of deuterated OTA could provide more refined data for use in advanced analytical and metabolic studies.
References
- 1. Toxicokinetics and toxicodynamics of ochratoxin A, an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ochratoxin A kinetics: a review of analytical methods and studies in rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzymatic degradation of ochratoxin A in the gastrointestinal tract of piglets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ochratoxin A: its impact on poultry gut health and microbiota, an overview - PMC [pmc.ncbi.nlm.nih.gov]
A Preliminary Investigation into the Isotopic Purity of Ochratoxin A-D4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies used to assess the isotopic purity of deuterated Ochratoxin A (OTA), specifically Ochratoxin A-D4. The accurate determination of isotopic purity is critical for its use as an internal standard in stable isotope dilution assays (SIDA), which are widely employed for the precise quantification of Ochratoxin A in various matrices.[1][2][3] This document outlines the experimental protocols, data presentation, and logical workflows necessary for this preliminary investigation.
The Critical Role of Isotopic Purity in Quantitative Analysis
Ochratoxin A is a mycotoxin with significant health implications, including nephrotoxic, carcinogenic, and teratogenic effects.[4][5] Its presence in food and feed is strictly regulated, necessitating highly accurate analytical methods for its detection and quantification. Stable isotope dilution analysis coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a gold-standard technique for this purpose. This method relies on the use of an isotopically labeled internal standard, such as this compound, which is chemically identical to the analyte but has a different mass.
The accuracy of SIDA is directly dependent on the isotopic purity of the internal standard. The presence of unlabeled Ochratoxin A or other isotopic variants in the standard can lead to an overestimation of the analyte concentration. Therefore, a thorough investigation of the isotopic purity of the labeled standard is a prerequisite for its use in quantitative assays.
Quantitative Data on Isotopic Purity
| Isotopic Variant | Stated Isotopic Purity | Analytical Method | Reference |
| U-[¹³C₂₀]-Ochratoxin A | 98% | Not Specified | |
| [²H₅]-Ochratoxin A | >96% (inferred from synthesis) | LC-MS/MS |
Experimental Protocols for Isotopic Purity Assessment
The determination of the isotopic purity of this compound is primarily achieved through high-resolution mass spectrometry (HRMS) or tandem mass spectrometry (MS/MS). The following protocol outlines a general procedure for this assessment.
Sample Preparation
-
Standard Solution Preparation: Prepare a stock solution of the this compound standard in a suitable solvent, such as methanol or acetonitrile, at a concentration of approximately 1 µg/mL.
-
Serial Dilutions: Perform serial dilutions of the stock solution to obtain a working solution with a concentration suitable for direct infusion or LC-MS analysis (e.g., 100 ng/mL).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The use of LC-MS/MS allows for the separation of the labeled standard from any potential impurities before mass analysis.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used for the separation of Ochratoxin A.
-
Mobile Phase: A gradient elution with water and methanol or acetonitrile, both containing a small percentage of an acidifier like formic acid, is commonly employed.
-
Flow Rate: A flow rate in the range of 0.2-0.4 mL/min is standard.
-
Injection Volume: 5-10 µL of the working solution.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is generally used for Ochratoxin A analysis.
-
Multiple Reaction Monitoring (MRM): Monitor the transitions for both unlabeled Ochratoxin A and this compound.
-
Unlabeled Ochratoxin A (C₂₀H₁₈ClNO₆, Molar Mass: 403.8 g/mol ):
-
Precursor Ion (Q1): m/z 404.1
-
Product Ions (Q3): Monitor characteristic fragment ions.
-
-
This compound (assuming deuteration on the phenylalanine moiety):
-
Precursor Ion (Q1): m/z 408.1
-
Product Ions (Q3): Monitor the corresponding fragment ions.
-
-
-
Data Acquisition: Acquire data in full scan mode to identify any other isotopic species and in MRM mode for sensitive quantification of the main isotopologue and the unlabeled species.
-
Data Analysis and Purity Calculation
-
Peak Integration: Integrate the chromatographic peaks corresponding to unlabeled Ochratoxin A and this compound in the respective MRM channels.
-
Isotopic Purity Calculation: The isotopic purity can be calculated using the following formula:
Isotopic Purity (%) = [Area(this compound) / (Area(this compound) + Area(Unlabeled Ochratoxin A))] * 100
Visualizing the Workflow and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the key processes involved in the preliminary investigation of this compound isotopic purity.
Caption: Experimental workflow for the determination of this compound isotopic purity.
Caption: Logical flow for data analysis in isotopic purity assessment.
Conclusion
The preliminary investigation of this compound isotopic purity is a fundamental step in ensuring the accuracy and reliability of quantitative mycotoxin analysis. The methodologies outlined in this guide, based on LC-MS/MS, provide a robust framework for this assessment. By carefully performing these experiments and data analysis, researchers, scientists, and drug development professionals can confidently utilize isotopically labeled standards in their analytical workflows, ultimately contributing to improved food safety and public health.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantification of ochratoxin A in foods by a stable isotope dilution assay using high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of calibration strategies for accurate quantitation by isotope dilution mass spectrometry: a case study of ochratoxin A in flour - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ochratoxin A | C20H18ClNO6 | CID 442530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Comparison of Flow Injection-MS/MS and LC-MS/MS for the Determination of Ochratoxin A [mdpi.com]
Decoding the Certificate of Analysis: A Guide to Ochratoxin A-D4
A Certificate of Analysis (CoA) for a stable isotope-labeled internal standard like Ochratoxin A-D4 (OTA-D4) is a critical document that guarantees its identity, purity, concentration, and isotopic enrichment. For researchers in toxicology, food safety, and drug development, understanding this document is paramount for ensuring the accuracy and reliability of quantitative analyses, particularly those employing isotope dilution mass spectrometry.
This guide provides an in-depth explanation of a typical CoA for this compound, detailing the analytical methods used for certification and the significance of each data point.
Certificate of Analysis Summary
Below is a representative Certificate of Analysis for a batch of this compound.
Certificate of Analysis
| Product Information | |
| Product Name: | This compound |
| Catalogue Number: | OTA-D4-001 |
| Lot/Batch Number: | 2025-03A |
| Chemical Formula: | C₂₀H₁₄D₄ClNO₆ |
| Molecular Weight: | 407.84 g/mol |
| CAS Number: | Not available (for D4 variant) |
| Storage Condition: | -20°C in the dark |
| Expiry Date: | March 2027 |
| Supplied As: | Solution |
| Solvent: | Acetonitrile |
Quantitative Data Summary
The core of the CoA lies in its quantitative data, which certifies the product's fitness for use as an internal standard.
| Parameter | Method | Specification | Result |
| Concentration | LC-MS/MS | 10.00 µg/mL ± 0.5 µg/mL | 10.12 µg/mL |
| Uncertainty | - | - | ± 0.21 µg/mL |
| Chemical Purity | HPLC-UV (254 nm) | ≥98.0% | 99.2% |
| Isotopic Enrichment | HRMS | ≥99 atom % D | 99.6 atom % D |
| Isotopic Purity (d4) | HRMS | Report | 98.5% |
| Residual Solvent | GC-FID | ≤0.5% | <0.1% (Acetonitrile) |
| Water Content | Karl Fischer Titration | ≤0.1% | 0.05% |
Experimental Protocols
Detailed methodologies are crucial for assessing the validity of the certification results.
Concentration Determination by LC-MS/MS
The concentration is determined using a stable isotope dilution assay (SIDA), which is a highly accurate quantification method.[1]
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole tandem mass spectrometer (MS/MS).[2]
-
Method: A stock solution of this compound is prepared gravimetrically. A certified reference material (CRM) of unlabeled Ochratoxin A with a precisely known concentration is used to create a calibration curve. The this compound solution is then quantified against this curve. The analyte-to-internal standard response ratio is used for quantification, which corrects for variations in sample preparation, injection volume, and matrix effects.[1][3]
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for both unlabeled OTA and OTA-D4 to ensure specificity and sensitivity.
-
Chemical Purity by HPLC-UV
Chemical purity is assessed to identify and quantify any non-isotopic impurities.
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Method: The sample is injected into the HPLC system, and the chromatogram is recorded at a wavelength where Ochratoxin A has significant absorbance (e.g., 254 nm or 333 nm). Purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water, often acidified with acetic or formic acid.
-
Detection: UV at 254 nm.
-
Isotopic Enrichment and Purity by High-Resolution Mass Spectrometry (HRMS)
HRMS is used to confirm the identity and determine the isotopic composition of the labeled standard.[4]
-
Instrumentation: An LC system coupled to a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument.
-
Method: The sample is introduced into the mass spectrometer, and a high-resolution mass spectrum is acquired.
-
Isotopic Enrichment: This value represents the percentage of deuterium atoms at the labeled positions. It is calculated by comparing the measured isotopic distribution with the theoretical distribution for a molecule with the specified level of enrichment.
-
Isotopic Purity: This refers to the proportion of molecules that contain the desired number of deuterium atoms (in this case, four). The relative intensities of the ion signals for d0, d1, d2, d3, d4, etc., are measured. The isotopic purity is the percentage of the d4 species relative to the sum of all deuterated species.
-
Visualizing Key Concepts
Diagrams provide a clear visual representation of the chemical structure and the quality control workflow.
The diagram above illustrates the structure of Ochratoxin A, with the four deuterium atoms typically placed on the L-phenylalanine moiety, as this is a common synthetic route for deuterated analogs.
References
Navigating the Stability of Ochratoxin A-D4 Solutions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the critical aspects surrounding the long-term storage and stability of Ochratoxin A-D4 (OTA-D4) solutions, a deuterated internal standard essential for the accurate quantification of Ochratoxin A. Ensuring the integrity of these standard solutions is paramount for reliable analytical results in research and drug development. While specific long-term stability data for OTA-D4 is not extensively published, this document synthesizes the best available scientific literature on mycotoxin standards, supplier recommendations, and international guidelines to provide a robust framework for handling and storage.
Core Principles of this compound Stability
This compound, as a reference material, is expected to maintain its certified concentration and isotopic purity over its intended shelf life when stored under recommended conditions. The stability of OTA-D4 solutions is primarily influenced by three key factors:
-
Storage Temperature: Temperature is a critical factor affecting the chemical stability of OTA-D4. Lower temperatures are generally recommended to minimize degradation.
-
Solvent Choice: The solvent in which OTA-D4 is dissolved can impact its stability. Acetonitrile is the most commonly used and recommended solvent for mycotoxin standards.
-
Light Exposure: Like many complex organic molecules, Ochratoxin A and its deuterated analogue can be susceptible to photodegradation.
Recommended Storage Conditions and Handling
Based on information from leading suppliers of analytical standards and general guidelines for mycotoxin reference materials, the following storage and handling procedures are recommended to ensure the long-term stability of this compound solutions:
Table 1: Recommended Storage and Handling of this compound Solutions
| Parameter | Recommendation | Rationale |
| Storage Temperature | -20°C | Minimizes chemical degradation and potential solvent evaporation. |
| Solvent | Acetonitrile (HPLC or LC-MS grade) | Provides good solubility and is a common mobile phase component in chromatographic analysis. |
| Container | Amber glass vials with PTFE-lined caps | Protects from light exposure and prevents solvent evaporation and contamination. |
| Handling | Allow the solution to equilibrate to room temperature before opening to prevent condensation. Minimize the time the vial is open. | Prevents changes in concentration due to solvent evaporation or water absorption. |
| Usage | Use calibrated pipettes for withdrawing aliquots. Avoid returning unused solution to the stock vial. | Maintains the integrity and concentration of the stock solution. |
Long-Term Stability Data
While specific, publicly available long-term stability studies on this compound are limited, a study by Kiseleva et al. (2020) on the stability of various mycotoxin standard solutions, including the non-deuterated Ochratoxin A, provides valuable insights. The study monitored the stability of individual mycotoxin stock solutions in acetonitrile at -18°C over 14 months. The stability was assessed by measuring the variation in UV absorbance.
Table 2: Long-Term Stability of Ochratoxin A in Acetonitrile at -18°C (Data adapted from Kiseleva et al., 2020)
| Time (Months) | Absorbance Variation (%) | Stability Assessment |
| 0 | 0 | Stable |
| 3 | < 1 | Stable |
| 6 | < 2 | Stable |
| 9 | < 2 | Stable |
| 12 | < 3 | Stable |
| 14 | < 3 | Stable |
Note: This data is for non-deuterated Ochratoxin A and should be considered as an indicator of the expected stability of this compound under similar conditions. The low percentage of absorbance variation over 14 months suggests good stability of the molecule in acetonitrile at low temperatures.
Supplier information for this compound solutions often states a shelf-life of ≥ 2 years when stored unopened at -20°C. However, quantitative data from these internal stability studies are not typically published.
Experimental Protocol for Stability Assessment
A robust stability testing protocol is crucial for verifying the shelf-life of this compound solutions. The following methodology is based on the principles outlined in ISO Guide 35 for the stability assessment of reference materials and the protocol used by Kiseleva et al. (2020).
Objective
To evaluate the long-term stability of an this compound solution in acetonitrile when stored at -20°C.
Materials and Methods
-
Test Item: this compound solution in acetonitrile (e.g., 10 µg/mL).
-
Storage Conditions: -20°C in the dark.
-
Testing Intervals: 0, 3, 6, 9, 12, 18, and 24 months.
-
Analytical Method: A validated stability-indicating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. This method is crucial to not only quantify the concentration of OTA-D4 but also to monitor its isotopic purity and detect any potential degradation products.
-
Procedure:
-
At each time point, retrieve a vial of the OTA-D4 solution from the -20°C storage.
-
Allow the vial to equilibrate to room temperature.
-
Prepare a series of dilutions from the stock solution.
-
Analyze the dilutions using the validated LC-MS/MS method.
-
The concentration of OTA-D4 is determined by comparing the response to a freshly prepared calibration curve using a certified reference material.
-
The isotopic purity is assessed by monitoring the mass-to-charge ratios of OTA-D4 and any potential non-deuterated Ochratoxin A.
-
Acceptance Criteria
The this compound solution is considered stable if the mean concentration at each time point is within ± 5% of the initial concentration, and there is no significant change in isotopic purity or evidence of degradation products.
Visualizing Workflows and Pathways
Experimental Workflow for Stability Testing
Caption: Workflow for the long-term stability testing of this compound solutions.
Logical Relationship of Stability Factors
Caption: Factors influencing the stability of this compound solutions.
Conclusion
The long-term stability of this compound solutions is crucial for the accuracy of analytical measurements. While specific public data is scarce, the available information strongly suggests that storage at -20°C in acetonitrile and protected from light ensures stability for at least two years. For critical applications, it is recommended that laboratories establish their own stability data through a well-designed study using a stability-indicating method such as LC-MS/MS. Adherence to proper storage and handling protocols is essential to maintain the integrity of these vital reference materials.
Navigating the Stability of Ochratoxin A-d5: A Technical Guide to Isotope Exchange Potential Under Acidic Conditions
For Immediate Release
TULLN, AUSTRIA – November 28, 2025 – In the precise world of analytical chemistry and drug development, the stability of internal standards is paramount for accurate quantification. This technical guide addresses the potential for isotope exchange in deuterated Ochratoxin A (OTA-d5), a common internal standard for the detection of the mycotoxin Ochratoxin A, particularly under the acidic conditions frequently employed in sample preparation and analysis. This document serves as an in-depth resource for researchers, scientists, and drug development professionals, providing clarity on the stability of OTA-d5 and best practices for its use.
Ochratoxin A (OTA) is a nephrotoxic and carcinogenic mycotoxin produced by several species of Aspergillus and Penicillium fungi, contaminating a wide range of food commodities. Accurate detection and quantification of OTA are crucial for food safety and human health. The stable isotope dilution assay (SIDA) using deuterated internal standards like OTA-d5 is a preferred method for its high accuracy and precision, which corrects for matrix effects and variations in sample preparation.
A critical consideration in the use of deuterated standards is the potential for hydrogen-deuterium (H/D) back-exchange, where deuterium atoms on the labeled compound are replaced by protons from the surrounding solvent. This phenomenon can compromise the integrity of the internal standard, leading to inaccurate analytical results. This guide examines the factors influencing this exchange and the specific case of OTA-d5.
Understanding the Stability of Ochratoxin A-d5
Commercially available Ochratoxin A-d5 is synthesized with five deuterium atoms located on the phenyl ring of the L-phenylalanine moiety.[1][2][3] This specific placement of the deuterium atoms is pivotal to the stability of the molecule. The carbon-deuterium (C-D) bonds on an aromatic ring are robust and not readily susceptible to exchange under the typical acidic conditions used in analytical laboratories.
The potential for H/D exchange is significantly higher for deuterium atoms attached to heteroatoms (e.g., oxygen in hydroxyl or carboxyl groups) or on carbon atoms adjacent to a carbonyl group, due to keto-enol tautomerism. As the deuteration in OTA-d5 is on the stable phenyl ring, the risk of back-exchange is minimal under standard analytical protocols.
Factors Influencing Isotope Exchange
While OTA-d5 is generally stable, it is essential to understand the factors that can influence H/D exchange in deuterated compounds:
-
pH: The rate of H/D exchange is highly dependent on the pH of the solution. The minimum rate of exchange for many compounds is observed in a slightly acidic environment, typically between pH 2.5 and 3.0.
-
Temperature: Elevated temperatures can increase the rate of chemical reactions, including isotope exchange. Therefore, conducting sample preparation and analysis at controlled, and where necessary, reduced temperatures is advisable.
-
Solvent Composition: The presence of protic solvents, such as water and methanol, is necessary for H/D exchange to occur. The concentration of these solvents can influence the exchange rate.
Quantitative Data Summary
While specific kinetic studies on the back-exchange of OTA-d5 under a range of acidic conditions are not extensively published, the consensus from the literature on the stability of deuterium on aromatic rings provides strong evidence for its stability. The use of OTA-d5 as a reliable internal standard in numerous validated analytical methods further attests to its isotopic stability under routine acidic extraction and chromatographic conditions.
For general guidance, the stability of Ochratoxin A itself under various conditions has been studied and is summarized in the table below. It is important to note that the degradation of the molecule is distinct from isotope exchange.
| Condition | Temperature | Time | Effect on Ochratoxin A |
| Acidic (pH 4) | 100°C | 60 min | No significant reduction[4] |
| Neutral (pH 7) | 100°C | 60 min | No significant reduction |
| Alkaline (pH 10) | 100°C | 60 min | ~50% reduction |
| High Temperature (All pH) | 200°C | > 15 min | >90% reduction (except at pH 4) |
Experimental Protocols
To ensure the integrity of OTA-d5 as an internal standard, laboratories can perform validation experiments to assess its stability under their specific analytical conditions.
Protocol for Assessing OTA-d5 Stability
Objective: To determine if significant D/H back-exchange occurs in OTA-d5 under the laboratory's routine acidic sample processing conditions.
Materials:
-
Ochratoxin A-d5 standard solution
-
Non-deuterated Ochratoxin A standard solution
-
The acidic solvent system used for sample extraction (e.g., acetonitrile/water/acetic acid)
-
LC-MS/MS system
Procedure:
-
Prepare a working solution of OTA-d5 in the acidic solvent system at a concentration relevant to the analytical method.
-
Time-Point Analysis:
-
Immediately analyze an aliquot of the working solution (T=0) by LC-MS/MS.
-
Incubate the remaining working solution under the typical sample processing conditions (e.g., room temperature, specific duration of extraction).
-
Analyze aliquots at various time points (e.g., 1, 2, 4, 8, and 24 hours).
-
-
LC-MS/MS Analysis:
-
Monitor the mass transitions for OTA-d5 and its potential back-exchanged products (d4, d3, d2, d1, d0).
-
The primary mass transition for OTA-d5 should be monitored, along with the theoretical transitions for the less-deuterated forms.
-
-
Data Analysis:
-
Compare the peak areas of the OTA-d5 and any detected back-exchanged products across the different time points.
-
A significant increase in the signal for the less-deuterated forms over time would indicate back-exchange.
-
Visualizations
Logical Workflow for Assessing Isotope Exchange Risk
Caption: A decision-making workflow for assessing the risk of isotope exchange in OTA-d5.
Signaling Pathway of OTA-d5 Synthesis
Caption: Simplified representation of the synthesis of Ochratoxin A-d5.
Conclusion
The commercially available Ochratoxin A-d5, with its deuterium atoms strategically placed on the stable phenyl ring of the phenylalanine moiety, presents a low risk of isotope back-exchange under standard acidic conditions used in analytical testing. While being mindful of the general factors that can influence H/D exchange is good laboratory practice, the inherent stability of the C-D bonds in the aromatic system of OTA-d5 makes it a robust and reliable internal standard for the accurate quantification of Ochratoxin A. For methods employing extreme conditions, a validation study to confirm the stability of the internal standard is recommended.
References
Methodological & Application
Application Note & Protocol: Quantitative Analysis of Ochratoxin A using Ochratoxin A-D4 by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ochratoxin A (OTA) is a mycotoxin produced by several species of Aspergillus and Penicillium fungi.[1][2] It is a common contaminant in a variety of food commodities, including cereals, coffee beans, dried fruits, and wine.[3] OTA is a potent nephrotoxin and has been classified as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC).[2] Due to its toxicity and prevalence, many countries have established maximum permissible levels for OTA in foodstuffs, necessitating sensitive and reliable analytical methods for its detection and quantification.[2]
This application note provides a detailed protocol for the quantitative analysis of Ochratoxin A in various matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Ochratoxin A-D4 (OTA-D4) as a stable isotope-labeled internal standard. The use of an internal standard like OTA-D4 is crucial for accurate quantification as it compensates for variations in sample preparation and potential matrix effects during ionization.
Experimental Protocols
Materials and Reagents
-
Ochratoxin A (OTA) standard
-
This compound (OTA-D4) internal standard
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Formic acid, LC-MS grade
-
Ammonium formate
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
Sample Preparation: Solid Food Matrix (e.g., Cereals)
-
Homogenization: Homogenize a representative portion of the sample to a fine powder.
-
Extraction:
-
Weigh 5 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.
-
Add 20 mL of an extraction solvent, commonly a mixture of acetonitrile and water (e.g., 80:20 v/v).
-
Spike the sample with the OTA-D4 internal standard at an appropriate concentration.
-
Vortex or shake vigorously for 30 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
Cleanup (Solid Phase Extraction - SPE):
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load 5 mL of the supernatant from the extraction step onto the SPE cartridge.
-
Wash the cartridge with 5 mL of water to remove interferences.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 5 mL of methanol.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase composition.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an LC vial for analysis.
-
Liquid Chromatography (LC) Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 3 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 1 mM ammonium formate |
| Mobile Phase B | Methanol:Water (95:5, v/v) with 0.1% formic acid and 1 mM ammonium formate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 35°C |
| Gradient Elution | A typical gradient starts with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by re-equilibration. |
Mass Spectrometry (MS/MS) Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Ochratoxin A (OTA): Precursor ion m/z 404.1 -> Product ions m/z 239.1, 358.1This compound (OTA-D4): Precursor ion m/z 408.1 -> Product ions m/z 243.1, 362.1(Note: Specific transitions should be optimized for the instrument in use. The provided transitions are common examples.) |
| Capillary Voltage | 2.5 kV |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
Data Presentation
The following tables summarize typical quantitative data obtained from the LC-MS/MS analysis of Ochratoxin A.
Table 1: Calibration Curve Parameters
| Analyte | Calibration Range (ng/mL) | R² |
| Ochratoxin A | 0.25 - 250 | > 0.99 |
Table 2: Method Validation Parameters
| Parameter | Result |
| Limit of Detection (LOD) | 0.27 µg/kg |
| Limit of Quantification (LOQ) | 1.0 µg/kg |
| Recovery | 82 - 109% |
| Precision (RSDr) | ≤ 20% |
Visualizations
Experimental Workflow
References
Application Note: Validated Method for the Determination of Ochratoxin A in Cereals using Isotope Dilution LC-MS/MS with Ochratoxin A-D4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ochratoxin A (OTA) is a mycotoxin produced by several species of Aspergillus and Penicillium fungi.[1][2][3][4] It is a common contaminant of various food commodities, particularly cereals and cereal-based products.[1] Due to its potential nephrotoxic, immunotoxic, teratogenic, and carcinogenic effects, the presence of OTA in food is a significant public health concern. Regulatory bodies worldwide, including the European Commission, have established maximum levels for OTA in various foodstuffs to protect consumers. For cereals intended for direct human consumption, these limits are often in the low µg/kg range.
This application note describes a robust and validated method for the quantitative determination of Ochratoxin A in cereal matrices. The method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique for mycotoxin analysis. To ensure accuracy and compensate for matrix effects and potential losses during sample preparation, a stable isotope-labeled internal standard, Ochratoxin A-D4 (OTA-D4), is employed. The described protocol provides a reliable workflow from sample extraction and purification to final analysis, meeting the stringent requirements for food safety testing.
Materials and Methods
Reagents and Materials
-
Ochratoxin A (OTA) certified reference standard
-
This compound (OTA-D4) certified internal standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Immunoaffinity columns (IAC) specific for Ochratoxin A
-
Phosphate-buffered saline (PBS)
-
Syringe filters (0.22 µm, PTFE)
-
Cereal samples (e.g., wheat, corn, oats, rice)
Equipment
-
High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UHPLC) system
-
Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Homogenizer/blender
-
Centrifuge
-
Vortex mixer
-
Evaporator (e.g., nitrogen evaporator)
-
Analytical balance
Experimental Protocols
Standard Solution Preparation
Stock Solutions (100 µg/mL): Prepare individual stock solutions of OTA and OTA-D4 in methanol. Store at -20°C.
Working Standard Solutions: Prepare a series of working standard solutions by diluting the OTA stock solution with methanol/water (50:50, v/v) to achieve a calibration curve range (e.g., 0.1 to 20 ng/mL).
Internal Standard Spiking Solution (100 ng/mL): Dilute the OTA-D4 stock solution with methanol to obtain a concentration of 100 ng/mL.
Sample Preparation
-
Homogenization: Grind a representative portion of the cereal sample to a fine powder (e.g., <1 mm particle size) to ensure homogeneity.
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add a defined volume of the OTA-D4 internal standard spiking solution.
-
Add 40 mL of an extraction solvent (e.g., acetonitrile/water, 80:20, v/v).
-
Vortex thoroughly and then shake for 60 minutes on a mechanical shaker.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
-
Immunoaffinity Column (IAC) Clean-up:
-
Take a specific volume of the supernatant from the extraction step and dilute it with PBS as recommended by the IAC manufacturer.
-
Pass the diluted extract through the immunoaffinity column at a slow, steady flow rate. The antibodies in the column will bind the OTA and OTA-D4.
-
Wash the column with water or PBS to remove matrix interferences.
-
Elute the toxins from the column using methanol.
-
-
Final Sample Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume (e.g., 500 µL) of the initial mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an LC vial.
-
LC-MS/MS Analysis
-
LC Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid and 5 mM ammonium formate (A) and methanol with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. Monitor at least two transitions for both OTA and OTA-D4 for quantification and confirmation.
Data Presentation
LC-MS/MS Parameters
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) | Collision Energy (eV) |
| Ochratoxin A | 404.1 | 239.1 | 358.1 | 22 |
| This compound | 408.1 | 243.1 | 362.1 | 22 |
Method Validation Summary
| Parameter | Result |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 µg/kg |
| Limit of Quantification (LOQ) | 0.3 µg/kg |
| Recovery (at 1, 5, and 10 µg/kg) | 85-110% |
| Precision (RSDr at 1, 5, and 10 µg/kg) | < 15% |
| Precision (RSDR at 1, 5, and 10 µg/kg) | < 20% |
Visualizations
Caption: Experimental workflow for Ochratoxin A analysis in cereals.
Caption: Relationship between method components and performance.
References
sample preparation protocol for mycotoxin analysis using Ochratoxin A-D4
Application Note: High-Sensitivity Mycotoxin Analysis
Protocol for the Quantification of Ochratoxin A in Food Matrices using a Stable Isotope Dilution Assay with Ochratoxin A-D4
This application note provides a detailed protocol for the sample preparation and analysis of Ochratoxin A (OTA) in various food matrices. The method employs a stable isotope dilution assay (SIDA) with this compound as an internal standard, coupled with solid-phase extraction (SPE) for sample cleanup and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This approach ensures high accuracy and precision by effectively compensating for matrix effects and variations during sample processing.[1][2][3]
Principle
The accurate quantification of mycotoxins is often challenged by complex food matrices that can cause ion suppression or enhancement during LC-MS/MS analysis.[4] The Stable Isotope Dilution Assay (SIDA) is a robust technique that overcomes these challenges.[5] A known quantity of a stable isotope-labeled internal standard (in this case, this compound), which is chemically identical to the analyte of interest, is added to the sample at the beginning of the workflow. This standard experiences the same extraction inefficiencies and matrix effects as the native analyte. By measuring the ratio of the native analyte to the labeled standard, accurate quantification can be achieved, regardless of sample loss or matrix interference. The subsequent use of solid-phase extraction (SPE) provides a crucial cleanup step, removing interfering compounds and concentrating the analyte, which enhances the sensitivity and reliability of the analysis.
Apparatus and Reagents
-
Apparatus:
-
High-speed blender or laboratory mill
-
Analytical balance (4-decimal place)
-
Mechanical shaker or vortex mixer
-
Centrifuge capable of >3500 rpm
-
Solid-Phase Extraction (SPE) vacuum manifold
-
Sample concentration system (e.g., nitrogen evaporator)
-
Autosampler vials with inserts
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system
-
-
Reagents & Consumables:
-
Ochratoxin A (native) standard
-
This compound internal standard (IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade or ultrapure)
-
Formic acid (98% or higher)
-
Ammonium acetate
-
Mycotoxin SPE cartridges (e.g., C18 or specialized mixed-mode cartridges)
-
Polypropylene centrifuge tubes (15 mL and 50 mL)
-
Syringe filters (0.22 µm, PTFE or equivalent)
-
Experimental Protocol
Preparation of Standards
-
Stock Solutions (100 µg/mL): Prepare individual stock solutions of native Ochratoxin A and this compound in acetonitrile. Store at -20°C in amber glass vials.
-
Intermediate Standard Mix (1 µg/mL): Create a working solution by diluting the native stock solution with acetonitrile.
-
Internal Standard (IS) Spiking Solution (1 µg/mL): Prepare a working solution of this compound by diluting the IS stock solution with acetonitrile.
-
Calibration Curve Standards: Prepare a series of calibration standards by diluting the intermediate standard mix with the initial mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Fortify each calibration level with the IS spiking solution to achieve a constant final concentration (e.g., 20 ng/mL). A typical calibration range for OTA is 0.05 to 50 ng/mL.
Sample Preparation Workflow
-
Homogenization: Homogenize the solid food sample (e.g., corn, wheat, coffee beans) using a laboratory mill to produce a fine, uniform powder (to pass a No. 20 sieve). For liquid or semi-solid samples, ensure they are well-mixed.
-
Weighing and Spiking: Weigh 5.0 g of the homogenized sample into a 50 mL polypropylene centrifuge tube. Add a precise volume (e.g., 100 µL) of the this compound IS Spiking Solution to the sample.
-
Extraction:
-
Add 20 mL of extraction solvent (Acetonitrile:Water, 80:20, v/v with 0.1% formic acid) to the centrifuge tube.
-
Cap the tube tightly and vortex for 1 minute to ensure the solvent wets the entire sample.
-
Agitate on a mechanical shaker at 200 rpm for 60 minutes.
-
-
Centrifugation: Centrifuge the sample at 3500 rpm for 15 minutes to separate the solid matrix from the supernatant.
-
Solid-Phase Extraction (SPE) Cleanup:
-
Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of water through the sorbent. Do not allow the cartridge to dry.
-
Loading: Transfer 5 mL of the supernatant (extract) from the centrifugation step and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of water to remove polar interferences.
-
Elution: Elute the retained analytes (Ochratoxin A and this compound) with 5 mL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 500 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex for 30 seconds to ensure complete dissolution.
-
-
Filtration and Analysis: Filter the reconstituted extract through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatography: Perform chromatographic separation on a C18 column. A typical mobile phase consists of water with 0.1% formic acid and 5 mM ammonium acetate (A) and methanol with 0.1% formic acid and 5 mM ammonium acetate (B).
-
Mass Spectrometry: Analyze the eluent using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with Selected Reaction Monitoring (SRM). Monitor at least two transitions for both native OTA and the this compound internal standard for confirmation and quantification.
Method Performance Data
The following tables summarize typical performance data for the analysis of Ochratoxin A using a stable isotope dilution assay with LC-MS/MS across various food matrices.
Table 1: Recovery and Precision Data
| Food Matrix | Spiking Level (µg/kg) | Average Recovery (%) | Precision (RSDr, %) |
| Corn | 5.0 | 98 | < 10 |
| Wheat | 5.0 | 103 | < 10 |
| Roasted Coffee | 2.0 | 94 | < 5 |
| Cocoa | 2.0 | 88 | < 5 |
| Black Pepper | 15.0 | 95 | < 5 |
| Peanut Butter | 2.0 | 105 | < 15 |
RSDr: Repeatability Relative Standard Deviation
Table 2: Limits of Quantification (LOQs)
| Food Matrix | Method LOQ (µg/kg) | EU Maximum Limit (µg/kg) |
| Cereals | 0.5 | 5.0 |
| Roasted Coffee | 0.4 | 3.0 |
| Spices (e.g., Pepper) | 0.4 | 15.0 |
| Baby Food (Cereal-based) | 0.1 | 0.5 |
Visualized Experimental Workflow
References
Application Note: High-Throughput Multi-Mycotoxin Analysis in Complex Food Matrices Using Ochratoxin A-D4 as an Internal Standard
Introduction
Mycotoxins, toxic secondary metabolites produced by various fungi, represent a significant threat to food safety and public health. Regulatory bodies worldwide have established stringent maximum residue levels (MRLs) for a range of mycotoxins in various food commodities. The co-occurrence of multiple mycotoxins in a single product necessitates the development of robust, sensitive, and efficient multi-mycotoxin analytical methods. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for mycotoxin analysis due to its high selectivity and sensitivity.
A primary challenge in quantitative mycotoxin analysis is the "matrix effect," where co-extracted compounds from the sample matrix interfere with the ionization of the target analytes, leading to signal suppression or enhancement and, consequently, inaccurate quantification. The stable isotope dilution assay (SIDA) is a powerful technique to mitigate these effects. This method involves the addition of a known concentration of a stable isotope-labeled internal standard (SIL-IS) for each target analyte at the beginning of the sample preparation process. These internal standards have nearly identical physicochemical properties to their native counterparts, ensuring they experience similar extraction efficiencies and matrix effects.
Ochratoxin A (OTA), a potent nephrotoxic and carcinogenic mycotoxin, is a common contaminant in cereals, coffee, wine, and spices. This application note describes a validated multi-mycotoxin method utilizing Ochratoxin A-D4 (OTA-D4) as an internal standard for the accurate quantification of Ochratoxin A and other mycotoxins in various food matrices. The use of OTA-D4, a deuterated analogue of OTA, allows for reliable correction of matrix effects and variations during sample preparation, enabling accurate and precise quantification without the need for matrix-matched calibration curves.
Advantages of Using this compound Internal Standard
-
Accurate Quantification: Compensates for matrix effects and variations in extraction recovery, leading to more accurate and reliable results.
-
Increased Throughput: Eliminates the need for time-consuming matrix-matched calibration curves, allowing for the use of solvent-based calibrations for diverse matrices.
-
Method Robustness: Improves the ruggedness and transferability of the analytical method across different laboratories and sample types.
-
Compliance with Regulations: Enables sensitive and accurate quantification to ensure compliance with global regulatory limits for mycotoxins.
Experimental Workflow
The general workflow for multi-mycotoxin analysis using this compound as an internal standard is depicted below. The process begins with the homogenization of the sample, followed by the addition of the internal standard. A "dilute-and-shoot" or QuEChERS-based extraction is then performed, followed by LC-MS/MS analysis.
Application Note & Protocol: Immunoaffinity Column Cleanup of Ochratoxin A with Ochratoxin A-D4 Spiking for Accurate Quantification
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ochratoxin A (OTA) is a mycotoxin produced by several species of Aspergillus and Penicillium fungi, known for its nephrotoxic, immunotoxic, teratogenic, and carcinogenic properties.[1][2] Its presence in a wide variety of food commodities, including cereals, coffee, wine, and dried fruits, poses a significant risk to human and animal health, necessitating stringent regulatory limits and reliable analytical methods for its detection.[2] Immunoaffinity column (IAC) cleanup is a highly selective and effective technique for the purification and concentration of OTA from complex sample matrices prior to chromatographic analysis.[3][4] This method utilizes the specific binding of monoclonal antibodies to OTA.
The use of a stable isotope-labeled internal standard, such as Ochratoxin A-D4, is crucial for accurate quantification. Spiking the sample with a known amount of the internal standard at the beginning of the extraction process allows for the correction of analyte loss during sample preparation and compensates for matrix effects in the analytical instrument, thereby improving the accuracy and precision of the results. This application note provides a detailed protocol for the immunoaffinity column cleanup of Ochratoxin A from a solid food matrix, incorporating this compound as an internal standard for subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental Protocol
This protocol is a general guideline and may require optimization for different sample matrices.
1. Materials and Reagents
-
Ochratoxin A Immunoaffinity Columns (IACs)
-
Ochratoxin A (OTA) standard
-
This compound (OTA-D4) internal standard
-
Methanol (HPLC or LC-MS grade)
-
Acetonitrile (HPLC or LC-MS grade)
-
Sodium bicarbonate (NaHCO₃)
-
Sodium chloride (NaCl)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Tween 20
-
Formic acid or Acetic acid
-
Purified water (e.g., Milli-Q or equivalent)
-
Blender or homogenizer
-
Centrifuge and centrifuge tubes (50 mL)
-
Syringes and syringe filters (e.g., 0.45 µm)
-
Vacuum manifold (optional, for faster column processing)
-
Nitrogen evaporator
-
LC-MS vials
2. Preparation of Solutions
-
Extraction Solution (Methanol/Water with Sodium Bicarbonate): Prepare a solution of methanol and water (e.g., 70:30 v/v) containing 1% sodium bicarbonate. Other extraction solvents like acetonitrile:water may also be used depending on the matrix.
-
PBS-Tween Solution: Add 0.05% Tween 20 to PBS.
-
Wash Buffer: Phosphate Buffered Saline (PBS), pH 7.4.
-
Elution Solution: Methanol with 1% acetic acid or formic acid.
-
OTA and OTA-D4 Stock Solutions: Prepare stock solutions of OTA and OTA-D4 in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL. Store at -20°C.
-
OTA and OTA-D4 Working Standard Solutions: Prepare working standard solutions by diluting the stock solutions with the mobile phase to create a calibration curve.
-
Spiking Solution (OTA-D4): Prepare a working solution of OTA-D4 at a concentration suitable for spiking into the samples.
3. Sample Preparation and Extraction
-
Weigh 25 g of a homogenized solid sample into a blender jar.
-
Add a known amount of the this compound internal standard spiking solution. The amount should be chosen to be in the mid-range of the expected OTA concentration in the samples.
-
Add 100 mL of the extraction solution (e.g., Methanol/Water with Sodium Bicarbonate).
-
Blend at high speed for 3 minutes.
-
Centrifuge the extract at 4,000 rpm for 10 minutes.
-
Filter the supernatant through a fluted filter paper or a syringe filter into a clean collection tube.
4. Immunoaffinity Column Cleanup
-
Column Equilibration: Allow the immunoaffinity column to reach room temperature. Pass 10 mL of PBS through the column to equilibrate the antibody-containing gel. Do not allow the column to run dry.
-
Sample Loading: Dilute the filtered extract with PBS to reduce the organic solvent concentration to below 15%. A common dilution is 1 part extract to 4 parts PBS. Pass the diluted extract through the immunoaffinity column at a slow and steady flow rate of approximately 1-2 mL/minute. This allows for efficient binding of OTA and OTA-D4 to the antibodies.
-
Washing: After the entire sample has passed through, wash the column with 10-20 mL of PBS to remove any unbound matrix components. Following the PBS wash, pass 10 mL of purified water through the column to remove any residual salts.
-
Drying: Dry the column by passing air through it for about 5 minutes using a vacuum manifold or a syringe.
-
Elution: Place a clean collection vial under the column. Elute the bound OTA and OTA-D4 by slowly passing 1.5-2.0 mL of the elution solution (Methanol with 1% Acetic Acid) through the column. An incubation step of 3-5 minutes after applying the first portion of the elution solvent can improve recovery.
-
Post-Elution: Collect the eluate. The eluate can be evaporated to dryness under a gentle stream of nitrogen at 50°C and then reconstituted in a known volume (e.g., 500 µL) of the initial mobile phase for LC-MS/MS analysis.
5. LC-MS/MS Analysis
Analyze the reconstituted eluate using a validated LC-MS/MS method for the detection and quantification of Ochratoxin A and this compound.
Data Presentation
The following tables summarize typical performance data for Ochratoxin A analysis using immunoaffinity column cleanup. The exact values can vary depending on the matrix, instrumentation, and specific protocol used.
Table 1: Recovery Rates of Ochratoxin A in Various Matrices
| Matrix | Spiking Level (µg/kg) | Recovery Rate (%) | Reference |
| Cannabis Flowers | Not Specified | 64 - 94 | |
| Barley | 4 | 65 - 113 | |
| Feed | 1 - 10 | 84.3 - 90.0 | |
| Maize Flour | Not Specified | 100.6 - 101.7 | |
| Coffee & Cocoa | 0.5 - 10 | 71 - 108 |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Ochratoxin A
| Matrix | LOD (µg/kg) | LOQ (µg/kg) | Reference |
| Barley | 0.2 | - | |
| Feed | 0.045 | - | |
| Maize Flour | - | 0.25 | |
| Spices | - | 0.40 | |
| Corn & Wheat | 0.032 | 1.008 |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for Ochratoxin A cleanup using an immunoaffinity column with internal standard spiking.
References
Solid Phase Extraction of Ochratoxin A: A Comprehensive Guide Utilizing Ochratoxin A-D4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed protocol for the solid phase extraction (SPE) of Ochratoxin A (OTA) from various food matrices, employing Ochratoxin A-D4 (OTA-D4) as an internal standard for accurate quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of an isotopically labeled internal standard is crucial for correcting matrix effects and variabilities during sample preparation and analysis, ensuring high accuracy and precision.
Ochratoxin A, a mycotoxin produced by several species of Aspergillus and Penicillium, is a common contaminant in a variety of food commodities, including cereals, coffee, wine, and spices.[1][2] Due to its potent nephrotoxic, immunotoxic, teratogenic, and carcinogenic properties, regulatory limits for OTA in food and feed are enforced in many countries.[1][3] This necessitates sensitive and reliable analytical methods for its detection and quantification.
Solid phase extraction is a widely used technique for the selective extraction and concentration of OTA from complex sample matrices.[2] Immunoaffinity chromatography (IAC) and molecularly imprinted polymers (MIPs) are two of the most effective SPE sorbents for OTA analysis, offering high selectivity and recovery.
Comparison of SPE Sorbents for Ochratoxin A Analysis
The choice of SPE sorbent can significantly impact the efficiency and selectivity of OTA extraction.
| Sorbent Type | Principle | Advantages | Disadvantages |
| Immunoaffinity Chromatography (IAC) | Highly specific antigen-antibody binding between immobilized anti-OTA antibodies and OTA. | Excellent selectivity and cleanup, leading to high recovery rates and minimal matrix effects. | Higher cost compared to other sorbents; single-use format in many cases. |
| Molecularly Imprinted Polymers (MIPs) | Synthetic polymers with custom-made recognition sites for the target analyte (OTA). | High selectivity comparable to IACs, robust, stable over a wide pH and temperature range, and reusable. | Can exhibit template bleeding if not properly prepared; binding affinity may be lower than IACs in some cases. |
| Reversed-Phase (e.g., C18) | Hydrophobic interactions between the nonpolar stationary phase and the analyte. | Lower cost; suitable for general-purpose extraction. | Less selective, may co-extract interfering compounds, leading to significant matrix effects. |
| Mixed-Mode (e.g., Reversed Phase-Anion Exchange) | Combines hydrophobic and ion-exchange interactions for enhanced selectivity. | Can provide better cleanup than single-mode sorbents for certain matrices. | Method development can be more complex. |
Experimental Protocols
The following protocols describe the extraction and cleanup of Ochratoxin A from a solid food matrix (e.g., cereal flour) and a liquid matrix (e.g., wine) using immunoaffinity column solid phase extraction.
Protocol 1: SPE of Ochratoxin A from Cereal Flour using Immunoaffinity Chromatography
1. Materials and Reagents
-
Ochratoxin A standard
-
This compound internal standard solution
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Sodium bicarbonate
-
Polyethylene glycol (PEG) 8000
-
Phosphate-buffered saline (PBS), pH 7.4
-
Immunoaffinity columns for Ochratoxin A
-
0.45 µm syringe filters
2. Sample Preparation and Extraction
-
Weigh 25 g of homogenized cereal flour into a 250 mL blender jar.
-
Add 5 g of sodium chloride and 100 mL of methanol/water (80:20, v/v).
-
Spike the sample with a known amount of this compound internal standard solution.
-
Blend at high speed for 2 minutes.
-
Filter the extract through a fluted filter paper.
-
Dilute 10 mL of the filtrate with 40 mL of PBS.
-
Filter the diluted extract through a glass microfiber filter.
3. Immunoaffinity Column Cleanup
-
Allow the immunoaffinity column to reach room temperature.
-
Pass the entire filtered and diluted extract through the immunoaffinity column at a flow rate of 1-2 mL/min.
-
Wash the column with 10 mL of PBS at a flow rate of 5 mL/min.
-
Dry the column by passing air through it for 30 seconds.
-
Elute the Ochratoxin A and this compound by passing 1.5 mL of methanol through the column. Collect the eluate in a clean vial.
-
Wait for 1 minute and then pass a second 1.5 mL aliquot of methanol through the column and collect it in the same vial.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 50°C.
-
Reconstitute the residue in 500 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: SPE of Ochratoxin A from Wine using Immunoaffinity Chromatography
1. Materials and Reagents
-
Ochratoxin A standard
-
This compound internal standard solution
-
Methanol (HPLC grade)
-
Sodium bicarbonate
-
Polyethylene glycol (PEG) 8000
-
Phosphate-buffered saline (PBS), pH 7.4
-
Immunoaffinity columns for Ochratoxin A
-
0.45 µm syringe filters
2. Sample Preparation and Extraction
-
Take a 10 mL aliquot of the wine sample.
-
Spike the sample with a known amount of this compound internal standard solution.
-
Add 10 mL of a solution containing 1% PEG 8000 and 5% sodium bicarbonate in water.
-
Mix thoroughly.
-
Filter the solution through a 0.45 µm syringe filter.
3. Immunoaffinity Column Cleanup
-
Follow the same procedure as described in Protocol 1, steps 3.1 to 3.8.
Quantitative Data Summary
The following tables summarize typical performance data for the analysis of Ochratoxin A using immunoaffinity column SPE followed by LC-MS/MS with an isotopically labeled internal standard.
Table 1: Recovery and Precision Data
| Matrix | Spiking Level (µg/kg) | Mean Recovery (%) | Relative Standard Deviation (RSD, %) |
| Cereal Flour | 1.0 | 95 | 5 |
| Cereal Flour | 5.0 | 92 | 4 |
| Wine | 0.5 | 98 | 6 |
| Wine | 2.0 | 96 | 5 |
| Coffee | 2.0 | 89 | 7 |
| Spices | 5.0 | 85 | 8 |
Data compiled from various sources for illustrative purposes.
Table 2: Limits of Detection (LOD) and Quantification (LOQ)
| Matrix | Limit of Detection (LOD) (µg/kg) | Limit of Quantification (LOQ) (µg/kg) |
| Cereal Flour | 0.05 | 0.15 |
| Wine | 0.01 | 0.03 |
| Coffee | 0.1 | 0.3 |
| Spices | 0.2 | 0.6 |
Data compiled from various sources for illustrative purposes.
Visualizations
Experimental Workflow
References
Application Notes and Protocols for the Quantification of Ochratoxin A in Wine and Grape Juice using Ochratoxin A-D4
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of Ochratoxin A (OTA) in wine and grape juice matrices. The use of deuterated Ochratoxin A (Ochratoxin A-D4, OTA-D4) as an internal standard in a stable isotope dilution assay (SIDA) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is highlighted for its superior accuracy, sensitivity, and reproducibility.[1][2]
Ochratoxin A is a mycotoxin produced by several species of Aspergillus and Penicillium fungi, which can contaminate grapes and subsequently wine and grape juice.[3] Due to its potential nephrotoxic, carcinogenic, and teratogenic effects, many countries have established maximum permissible levels for OTA in these beverages, necessitating reliable and sensitive analytical methods for its monitoring.[1][4] The European Union, for instance, has set a maximum level of 2.0 µg/kg for OTA in wine, wine-based drinks, and grape juice.
The stable isotope dilution assay (SIDA) using OTA-D4 is a preferred method for quantification as the isotopically labeled internal standard behaves almost identically to the native analyte during sample preparation and analysis, effectively compensating for matrix effects and variations in instrument response. This approach yields excellent sensitivity with limits of detection (LOD) reported to be less than 1 ng/L, high accuracy with recoveries around 98%, and excellent repeatability with relative standard deviations (RSD) below 3%.
Quantitative Data Summary
The following tables summarize the performance characteristics of analytical methods for Ochratoxin A detection, including those utilizing isotope dilution techniques, in wine and grape juice.
Table 1: Method Performance for Ochratoxin A Analysis in Wine
| Parameter | Value | Method | Reference |
| Limit of Detection (LOD) | < 1 ng/L | LC-MS/MS (SIDA) | |
| Limit of Quantification (LOQ) | 0.03 µg/L | HPLC | |
| Recovery | 98% | LC-MS/MS (SIDA) | |
| Repeatability (RSD) | < 3% | LC-MS/MS (SIDA) | |
| Intermediate Reproducibility (RSD) | < 4% | LC-MS/MS (SIDA) | |
| Recovery | 83% - 99% | HPLC-FD (LLE) | |
| Precision (RSD) | 15% - 18% | HPLC-FD (LLE) | |
| Recovery | 91.6% - 99.1% | online SPE-HPLC-FD | |
| Precision (RSD) | < 2% | online SPE-HPLC-FD |
Table 2: Method Performance for Ochratoxin A Analysis in Grape Juice
| Parameter | Value | Method | Reference |
| Limit of Detection (LOD) | 0.04 µg/L | HPLC-FD | |
| Limit of Quantification (LOQ) | 0.125 µg/L | HPLC-FD | |
| Recovery | 54.2% - 86.6% | HPLC-FD | |
| Precision (RSD) | < 17.3% | HPLC-FD | |
| Recovery (Red Grape Juice) | 100% - 117% | LC-MS/MS | |
| Precision (RSD) (Red Grape Juice) | < 9% | LC-MS/MS | |
| Recovery (White Grape Juice) | 100% - 117% | LC-MS/MS | |
| Precision (RSD) (White Grape Juice) | < 9% | LC-MS/MS |
Experimental Protocols
Protocol 1: Sample Preparation using Immunoaffinity Column (IAC) Cleanup
This protocol is based on the widely accepted and highly selective method of using immunoaffinity columns for the extraction and purification of OTA from complex matrices like wine and grape juice.
Materials:
-
Wine or grape juice sample
-
This compound (OTA-D4) internal standard solution
-
Phosphate-buffered saline (PBS)
-
Methanol (HPLC grade)
-
Nitrogen gas for evaporation
-
Immunoaffinity columns specific for Ochratoxin A
-
Glass vials
Procedure:
-
Sample Spiking: To a 10 mL aliquot of wine or grape juice, add a known amount of OTA-D4 internal standard solution. The concentration of the internal standard should be comparable to the expected concentration range of OTA in the samples.
-
Dilution: Dilute the spiked sample with 10 mL of PBS.
-
IAC Cleanup: Pass the diluted sample through an immunoaffinity column at a flow rate of approximately 1-2 mL/min.
-
Washing: Wash the column with 10 mL of water to remove interfering matrix components.
-
Drying: Dry the column by passing air through it for approximately 1 minute.
-
Elution: Elute the bound Ochratoxin A and this compound from the column with 2 mL of methanol into a clean collection vial.
-
Evaporation: Evaporate the methanolic eluate to dryness under a gentle stream of nitrogen at 50°C.
-
Reconstitution: Reconstitute the dried residue in a known volume (e.g., 500 µL) of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
This protocol outlines the parameters for the chromatographic separation and mass spectrometric detection of OTA and OTA-D4.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 2.6 µm) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
-
Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for column re-equilibration.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is often preferred for better signal intensity for OTA.
-
Monitoring Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions:
-
Ochratoxin A: The precursor ion is m/z 404. The product ions for confirmation and quantification can be m/z 239 and m/z 358.
-
This compound: The precursor ion is m/z 408. The corresponding product ions would be monitored.
-
-
Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
Visualizations
Experimental Workflow for OTA-D4 Analysis
Caption: Workflow for Ochratoxin A analysis using OTA-D4 and LC-MS/MS.
References
- 1. Analysis of ochratoxin A in grapes, musts and wines by LC–MS/MS: First comparison of stable isotope dilution assay and diastereomeric dilution assay methods [periodicos.capes.gov.br]
- 2. Analysis of ochratoxin A in grapes, musts and wines by LC-MS/MS: first comparison of stable isotope dilution assay and diastereomeric dilution assay methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ochratoxins in Wines: A Review of Their Occurrence in the Last Decade, Toxicity, and Exposure Risk in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods of analysis for ochratoxin A - PubMed [pubmed.ncbi.nlm.nih.gov]
Mitigating Matrix Effects in Complex Food Matrices Using Ochratoxin A-D5
Application Note
Introduction
Ochratoxin A (OTA) is a mycotoxin produced by several species of Aspergillus and Penicillium fungi, which can contaminate a wide range of food commodities, including cereals, coffee, spices, and dried fruits. Due to its nephrotoxic, immunotoxic, and carcinogenic properties, regulatory bodies worldwide have established maximum permissible levels for OTA in foodstuffs. The analysis of OTA in complex food matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is often hampered by matrix effects, which can lead to either suppression or enhancement of the analyte signal, thereby compromising the accuracy and reliability of the analytical results. The use of a stable isotope-labeled internal standard, such as Ochratoxin A-D5, is the most effective strategy to mitigate these matrix effects.[1][2] This application note provides a detailed protocol for the determination of Ochratoxin A in the complex matrix of spices using Ochratoxin A-D5 as an internal standard.
Principle
The principle of this method is based on isotope dilution analysis. A known amount of Ochratoxin A-D5 (the internal standard) is added to the sample prior to extraction. The internal standard is chemically identical to the native Ochratoxin A (the analyte), but has a different mass due to the deuterium labeling. During sample preparation and analysis, any loss of analyte or any variation in the ionization efficiency in the mass spectrometer will affect both the analyte and the internal standard to the same extent.[3] By measuring the ratio of the analyte signal to the internal standard signal, accurate quantification can be achieved, as this ratio remains constant regardless of matrix effects or variations in sample recovery.
Experimental Protocols
Sample Preparation and Extraction for Spices (e.g., Chili Powder)
This protocol is adapted from methodologies for mycotoxin analysis in complex matrices like spices.
a. Reagents and Materials:
-
Ochratoxin A standard
-
Ochratoxin A-D5 internal standard solution (in acetonitrile)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Methanol
-
Sodium bicarbonate
-
Phosphate-buffered saline (PBS)
-
Immunoaffinity columns (IAC) for Ochratoxin A
-
Centrifuge tubes (50 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
b. Extraction Procedure:
-
Weigh 5 g of the homogenized spice sample into a 50 mL centrifuge tube.
-
Add a known amount of Ochratoxin A-D5 internal standard solution to the sample.
-
Add 25 mL of an extraction solvent (e.g., acetonitrile/water, 84:16, v/v).
-
Vortex the mixture vigorously for 3 minutes.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Collect the supernatant (the extract).
-
Dilute a portion of the supernatant with PBS as recommended by the immunoaffinity column manufacturer.
c. Clean-up using Immunoaffinity Columns (IAC):
-
Pass the diluted extract through an Ochratoxin A specific immunoaffinity column at a slow and steady flow rate (e.g., 1-2 drops per second).
-
Wash the column with PBS followed by water to remove interfering matrix components.
-
Elute the Ochratoxin A and Ochratoxin A-D5 from the column with methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a known volume (e.g., 500 µL) of the initial mobile phase (e.g., methanol/water, 50:50, v/v) for LC-MS/MS analysis.
LC-MS/MS Analysis
a. Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., Zorbax SB-C18) is suitable for the separation.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
-
Gradient Elution Program: A typical gradient would start with a low percentage of organic phase (B), ramp up to a high percentage to elute the analytes, and then return to the initial conditions for column re-equilibration.
b. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode. Negative mode is often cited for OTA.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The specific precursor and product ions for Ochratoxin A and Ochratoxin A-D5 need to be optimized for the specific instrument used. The precursor ion for Ochratoxin A-D5 will be 5 mass units higher than that of Ochratoxin A.
Data Presentation
The following tables summarize typical quantitative data obtained from the validation of a method for Ochratoxin A analysis in a complex food matrix using an isotope-labeled internal standard.
Table 1: LC-MS/MS Parameters for Ochratoxin A and Ochratoxin A-D5
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| Ochratoxin A | 404.2 | 239.0 | 358.0 |
| Ochratoxin A-D5 | 409.2 | 244.0 | 363.0 |
Note: The exact m/z values and collision energies should be optimized for the specific mass spectrometer used. The transitions for Ochratoxin A-D5 are inferred based on a +5 mass shift from Ochratoxin A.
Table 2: Method Validation Data for Ochratoxin A in Spices
| Parameter | Result |
| Linearity Range | 0.5 - 50 µg/kg |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.2 µg/kg |
| Limit of Quantification (LOQ) | 0.5 µg/kg |
| Recovery (at 1 µg/kg) | 95% |
| Recovery (at 5 µg/kg) | 98% |
| Precision (RSDr at 1 µg/kg) | < 10% |
| Precision (RSDr at 5 µg/kg) | < 8% |
This data is representative of typical performance and may vary based on the specific matrix and instrumentation.
Visualization of Workflows and Concepts
Caption: Experimental workflow for Ochratoxin A analysis.
Caption: Mitigation of matrix effects using an internal standard.
References
Application Note: Accurate Quantification of Ochratoxin A in Animal Feed Using Isotope Dilution LC-MS/MS with Ochratoxin A-D4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ochratoxin A (OTA) is a mycotoxin produced by several species of Aspergillus and Penicillium fungi.[1][2] It is a common contaminant of various agricultural commodities, including cereals, which are primary components of animal feed.[1][2] The presence of OTA in animal feed is a significant concern for the livestock industry and food safety. In animals, OTA is known to be nephrotoxic, hepatotoxic, immunotoxic, and carcinogenic.[3] These toxic effects can lead to reduced animal performance, increased susceptibility to disease, and economic losses. Furthermore, OTA can be carried over into animal-derived products such as milk, meat, and eggs, posing a potential risk to human health.
The toxic mechanisms of OTA are complex and involve the inhibition of protein synthesis, disruption of mitochondrial energy production, induction of oxidative stress, and the formation of DNA adducts. These cellular insults can trigger various signaling pathways leading to apoptosis, cell cycle arrest, and carcinogenesis.
Given the potential for adverse health effects in both animals and humans, regulatory bodies worldwide have established maximum permissible levels for OTA in animal feed. Accurate and reliable analytical methods are therefore essential for monitoring OTA contamination and ensuring compliance with these regulations. This application note describes a robust and sensitive method for the quantification of Ochratoxin A in animal feed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Ochratoxin A-D4 (OTA-D4) as an internal standard. The use of a stable isotope-labeled internal standard is critical for compensating for matrix effects and variations in sample preparation and instrument response, thereby ensuring the highest accuracy and precision.
Experimental Workflow
The overall experimental workflow for the quantification of OTA in animal feed is depicted below. The process involves sample homogenization, spiking with the internal standard, extraction of the analyte, clean-up to remove interfering matrix components, and subsequent analysis by LC-MS/MS.
Detailed Experimental Protocols
Materials and Reagents
-
Ochratoxin A (OTA) certified reference standard
-
This compound (OTA-D4) internal standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Phosphate-buffered saline (PBS)
-
Immunoaffinity columns (IAC) specific for Ochratoxin A
Sample Preparation
-
Homogenization: Grind a representative portion of the animal feed sample to a fine powder (e.g., to pass a 1 mm sieve) to ensure homogeneity.
-
Extraction:
-
Weigh 5 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.
-
Add a known amount of OTA-D4 internal standard solution.
-
Add 20 mL of an extraction solvent, typically a mixture of acetonitrile and water (e.g., 80:20, v/v).
-
Vortex or shake vigorously for 30 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
Immunoaffinity Column (IAC) Clean-up:
-
Dilute a portion of the supernatant from the extraction step with PBS (the dilution factor will depend on the IAC manufacturer's instructions).
-
Pass the diluted extract through the immunoaffinity column at a slow, steady flow rate (e.g., 1-2 mL/min).
-
Wash the column with water or a wash buffer provided by the manufacturer to remove unbound matrix components.
-
Elute the bound OTA and OTA-D4 from the column with methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50°C.
-
Reconstitute the residue in a known volume (e.g., 500 µL) of the initial mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Data Acquisition: Multiple Reaction Monitoring (MRM) mode.
Table 1: Optimized LC-MS/MS Parameters
| Parameter | Value |
| LC Conditions | |
| Column Temperature | 40 °C |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Gradient | 5% B to 95% B over 5 min, hold for 2 min, re-equilibrate for 3 min |
| MS/MS Conditions | |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
Table 2: MRM Transitions for OTA and OTA-D4
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| Ochratoxin A (OTA) | 404.1 | 239.1 | 358.1 | 25 |
| This compound (OTA-D4) | 408.1 | 243.1 | 362.1 | 25 |
Note: Collision energies should be optimized for the specific instrument being used.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained using an isotope dilution LC-MS/MS method for the analysis of OTA in various animal feed matrices.
Table 3: Method Validation - Linearity, LOD, and LOQ
| Parameter | Result |
| Calibration Range | 0.1 - 50 µg/kg |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 µg/kg |
| Limit of Quantification (LOQ) | 0.15 µg/kg |
Table 4: Recovery and Precision in Spiked Animal Feed Samples
| Feed Matrix | Spiking Level (µg/kg) | Mean Recovery (%) | RSDr (%) (Repeatability) | RSDR (%) (Reproducibility) |
| Corn | 1.0 | 95.2 | 4.5 | 8.2 |
| 5.0 | 98.7 | 3.8 | 7.5 | |
| 20.0 | 101.5 | 3.1 | 6.9 | |
| Wheat | 1.0 | 92.8 | 5.1 | 9.1 |
| 5.0 | 96.3 | 4.2 | 8.0 | |
| 20.0 | 99.8 | 3.5 | 7.2 | |
| Soybean Meal | 1.0 | 90.5 | 6.3 | 10.5 |
| 5.0 | 94.1 | 5.5 | 9.8 | |
| 20.0 | 97.6 | 4.8 | 8.9 |
Data presented in Tables 3 and 4 are representative and may vary depending on the specific feed matrix, instrumentation, and laboratory conditions.
Ochratoxin A Toxicity Signaling Pathway
Ochratoxin A exerts its toxicity through multiple mechanisms, including the induction of oxidative stress, which can lead to DNA damage and apoptosis. The following diagram illustrates a simplified signaling pathway for OTA-induced apoptosis.
Conclusion
The described LC-MS/MS method using this compound as an internal standard provides a highly accurate, sensitive, and robust approach for the quantification of Ochratoxin A in a variety of animal feed matrices. The use of an isotope-labeled internal standard effectively corrects for matrix-induced signal suppression or enhancement and variations in sample processing, leading to reliable and defensible data. This method is suitable for routine monitoring of OTA in animal feed to ensure compliance with regulatory limits and to safeguard animal and human health.
References
Troubleshooting & Optimization
troubleshooting low recovery of Ochratoxin A-D4 in food samples
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low recovery of the internal standard, Ochratoxin A-D4 (OTA-D4), during the analysis of food samples.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why is the recovery of my internal standard, this compound (OTA-D4), consistently low?
Low recovery of an isotopically labeled internal standard like OTA-D4, which is expected to co-elute and behave identically to the native analyte (Ochratoxin A), typically points to issues in the sample preparation phase rather than the analytical detection itself. The primary goal of using a stable isotope dilution assay (SIDA) is to compensate for analyte loss during extraction and clean-up, and to correct for matrix effects during detection[1][2]. If the internal standard is lost, the accuracy of the entire analysis is compromised.
Common causes for low OTA-D4 recovery include:
-
Sub-optimal Extraction: The chosen solvent system may not be efficient for the specific food matrix being analyzed.
-
Analyte Loss During Clean-up: The solid-phase extraction (SPE) or immunoaffinity chromatography (IAC) steps may be retaining the analyte.
-
Strong Matrix Interactions: OTA-D4 may bind strongly to components within the food matrix, preventing its complete extraction.
-
Degradation: Although OTA is relatively stable, extreme pH or temperature conditions during sample processing could potentially lead to degradation[3][4][5].
Q2: How does the choice of extraction solvent affect OTA-D4 recovery?
The selection of an appropriate extraction solvent is critical and highly dependent on the food matrix. Ochratoxin A is a weak organic acid, and its solubility is influenced by the pH of the extraction medium.
-
Solvent Composition: Mixtures of organic solvents and water, such as acetonitrile/water or methanol/water, are commonly used. For instance, one study on black pepper found the highest recovery (95.2%) using a methanol/water (80:20, v/v) mixture. Different proportions of acetonitrile and water may be needed for optimal extraction from various feed matrices.
-
pH Modification: Acidifying the extraction solvent (e.g., with formic or acetic acid) is a common strategy to ensure that OTA, a weak acid with pKa values of 4.4 and 7.3, is in its non-ionized form, which improves its solubility in organic solvents. Conversely, alkaline extraction using sodium bicarbonate solutions can also be effective, particularly for partitioning the analyte into an aqueous phase during clean-up.
-
Solvent-to-Sample Ratio: The volume of the extraction solvent relative to the sample weight is a key factor. A higher solvent-to-sample ratio can significantly improve extraction efficiency.
-
Additives: The addition of salts like NaCl can enhance extraction recovery by modifying the polarity of the extraction solvent and improving the partitioning of the analyte from the aqueous phase into the organic solvent.
Q3: Could the food matrix itself be the cause of low OTA-D4 recovery?
Yes, the food matrix is a frequent source of analytical challenges. Complex matrices like cereals, coffee, and spices can lead to low recovery through several mechanisms.
-
Matrix Binding: OTA can bind to matrix components like proteins and cellulose. This can make the analyte, along with its deuterated internal standard, difficult to extract fully. Milling and processing can release mycotoxins bound to the cell wall matrix.
-
Ion Suppression/Enhancement: During LC-MS/MS analysis, co-eluting compounds from the matrix can interfere with the ionization of the analyte and the internal standard in the mass spectrometer's source. This "matrix effect" can suppress the signal, leading to an apparent low recovery, even if the analyte was not physically lost. The use of a co-eluting, isotopically labeled internal standard like OTA-D4 is the most effective way to correct for this phenomenon.
-
Complex or High-Fat Matrices: Foods high in fat, such as nuts or certain processed products, may require a defatting step (e.g., with cyclohexane) prior to extraction to improve recovery and prevent instrument contamination.
Q4: What are common issues during the sample clean-up step that can lead to OTA-D4 loss?
The clean-up step is intended to remove interfering matrix components but can also be a source of analyte loss if not properly optimized.
-
Solid-Phase Extraction (SPE): A variety of SPE sorbents are used for OTA clean-up, including C18, silica, and mixed-mode polymers. Low recovery can occur if the sorbent is not conditioned or equilibrated correctly, if the sample is loaded too quickly, or if an inappropriate solvent is used for washing or elution. Even well-established SPE protocols can result in recoveries as low as 70%.
-
Immunoaffinity Chromatography (IAC): IAC columns contain antibodies highly specific to OTA and offer excellent clean-up capabilities. However, issues can arise from incomplete elution of the toxin from the antibody, which can lower recovery. It has been noted that IAC columns can sometimes irreversibly retain 3–15% of OTA.
-
Dispersive SPE (d-SPE): Used in QuEChERS-style methods, d-SPE involves adding sorbents directly to the sample extract. Using the wrong type or amount of sorbent (e.g., C18, activated carbon, MgSO4) can lead to the unintended removal of the analyte along with the matrix interferences.
Data Summary Tables
Table 1: Common Extraction Solvents for Ochratoxin A Analysis
| Solvent System | Food Matrix | Reported Recovery (%) | Reference |
| Methanol/Water (80:20, v/v) | Black Pepper | 95.2% | |
| Acetonitrile/Water/Acetic Acid (79:20:1, v/v/v) | Wheat and Maize | 35-39% (non-exhaustive method) | |
| Acetonitrile/Water (50:50, v/v) with 0.3% Formic Acid | Animal Feed | 70-100% | |
| Acetonitrile/Water/Methanol/Acetic Acid (59.4:9.9:29.7:1) | Cereals | 70-113% | |
| Methanol with 3% aqueous Sodium Bicarbonate (50:50) | Roasted Coffee | Not Specified |
Table 2: Troubleshooting Checklist for Low OTA-D4 Recovery
| Step | Parameter to Check | Recommended Action |
| Sample Homogenization | Particle Size | Ensure sample is finely and uniformly ground to maximize surface area for extraction. |
| Extraction | Solvent Choice & pH | Test different solvent systems (e.g., ACN/water vs. MeOH/water) and adjust pH (acidic or basic) to optimize for your matrix. |
| Solvent-to-Sample Ratio | Increase the solvent volume to ensure complete extraction. A ratio of 4:1 (v/w) has been shown to be effective. | |
| Extraction Time/Method | Ensure adequate agitation time (e.g., shaking, vortexing) to allow for solvent penetration and analyte solubilization. | |
| Clean-up | SPE Column Conditioning | Verify that the SPE column is properly conditioned and not allowed to go dry before sample loading. |
| Elution Solvent | Confirm the elution solvent is strong enough to completely remove OTA-D4 from the sorbent. | |
| IAC Flow Rate/Elution | Ensure the sample is loaded slowly and that the elution solvent has sufficient contact time to release the analyte. | |
| LC-MS/MS Analysis | Matrix Effects | Perform a post-extraction spike experiment to determine the degree of ion suppression or enhancement. |
| Overall Process | Analyte Stability | Avoid exposing samples to extreme heat or pH during preparation. OTA is generally stable but can degrade under harsh conditions. |
Experimental Protocols
Protocol 1: Generic Liquid Extraction and SPE Clean-up for OTA in Cereal Samples
This protocol is a generalized starting point based on common methodologies. Optimization for specific matrices is highly recommended.
-
Sample Preparation:
-
Homogenize 25 g of the cereal sample to a fine powder.
-
Transfer the homogenized sample to a 250 mL flask.
-
Spike the sample with a known concentration of OTA-D4 internal standard solution. Allow the solvent to evaporate for 10-15 minutes.
-
-
Extraction:
-
Add 100 mL of an acetonitrile/water (80:20, v/v) solution containing 1% acetic acid to the flask.
-
Seal the flask and shake vigorously on a mechanical shaker for 60 minutes at room temperature.
-
Centrifuge the extract at 4000 rpm for 15 minutes.
-
Filter the supernatant through a 0.45 µm filter.
-
-
Solid-Phase Extraction (SPE) Clean-up:
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to dry.
-
Load 10 mL of the filtered extract onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.
-
Wash the cartridge with 5 mL of a water/acetonitrile (90:10, v/v) solution to remove polar interferences.
-
Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
-
Elute the analyte and internal standard with 5 mL of methanol into a clean collection tube.
-
-
Final Preparation and Analysis:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase (e.g., methanol/water 50:50, v/v).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
-
Visualizations
Caption: Troubleshooting workflow for low OTA-D4 recovery.
Caption: General experimental workflow for OTA analysis.
References
- 1. portal.fis.tum.de [portal.fis.tum.de]
- 2. ejceh.journals.ekb.eg [ejceh.journals.ekb.eg]
- 3. Practical Strategies to Reduce Ochratoxin A in Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ochratoxin A: Overview of Prevention, Removal, and Detoxification Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ochratoxin A: General Overview and Actual Molecular Status - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing LC-MS/MS for Ochratoxin A-d4 Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the LC-MS/MS analysis of Ochratoxin A (OTA) and its deuterated internal standard, Ochratoxin A-d4.
Frequently Asked Questions (FAQs)
Q1: What are the optimal mass spectrometry settings for Ochratoxin A and its deuterated internal standard?
A1: Ochratoxin A can be detected in both positive (ESI+) and negative (ESI-) electrospray ionization modes, though positive mode often yields higher signal intensity.[1][2] The choice of mode can depend on the specific mass spectrometer and matrix. As a deuterated internal standard, this compound is expected to have similar ionization behavior to the parent molecule. The primary difference will be the precursor and product ion masses.
For Multiple Reaction Monitoring (MRM), two transitions are typically monitored for each analyte to ensure accurate identification and quantification.[2]
Table 1: Recommended MRM Transitions for Ochratoxin A
| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Function | Reference |
| Ochratoxin A | ESI+ | 404.2 | 239.0 | Quantifier | [3] |
| Ochratoxin A | ESI+ | 404.2 | 358.0 | Qualifier | [3] |
| Ochratoxin A | ESI- | 402.0 | 358.0 | Quantifier/Qualifier |
Note: While specific data for this compound is not widely published, the precursor ion will be shifted by +4 mass units (e.g., 408.2 m/z in ESI+). Product ions may or may not be shifted depending on the location of the deuterium labels. It is recommended to perform an infusion of the OTA-d4 standard to determine the optimal product ions and collision energies for your specific instrument.
Q2: Which type of LC column and mobile phase is best suited for Ochratoxin A analysis?
A2: Reversed-phase chromatography is the standard for OTA analysis. C18 columns are commonly used and provide good retention and separation. Biphenyl columns have also been shown to be effective.
A gradient elution using a combination of water and an organic solvent like acetonitrile or methanol is typically employed. The addition of a modifier such as formic acid (0.1%) or ammonium formate (10 mM) to the mobile phase can improve peak shape and ionization efficiency.
Table 2: Example Liquid Chromatography Parameters
| Parameter | Recommended Setting | Reference |
| Column | C18 or Biphenyl (e.g., 100 mm x 2.1 mm, 2.6 µm) | |
| Mobile Phase A | Water with 0.1% Formic Acid or 10 mM Ammonium Formate | |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid or 10 mM Ammonium Formate | |
| Flow Rate | 0.3 - 0.5 mL/min | |
| Column Temperature | 40 °C | |
| Injection Volume | 5 µL |
Q3: How can I minimize matrix effects in my samples?
A3: Matrix effects, particularly ion suppression, are a common challenge in LC-MS/MS analysis of complex samples. Several strategies can be employed to mitigate these effects:
-
Effective Sample Cleanup: Use of solid-phase extraction (SPE) or immunoaffinity columns (IAC) can significantly reduce matrix components.
-
Dilution: A simple "dilute and shoot" approach can be effective, where the sample extract is diluted to reduce the concentration of interfering substances.
-
Isotopically Labeled Internal Standards: Using an internal standard like this compound that co-elutes with the analyte can compensate for signal suppression or enhancement during ionization.
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the samples can help to compensate for matrix effects.
Troubleshooting Guide
Issue 1: Poor Signal Intensity or No Peak Detected for this compound
| Possible Cause | Troubleshooting Step |
| Incorrect MRM Transitions | Infuse a solution of this compound directly into the mass spectrometer to determine the correct precursor and product ions. |
| Suboptimal Ion Source Parameters | Optimize ion source parameters such as capillary voltage, source temperature, and gas flows. Typical starting points for ESI+ are a capillary voltage of 4500 V and a source temperature of 450 °C. |
| Inefficient Ionization | Ensure the mobile phase contains an appropriate modifier like formic acid or ammonium formate to promote ionization. |
| Sample Degradation | Check the stability of this compound in your sample and storage conditions. |
Issue 2: High Background Noise or Interferences
| Possible Cause | Troubleshooting Step |
| Contaminated LC System | Flush the LC system with a strong solvent mixture (e.g., isopropanol/acetonitrile/water) to remove contaminants. |
| Impure Solvents or Reagents | Use high-purity, LC-MS grade solvents and reagents. |
| Insufficient Sample Cleanup | Implement a more rigorous sample preparation method, such as immunoaffinity column cleanup, to remove matrix interferences. |
| Carryover | Incorporate a needle wash with a strong, organic solvent in your autosampler method. |
Issue 3: Inconsistent Retention Times
| Possible Cause | Troubleshooting Step |
| Column Degradation | Replace the analytical column if it has been used extensively or shows signs of high backpressure. |
| Mobile Phase Inconsistency | Prepare fresh mobile phase daily and ensure it is properly degassed. |
| LC Pump Issues | Check for leaks in the LC system and ensure the pump is delivering a consistent flow rate. |
| Changes in Column Temperature | Ensure the column oven is maintaining a stable temperature. |
Issue 4: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Troubleshooting Step |
| Column Overload | Dilute the sample or reduce the injection volume. |
| Incompatible Injection Solvent | Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase. |
| Secondary Interactions on the Column | Add a small amount of a competing agent, like formic acid, to the mobile phase to improve peak shape. |
| Column Contamination | Clean or replace the guard column and analytical column. |
Experimental Protocols
Protocol 1: Sample Preparation using Immunoaffinity Column (IAC) Cleanup
This protocol is adapted for the extraction and cleanup of Ochratoxin A from a solid matrix.
-
Extraction:
-
Weigh 5 grams of the homogenized sample into a 50 mL centrifuge tube.
-
Add 20 mL of a methanol/water (80:20, v/v) solution.
-
Vortex for 10 minutes.
-
Centrifuge at 5000 rpm for 5 minutes.
-
-
Dilution:
-
Take 3 mL of the supernatant and dilute it with 9 mL of water.
-
-
IAC Cleanup:
-
Pass the 12 mL of diluted extract through an Ochratoxin A immunoaffinity column at a flow rate of approximately 1 drop per second.
-
Wash the column with 10 mL of water.
-
Dry the column by passing air through it.
-
-
Elution:
-
Elute the Ochratoxin A with 1.5 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 500 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Visualizations
Caption: Experimental workflow for Ochratoxin A analysis.
Caption: Troubleshooting logic for poor signal intensity.
References
Navigating Signal Suppression of Ochratoxin A-D4 in Mass Spectrometry: A Technical Support Guide
Welcome to the Technical Support Center for Ochratoxin A-D4 Analysis. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and manage signal suppression of this compound (OTA-D4) in mass spectrometry assays. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), comprehensive experimental protocols, and quantitative data to support your analytical work.
Troubleshooting Guide: Overcoming Signal Suppression
Signal suppression, a common phenomenon in liquid chromatography-mass spectrometry (LC-MS), can significantly impact the accuracy and sensitivity of this compound quantification. This guide provides a systematic approach to identifying and mitigating the root causes of this issue.
Initial Assessment: Is Signal Suppression Occurring?
The first step is to confirm that the observed low signal is due to suppression rather than other issues like poor extraction recovery or instrument malfunction.
Q1: How can I determine if my this compound signal is being suppressed?
A1: The most common method is a post-extraction addition experiment.[1][2] Compare the peak area of OTA-D4 in a neat solvent standard to the peak area of the same amount of OTA-D4 spiked into a blank sample extract that has already gone through the entire sample preparation procedure. A significantly lower peak area in the matrix sample indicates signal suppression.[1][2]
Frequently Asked Questions (FAQs)
This section addresses common questions related to OTA-D4 signal suppression.
Matrix Effects
Q2: What are matrix effects and how do they cause signal suppression for OTA-D4?
A2: Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix.[1] In electrospray ionization (ESI), these co-eluting substances can compete with OTA-D4 for ionization, leading to a decrease in the analyte's signal intensity. This is a major concern in complex matrices like cereals, spices, and coffee.
Q3: Which sample matrices are most likely to cause significant signal suppression for Ochratoxin A?
A3: Complex matrices are notorious for causing significant signal suppression. Studies have shown strong ion suppression for Ochratoxin A in spices (up to -89%), maize, compound feed, and straw. Coffee and cocoa can also present considerable matrix effects.
Sample Preparation and Cleanup
Q4: What are the most effective sample preparation techniques to reduce matrix effects for OTA-D4 analysis?
A4: Several techniques can effectively reduce matrix effects:
-
Immunoaffinity Chromatography (IAC): IAC columns use antibodies specific to Ochratoxin A, providing high selectivity and excellent cleanup by effectively removing matrix interferences. This technique can significantly reduce matrix effects, sometimes allowing for the use of solvent-based calibration curves.
-
Solid-Phase Extraction (SPE): SPE is a widely used technique for purifying samples. Different sorbents can be employed to retain either the analyte or the interferences. On-line SPE-HPLC-MS/MS systems can automate the cleanup process, reducing analysis time and improving reproducibility.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method involves a simple extraction and cleanup procedure that can be effective for various mycotoxins in different food matrices.
-
Dilution: A straightforward approach is to dilute the sample extract. However, this may compromise the limit of quantification (LOQ) if the initial analyte concentration is low.
Q5: Are there specific commercial cleanup columns recommended for Ochratoxin A?
A5: Yes, products like OtaCLEAN immunoaffinity columns are designed for the specific purification of Ochratoxin A in various food and feed matrices, demonstrating high recovery rates even in challenging samples like coffee without prior SPE cleanup.
LC-MS Method Optimization
Q6: How can I optimize my mobile phase to minimize signal suppression?
A6: Mobile phase composition plays a crucial role in ionization efficiency.
-
pH: For Ochratoxin A, which is a weak organic acid, acidifying the mobile phase (e.g., with 0.5% acetic acid to a pH of 2.8) can prevent ionization in the liquid phase, leading to better retention and potentially reduced co-elution with interfering compounds. Generally, a lower pH in the mobile phase can lead to a greater peak area for OTA.
-
Additives: The type and concentration of salt additives can influence the signal. Lower salt molarity in the mobile phase has been shown to result in a greater peak area for OTA. The use of ammonium fluoride under methanol conditions has been shown to improve analytical sensitivity for some compounds.
-
Organic Solvent: The choice and percentage of the organic solvent (e.g., acetonitrile, methanol) can affect chromatography and ionization.
Q7: Can changing the ionization mode on my mass spectrometer help?
A7: While Ochratoxin A is often analyzed in negative ion mode (ESI-), switching to positive ion mode (ESI+) or vice-versa can sometimes alter the ionization of co-eluting interferences, potentially reducing their impact on the OTA-D4 signal. For OTA, detection is typically performed in negative mode.
Calibration Strategies
Q8: What is the best calibration strategy to compensate for signal suppression?
A8:
-
Isotopically Labeled Internal Standards: The use of an isotopically labeled internal standard like this compound is the most robust method. Since OTA-D4 has very similar chemical and physical properties to the native OTA, it co-elutes and experiences the same degree of signal suppression, allowing for accurate correction of the analyte signal.
-
Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix extract that is free of the analyte. This helps to mimic the matrix effects seen in the actual samples. However, finding a truly blank matrix can be challenging.
-
Standard Addition: This method involves adding known amounts of the standard to the sample itself. While it can overcome matrix effects, it is more labor-intensive.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the impact of different methods on Ochratoxin A analysis.
Table 1: Recovery Rates of Ochratoxin A Using Different Sample Cleanup Methods
| Matrix | Cleanup Method | Spiking Level | Mean Recovery (%) | Reference |
| Corn | Immunoaffinity Column (OtaCLEAN) | 10 ppb | 101 | |
| Instant Coffee | Immunoaffinity Column (OtaCLEAN) | 10 ppb | 97 | |
| Red Wine | Immunoaffinity Column (OtaCLEAN) | 10 ppb | 92 | |
| Rice | Immunoaffinity Column (OtaCLEAN) | 10 ppb | 104 | |
| Coffee | Immunoaffinity Chromatography | 0.40, 2.0, 6.0 µg/kg | 90 - 98 | |
| Cocoa | Immunoaffinity Chromatography | 0.40, 2.0, 6.0 µg/kg | 86 - 90 | |
| Wheat | Acidic Chloroform Extraction | 1 - 100 µg/kg | 80 - 104 | |
| Oats | Acidic Chloroform Extraction | 1 - 100 µg/kg | 80 - 104 |
Table 2: Matrix Effects (Signal Suppression/Enhancement) for Ochratoxin A in Various Matrices
| Matrix | Matrix Effect (%) | Analytical Approach | Reference |
| Spices | Up to -89 (Suppression) | Post-extraction addition | |
| Black Pepper | -5 (Suppression) | Immunoaffinity Chromatography Cleanup | |
| Cereals | >100 (Enhancement) | Dilute-and-shoot | |
| Various Biomatrices | 36 - 162 (Suppression/Enhancement) | Not specified | |
| Cheese | -83 (Suppression) | LC-MS/MS with cleanup |
Experimental Protocols
Protocol 1: Sample Preparation using Immunoaffinity Chromatography (IAC)
This protocol is a generalized procedure based on the principles of IAC cleanup for Ochratoxin A.
-
Extraction:
-
Weigh a homogenized sample (e.g., 5 g of flour).
-
Add an extraction solvent (e.g., 20 mL of acetonitrile/water mixture).
-
Shake vigorously for a specified time (e.g., 1 hour).
-
Centrifuge the mixture to separate the solid and liquid phases.
-
Collect the supernatant.
-
-
Dilution & Filtration:
-
Dilute the supernatant with a phosphate-buffered saline (PBS) solution to ensure compatibility with the IAC column antibodies.
-
Filter the diluted extract to remove any remaining particulate matter.
-
-
IAC Cleanup:
-
Pass the filtered extract through the immunoaffinity column (e.g., OtaCLEAN) at a controlled flow rate. The antibodies in the column will bind to the Ochratoxin A.
-
Wash the column with a washing solution (e.g., water or PBS) to remove unbound matrix components.
-
-
Elution:
-
Elute the bound Ochratoxin A from the column using a small volume of an appropriate solvent (e.g., methanol).
-
Collect the eluate.
-
-
Final Preparation for LC-MS/MS:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase.
-
The sample is now ready for injection into the LC-MS/MS system.
-
Protocol 2: LC-MS/MS Parameters for Ochratoxin A Analysis
The following are typical starting parameters that should be optimized for your specific instrument and application.
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used (e.g., Zorbax SB-C18).
-
Mobile Phase A: Water with an acidic modifier (e.g., 0.1% formic acid or acetic acid).
-
Mobile Phase B: Acetonitrile or Methanol with the same acidic modifier.
-
Gradient: A gradient elution starting with a higher percentage of mobile phase A and increasing the percentage of mobile phase B over time.
-
Flow Rate: Typically in the range of 0.2 - 0.5 mL/min.
-
Column Temperature: Often maintained at around 40 °C.
-
-
Mass Spectrometry (MS):
-
Ionization Source: Electrospray Ionization (ESI), typically in negative mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
MRM Transitions: For Ochratoxin A, a common transition is m/z 402 → 358. For OTA-D4, the precursor ion will be shifted according to the number of deuterium atoms.
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows (nebulizer, desolvation gas) for maximum signal intensity.
-
Visualizations
The following diagrams illustrate key workflows and concepts for managing signal suppression.
Caption: A typical experimental workflow for Ochratoxin A analysis.
Caption: A decision tree for troubleshooting low OTA-D4 signal.
Caption: The mechanism of signal suppression in the ESI source.
References
improving peak shape for Ochratoxin A-D4 in reversed-phase HPLC
Welcome to the technical support center for chromatographic analysis. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help you resolve issues related to improving the peak shape of Ochratoxin A-D4 (OTA-D4) in reversed-phase high-performance liquid chromatography (RP-HPLC). As OTA-D4 is a deuterated analog of Ochratoxin A (OTA), its chemical properties and chromatographic behavior are nearly identical; therefore, the guidance provided applies to both compounds.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak tailing?
Peak tailing is the most common peak shape distortion in RP-HPLC. For OTA-D4, the primary causes include:
-
Secondary Silanol Interactions: OTA is a weak organic acid.[1][2] Residual, un-endcapped silanol groups on the surface of silica-based C18 columns can be ionized at mid-range pH values. These ionized silanols (SiO-) can have secondary ionic interactions with OTA, causing a portion of the analyte molecules to be more strongly retained, which results in a tailing peak.[3]
-
Inappropriate Mobile Phase pH: The ionization state of OTA is highly dependent on the mobile phase pH due to its carboxylic acid and phenolic hydroxyl groups.[4][5] If the mobile phase pH is near the pKa of the analyte, a mixed population of ionized and non-ionized molecules will exist, leading to peak broadening or tailing.
-
Column Contamination or Degradation: Contaminants from the sample matrix can accumulate at the head of the column, creating active sites that cause tailing. A physical void or channel in the column packing, often caused by high pressure or aggressive mobile phases, can also severely distort peak shape.
-
Extra-Column Effects: Excessive volume from long or wide-bore tubing between the injector, column, and detector can cause band broadening that may manifest as tailing, especially for early-eluting peaks.
Q2: What is the optimal mobile phase pH for this compound analysis?
The optimal mobile phase pH is acidic, typically below pH 4. Ochratoxin A has two key pKa values: one for the carboxylic acid group (~4.4) and one for the phenolic group (~7.1-7.3).
By operating at a low pH (e.g., 2.5-3.5) using an additive like formic acid or acetic acid, two critical things are achieved:
-
The carboxylic acid group of OTA-D4 is fully protonated (COOH), making the molecule neutral and preventing it from interacting with residual silanols. This leads to a single, well-defined retention mechanism on the C18 stationary phase.
-
The residual silanol groups on the silica packing are also protonated (Si-OH), which minimizes their potential for secondary ionic interactions with the analyte.
Many established methods successfully use a mobile phase containing 0.1% to 1% acid.
Q3: My peak shape is poor for all compounds, not just OTA-D4. Could my column be the problem?
Yes, if all peaks in your chromatogram are tailing or broad, it often points to a system-wide or column issue rather than a specific analyte interaction. Common column-related problems include:
-
Partially Blocked Inlet Frit: Debris from samples, pump seals, or the mobile phase can clog the inlet frit of the column, distorting the flow path and causing poor peak shape for all analytes.
-
Column Void or Bed Collapse: A void can form at the inlet of the column due to settling of the packing material. This creates dead volume and disrupts the sample band, leading to broad or split peaks.
-
Contamination: If the column has been contaminated with strongly retained compounds from previous analyses, it can affect the performance for all subsequent runs.
Using a guard column is a highly recommended preventative measure to protect the analytical column from contamination and particulates.
Q4: Does the choice of organic solvent (Methanol vs. Acetonitrile) affect peak shape?
Yes, the choice of organic modifier can influence peak shape, although pH control is generally more critical for OTA-D4. Both acetonitrile and methanol are commonly used.
-
Acetonitrile is the most common solvent in published OTA methods. It is less viscous and often provides higher efficiency (narrower peaks) than methanol.
-
Methanol is a more polar, protic solvent that can sometimes offer different selectivity for separating OTA from matrix interferences.
If you are experiencing issues, and your mobile phase pH is already optimized, performing a test run where you substitute acetonitrile with methanol (adjusting the percentage to achieve similar retention) can be a useful diagnostic step.
Q5: My peak is fronting, not tailing. What does that mean?
Peak fronting is less common than tailing but typically indicates one of two issues:
-
Mass Overload: You are injecting too much analyte onto the column. The stationary phase becomes saturated, and excess analyte molecules travel through the column more quickly, resulting in a leading edge on the peak.
-
Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is much stronger than the mobile phase (e.g., 100% acetonitrile sample injected into a mobile phase with 50% acetonitrile), the sample band will not focus correctly at the head of the column, which can cause severe peak distortion, including fronting.
Troubleshooting Guides
Problem: Significant Peak Tailing or Splitting
This guide provides a logical workflow to diagnose and resolve poor peak shape for OTA-D4.
Troubleshooting Workflow
Caption: A step-by-step workflow for diagnosing peak tailing issues.
Experimental Protocols
Protocol 1: Mobile Phase Preparation and pH Adjustment
This protocol describes the preparation of a standard mobile phase used in many OTA methods to ensure proper analyte protonation.
-
Prepare Aqueous Phase (Mobile Phase A):
-
Measure 999 mL of HPLC-grade water into a clean 1 L glass bottle.
-
Carefully add 1 mL of formic acid (or acetic acid) to the water to create a 0.1% acid solution.
-
Cap the bottle and mix thoroughly.
-
Filter the solution through a 0.45 µm filter to remove particulates.
-
Degas the solution for 10-15 minutes using sonication or vacuum degassing.
-
-
Prepare Organic Phase (Mobile Phase B):
-
Use HPLC-grade acetonitrile or methanol. Filtering and degassing are recommended but are often less critical than for the aqueous phase.
-
-
Set HPLC Conditions:
-
Use a gradient or isocratic mixture as required by your method. A common starting point is a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
Equilibrate the column with the mobile phase for at least 15-20 column volumes before injecting your sample.
-
Protocol 2: Column Flushing and Regeneration
If you suspect column contamination, this general-purpose flushing sequence can help remove impurities. Always consult your specific column's documentation for recommended solvents and pressure limits.
-
Disconnect the Column from the Detector: This prevents contaminants from flowing into the detector cell.
-
Reverse the Column: Connect the outlet of the column to the pump. This allows for backflushing, which is effective at dislodging particulates from the inlet frit.
-
Flush with a Sequence of Solvents: At a low flow rate (e.g., 0.5 mL/min), flush the column with 10-20 column volumes of each of the following solvents in order:
-
Your mobile phase without buffer/acid (e.g., Water/Acetonitrile)
-
100% HPLC-Grade Water
-
100% Isopropanol
-
100% Methylene Chloride (if column is compatible)
-
100% Isopropanol
-
100% HPLC-Grade Water
-
Your mobile phase (re-equilibration)
-
-
Re-install the Column: Return the column to its original orientation and reconnect it to the detector. Equilibrate thoroughly before use.
Data & Visualizations
Quantitative Data Summary
Table 1: Physicochemical Properties of Ochratoxin A
| Property | Value | Significance for HPLC |
| Molecular Formula | C₂₀H₁₈ClNO₆ | Affects retention and detection. |
| Molar Mass | 403.8 g/mol | - |
| pKa₁ (Carboxyl) | ~4.4 | Must be protonated (pH < 3.5) for good peak shape. |
| pKa₂ (Phenolic) | ~7.1 | Less critical but reinforces the need for acidic pH. |
| Solubility | Slightly soluble in water; soluble in organic solvents and aqueous alkaline solutions. | Affects sample preparation and mobile phase choice. |
Table 2: Example Mobile Phase Compositions for Ochratoxin A Analysis
| Aqueous Phase (A) | Organic Phase (B) | Ratio (A:B) | Reference |
| Water + Acetic Acid | Acetonitrile | 50:50 (approx.) | |
| 0.1% Formic Acid in Water | Methanol | Gradient | |
| 0.1% Formic Acid in Water | Acetonitrile | Isocratic (20:80) | |
| 0.4% Formic Acid in Water | Acetonitrile | Isocratic (50:50) |
Conceptual Diagram
Caption: Ionization states of OTA-D4 and the silica surface at different pH values.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Rapid Identification and Analysis of Ochratoxin-A in Food and Agricultural Soil Samples Using a Novel Semi-Automated In-Syringe Based Fast Mycotoxin Extraction (FaMEx) Technique Coupled with UHPLC-MS/MS [mdpi.com]
- 5. Simultaneous Quantitative Assessment of Ochratoxin A, Patulin, 5-Hydroxymethylfurfural, and Bisphenol A in Fruit Drinks Using HPLC with Diode Array-Fluorimetric Detection - PMC [pmc.ncbi.nlm.nih.gov]
addressing Ochratoxin A-D4 instability during sample preparation
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the instability of Ochratoxin A-D4 (OTA-D4) during sample preparation for analytical procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in mycotoxin analysis?
This compound (OTA-D4) is a deuterated form of Ochratoxin A (OTA), a mycotoxin produced by several species of Aspergillus and Penicillium fungi. It is commonly used as an internal standard in analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of OTA in various food and feed samples. The use of a stable isotope-labeled internal standard like OTA-D4 is crucial for accurate quantification as it mimics the behavior of the native analyte during sample extraction, cleanup, and analysis, thus compensating for matrix effects and potential losses during sample preparation.[1][2]
Q2: I am observing low recovery of my this compound internal standard. What are the potential causes?
Low recovery of OTA-D4 can be attributed to several factors that affect its stability during sample preparation. Since OTA-D4 is structurally very similar to OTA, it is susceptible to the same degradation pathways. The primary causes of instability include:
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pH Extremes: Both highly acidic and alkaline conditions can lead to the degradation of OTA and, by extension, OTA-D4. Alkaline conditions, in particular, can cause the opening of the lactone ring, leading to a structural change and loss of the internal standard.[3][4][5]
-
High Temperatures: Elevated temperatures used during sample extraction or concentration steps can accelerate the degradation of OTA-D4.
-
Enzymatic Degradation: Some sample matrices may contain enzymes, such as carboxypeptidases or lipases, that can hydrolyze the amide bond of OTA-D4, leading to the formation of ochratoxin α (OTα) and deuterated phenylalanine.
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Light Exposure: Prolonged exposure to light, especially UV and blue light, can cause degradation of ochratoxins. It is advisable to work with samples and standards in a dimly lit environment or use amber vials.
-
Strong Oxidizing Agents: Reagents like sodium hypochlorite can degrade ochratoxins and should be avoided during sample preparation.
Troubleshooting Guide
This guide provides specific troubleshooting steps for common issues encountered with this compound instability.
Problem 1: Consistently low or no signal from OTA-D4 internal standard.
| Possible Cause | Troubleshooting Action |
| Degradation due to pH | Measure the pH of your extraction and cleanup solutions. Adjust the pH to a neutral or slightly acidic range (pH 3-7.5) if possible. Avoid strongly alkaline conditions (pH > 8). |
| Thermal Degradation | Review your sample preparation protocol for high-temperature steps. If possible, reduce the temperature and/or duration of heating. Consider using evaporation techniques at lower temperatures (e.g., under a gentle stream of nitrogen). |
| Improper Storage of Standard | Verify the recommended storage conditions for your OTA-D4 standard solution (typically -20°C in a dark vial). Ensure the standard has not expired. |
| Incorrect Spiking Procedure | Ensure the internal standard is added to the sample at the very beginning of the extraction process to account for all subsequent losses. |
Problem 2: Variable recovery of OTA-D4 across different samples or batches.
| Possible Cause | Troubleshooting Action |
| Matrix Effects | Different food matrices can have varying pH, enzyme content, and interfering compounds. The use of an isotopically labeled internal standard like OTA-D4 is intended to compensate for these effects. However, extreme matrix variations may still lead to inconsistent recoveries. |
| Inconsistent Sample Homogeneity | Ensure your samples are thoroughly homogenized before taking a subsample for analysis. Mycotoxin contamination can be heterogeneous. |
| Enzymatic Degradation in Specific Matrices | For matrices known to have high enzymatic activity (e.g., certain grains or fermented products), consider a protein precipitation step (e.g., with acetonitrile) early in the extraction process to denature enzymes. |
Data Presentation: Stability of Ochratoxin A
The following tables summarize quantitative data on the stability of Ochratoxin A under various conditions. This data can be used as a proxy for the expected stability of this compound.
Table 1: Effect of Temperature and pH on Ochratoxin A Degradation in an Aqueous Buffer System
| Temperature (°C) | pH | Processing Time (min) | OTA Reduction (%) |
| 100 | 4 | 60 | No significant reduction |
| 100 | 7 | 60 | No significant reduction |
| 100 | 10 | 60 | ~50 |
| 150 | 7 | 60 | ~74 |
| 150 | 10 | 60 | ~84 |
| 200 | 7 | 60 | >90 |
| 200 | 10 | 60 | >90 |
Table 2: Effect of Roasting Temperature on Ochratoxin A Degradation in Coffee Beans
| Roasting Temperature (°C) | Roasting Time (min) | OTA Reduction (%) |
| 180 | 12 | 53 |
| 200 | 12 | ~70-80 |
| 220 | 12 | ~85-95 |
| 240 | 12 | 99 |
Table 3: Stability of Ochratoxin A in Different Solvents
| Solvent | Storage Condition | Duration | Stability |
| Methanol | Refrigerated, protected from light | 18 months | Stable |
| Acetonitrile/Water (50/50, v/v) | Room Temperature | 24 hours | Degradation observed |
| Toluene-Acetonitrile | 0°C, dark | > 1 year | Stable |
Experimental Protocols
Protocol 1: General Extraction and Cleanup for Ochratoxin A Analysis in Cereals using LC-MS/MS
This protocol is a general guideline and may need to be optimized for specific matrices.
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Sample Homogenization: Grind the cereal sample to a fine powder.
-
Extraction:
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Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
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Add 20 mL of an extraction solvent (e.g., acetonitrile/water 80:20, v/v, or methanol/water 80:20, v/v).
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Add the appropriate amount of this compound internal standard solution.
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Vortex or shake vigorously for 30 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
Cleanup (Immunoaffinity Column - IAC):
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Dilute a portion of the supernatant with phosphate-buffered saline (PBS) as recommended by the IAC manufacturer.
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Pass the diluted extract through the immunoaffinity column at a slow, steady flow rate.
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Wash the column with water or PBS to remove interfering compounds.
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Elute the ochratoxins with methanol.
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-
Analysis:
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Evaporate the eluate to dryness under a gentle stream of nitrogen.
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Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
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Inject into the LC-MS/MS system.
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Visualizations
Caption: Experimental workflow for Ochratoxin A analysis.
Caption: Primary degradation pathway of Ochratoxin A.
References
- 1. lcms.cz [lcms.cz]
- 2. Solid phase extraction as sample treatment for the determination of Ochratoxin A in foods: A review [agris.fao.org]
- 3. Impact of pH on the Stability and the Cross-Reactivity of Ochratoxin A and Citrinin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ochratoxin A: Overview of Prevention, Removal, and Detoxification Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
matrix interference issues with Ochratoxin A-D4 in spice analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix interference issues with Ochratoxin A-D4 (OTA-D4) in spice analysis.
Troubleshooting Guide
This guide addresses specific problems that may arise during the analysis of Ochratoxin A (OTA) and its deuterated internal standard, OTA-D4, in complex spice matrices.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low recovery of OTA and OTA-D4 | Inefficient Extraction: The chosen solvent may not be optimal for the specific spice matrix. Spices have diverse chemical compositions that can affect extraction efficiency. | - Optimize Extraction Solvent: Test different extraction solutions. Common solvents include methanol/water or acetonitrile/water mixtures in various ratios (e.g., 80:20 v/v). For some matrices, a solution of 1% sodium bicarbonate in water has proven effective.[1][2] - Adjust Solvent-to-Sample Ratio: An insufficient solvent volume may lead to incomplete extraction. Experiment with increasing the solvent-to-sample ratio.[2] - Enhance Extraction Process: Increase blending/shaking time or use techniques like ultrasonication to improve analyte release from the matrix. |
| Matrix Adsorption: Analytes may adsorb to matrix components, preventing their complete extraction. | - Addition of Salts: Adding sodium chloride (NaCl) during extraction can help to reduce matrix adsorption and improve recovery.[1][2] | |
| Significant Signal Suppression (Matrix Effect) | Co-eluting Matrix Components: Complex spice matrices contain numerous compounds (e.g., pigments, fats, volatile oils) that can co-elute with OTA and OTA-D4, suppressing their ionization in the mass spectrometer source. Spices are known to cause strong ion suppression, with effects up to -89% reported. | - Improve Sample Clean-up: A thorough clean-up is essential. Immunoaffinity columns (IAC) are highly specific and effective at isolating OTA and removing interfering components. Solid Phase Extraction (SPE) with appropriate cartridges is another option. - Dilute the Sample Extract: The "dilute and shoot" approach can significantly reduce the concentration of interfering matrix components, thereby minimizing signal suppression. However, this requires a highly sensitive LC-MS/MS instrument to maintain adequate detection limits. |
| Ion Source Contamination: Buildup of matrix components in the ion source can lead to a general decrease in sensitivity. | - Regular Source Cleaning: Implement a routine maintenance schedule for cleaning the ion source of the mass spectrometer. | |
| Poor Peak Shape or Chromatographic Resolution | Matrix Interference: Co-eluting matrix components can interfere with the chromatographic separation, leading to peak tailing, splitting, or broadening. Black and white pepper are particularly challenging matrices. | - Optimize Chromatographic Conditions: Experiment with different HPLC columns. A phenyl-hexyl column has been shown to provide better separation for pepper matrices compared to a standard C18 column. - Adjust Mobile Phase Composition: Modify the mobile phase gradient and composition to improve the separation of OTA from matrix interferences. |
| High Variability in Results (Poor Precision) | Inconsistent Sample Preparation: Variations in extraction or clean-up steps between samples can lead to inconsistent results. | - Standardize Protocols: Ensure that all sample preparation steps are performed consistently for all samples, standards, and quality controls. - Use of Internal Standard: The primary purpose of using an isotopically labeled internal standard like OTA-D4 is to correct for variability in sample preparation and matrix effects. Ensure it is added at the very beginning of the sample preparation process. |
| Non-homogeneous Sample: Spices, especially when ground, can be non-homogeneous, leading to variations in the amount of analyte in different subsamples. | - Thorough Homogenization: Ensure that the entire sample is thoroughly ground and mixed before taking a subsample for analysis. |
Frequently Asked Questions (FAQs)
Q1: Why are spices such a difficult matrix for Ochratoxin A analysis?
Spices are considered complex matrices due to their rich composition of pigments, volatile compounds, oils, and other secondary metabolites. These components can cause significant matrix effects, particularly ion suppression in LC-MS/MS analysis, leading to inaccurate quantification of Ochratoxin A.
Q2: How does this compound help in the analysis?
This compound is a stable isotope-labeled internal standard (IL-IS). Since it has a very similar chemical structure and physicochemical properties to Ochratoxin A, it behaves similarly during sample extraction, clean-up, and chromatographic separation. Any loss of analyte during sample preparation or signal suppression/enhancement in the ion source will affect both the native toxin and the labeled standard to a similar extent. By measuring the ratio of the native toxin to the labeled standard, accurate quantification can be achieved, as the internal standard compensates for these variations.
Q3: What is the most effective way to minimize matrix effects in spice analysis?
A combination of strategies is often the most effective approach:
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Efficient Sample Clean-up: Using immunoaffinity columns (IAC) is a highly specific and effective method for isolating Ochratoxin A from complex spice extracts and removing interfering components.
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Use of an Isotope-Labeled Internal Standard: Incorporating this compound at the beginning of the sample preparation process is crucial for correcting matrix effects and any analyte loss.
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Matrix-Matched Calibration: Preparing calibration standards in a blank spice extract that has been processed in the same way as the samples can also help to compensate for matrix effects.
Q4: What are the typical recovery rates I should expect for Ochratoxin A in spices?
Acceptable recovery rates are generally within the range of 70-120%. However, this can be highly dependent on the spice matrix, the sample preparation method, and the clean-up procedure used. For example, a study on paprika and chili showed mean recoveries of 83.7–87.5%. Another study reported mean recoveries for various spices between 61-82%.
Q5: What are the recommended extraction solvents for Ochratoxin A from spices?
Commonly used and effective extraction solvents are mixtures of an organic solvent and water. The most frequently cited are:
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Methanol/water (e.g., 80:20, v/v)
-
Acetonitrile/water (e.g., 84:16 or 90:10, v/v)
For certain spices, an aqueous solution of 1% sodium bicarbonate has also been shown to be effective. The choice of solvent may need to be optimized for the specific spice being analyzed.
Quantitative Data Summary
The following table summarizes recovery, Limit of Detection (LOD), and Limit of Quantification (LOQ) data from various studies on Ochratoxin A analysis in spices.
| Spice Matrix | Analytical Method | Recovery (%) | LOD (µg/kg) | LOQ (µg/kg) | Reference |
| Paprika, Chili | HPLC-FD with IAC | 83.7 - 87.5 | - | - | |
| Coriander, Ginger, Paprika, Black Pepper | HPLC-FD with IAC | 61 - 82 | 0.02 | 0.06 | |
| Thyme, Rosemary, Mixed Spices | ELISA | 90.2 - 99.6 | 0.43 - 0.58 | 1.45 - 1.95 | |
| Black Pepper, Red Pepper, Turmeric, Cinnamon | HPLC-FD with IAC | 77.1 - 94.8 | 0.02 | 0.06 | |
| Various Spices | HPLC-FLD | 74.2 | 0.03 | 0.1 |
Experimental Protocols
Sample Preparation using Immunoaffinity Column (IAC) Clean-up
This protocol is a generalized procedure based on common methodologies for Ochratoxin A analysis in spices.
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Homogenization: Grind the spice sample to a fine powder to ensure homogeneity.
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Extraction:
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Weigh 5-25 g of the homogenized spice sample into a blender jar.
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Add the internal standard (this compound).
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Add an appropriate volume of extraction solvent (e.g., 100 mL of methanol/water 80:20, v/v) and 3-5 g of NaCl.
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Blend at high speed for 3-5 minutes.
-
-
Filtration/Centrifugation:
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Filter the extract through a fluted filter paper or centrifuge at ~4000 rpm for 10 minutes.
-
-
Dilution:
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Take a known volume of the clear filtrate and dilute it with phosphate-buffered saline (PBS) to reduce the organic solvent concentration, as required by the IAC manufacturer's instructions.
-
-
IAC Clean-up:
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Pass the diluted extract through the immunoaffinity column at a slow, steady flow rate (e.g., 1-2 mL/min).
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Wash the column with water or a washing buffer provided with the kit to remove unbound matrix components.
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Elute the Ochratoxin A and this compound from the column using methanol.
-
-
Evaporation and Reconstitution:
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Evaporate the eluate to dryness under a gentle stream of nitrogen.
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Reconstitute the residue in a known volume of the initial mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Parameters
The following are typical starting parameters for the analysis of Ochratoxin A. These should be optimized for the specific instrument being used.
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Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used. For problematic matrices like pepper, a phenyl-hexyl column may provide better selectivity.
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Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
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Mobile Phase B: Methanol with 0.1% formic acid.
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Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.
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Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 5 - 10 µL.
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Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MS/MS Transitions:
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Ochratoxin A: Q1: 404.1 -> Q3: 239.1 (quantifier), 221.1 (qualifier)
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This compound: Q1: 409.1 -> Q3: 242.1 (quantifier)
-
Note: Specific m/z transitions should be optimized by infusing pure standards.
Visualizations
Caption: Workflow for Ochratoxin A analysis in spices.
Caption: Troubleshooting decision tree for OTA analysis.
References
selecting the optimal concentration of Ochratoxin A-D4 internal standard
This guide provides troubleshooting advice and frequently asked questions regarding the selection and optimization of the Ochratoxin A-D4 (OTA-D4) internal standard concentration for quantitative analysis.
Frequently Asked Questions (FAQs)
Q1: Why is an internal standard like this compound necessary for my analysis?
An internal standard (IS) is a compound added at a constant, known concentration to all samples, calibration standards, and quality controls before analysis.[1] this compound, a stable isotope-labeled version of Ochratoxin A, is the ideal internal standard because it has nearly identical chemical and physical properties to the analyte of interest.[2] Its use is crucial for accurate quantification in LC-MS/MS analysis as it compensates for variations that can occur during sample preparation, injection volume inconsistencies, and fluctuations in the mass spectrometer's signal response (ion suppression or enhancement).[3][4] By calculating the ratio of the analyte's peak area to the internal standard's peak area, more precise and accurate results are achieved.[1]
Q2: What is the ideal concentration for my this compound internal standard?
A general rule of thumb is to use a concentration that is similar to the expected concentration of the native Ochratoxin A in your samples. A more specific guideline is to select a concentration that provides a peak area ratio of approximately 1:1 with the analyte at the midpoint of your calibration curve. The chosen concentration should result in a strong, reproducible signal that is well above the limit of quantification but does not cause detector saturation. An experimental approach is the most reliable way to determine the optimal concentration for your specific application.
Q3: Can I use one internal standard for multiple mycotoxin analytes in the same run?
While it may seem efficient, using a single internal standard for multiple mycotoxins is not recommended as it can lead to significant quantification errors. To achieve the highest accuracy, it is best practice in multi-mycotoxin analysis to use a corresponding stable isotope-labeled internal standard for each analyte. This ensures that each analyte is corrected for its specific extraction recovery and ionization efficiency, which can vary between different compounds.
Q4: My this compound signal is completely gone for an entire batch of samples. What should I do?
A complete loss of the internal standard signal across all samples in a run typically points to a systemic failure. The following steps should be taken to identify the cause:
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Check the Internal Standard Solution: Verify that the OTA-D4 working solution was prepared correctly and has not degraded. Confirm that it was actually added to the batch of samples.
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Inspect the LC-MS System: Check for any leaks in the LC system and ensure the mobile phase composition and flow rate are correct.
-
Verify Mass Spectrometer Parameters: Ensure the mass spectrometer is properly tuned and that the correct MRM transition for this compound is included in the acquisition method. Also, check the ion source for contamination.
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Recommended Action(s) |
| Low OTA-D4 Signal Intensity | 1. The concentration of the IS is too low.2. Ion suppression due to matrix effects.3. Inefficient ionization in the MS source. | 1. Increase the concentration of the OTA-D4 working solution.2. Improve sample cleanup procedures to remove interfering compounds from the matrix.3. Optimize MS source parameters (e.g., spray voltage, gas flows, temperature). |
| High OTA-D4 Signal Intensity (Potential Detector Saturation) | 1. The concentration of the IS is too high. | 1. Decrease the concentration of the OTA-D4 working solution by preparing a new, more dilute solution. |
| High Variability in OTA-D4 Peak Area Across Samples | 1. Inconsistent addition of the IS to each sample.2. Poor mixing of the IS with the sample.3. Variable matrix effects between samples. | 1. Use a calibrated pipette for adding the IS and add it at the very beginning of the sample preparation process.2. Ensure thorough vortexing or mixing after adding the IS.3. Evaluate the need for matrix-matched calibration standards or enhanced sample cleanup. |
| Poor Linearity of the Calibration Curve (R² < 0.99) | 1. The IS concentration is inappropriate for the calibration range.2. The analyte or IS is outside the linear dynamic range of the instrument. | 1. Perform an experiment to optimize the IS concentration (see protocol below).2. Ensure that the highest calibration standard does not lead to detector saturation for either the analyte or the IS. |
Experimental Protocol: Optimizing OTA-D4 Concentration
This protocol provides a systematic approach to determine the optimal concentration of this compound for your assay.
Objective: To identify the OTA-D4 concentration that results in a consistent internal standard response and the best linearity for the Ochratoxin A calibration curve.
Methodology:
-
Prepare Analyte Calibration Standards: Prepare a series of Ochratoxin A calibration standards in a blank matrix extract, covering your expected analytical range (e.g., 0.5, 1, 5, 10, 50, 100 ng/mL).
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Prepare OTA-D4 Working Solutions: Create several working solutions of this compound at different concentrations (e.g., 5, 10, 25, 50 ng/mL).
-
Spike Samples: For each Ochratoxin A calibration standard, prepare separate aliquots. Spike each set of calibration standards with one of the different OTA-D4 working solutions. This will create multiple calibration curves, each with a different, fixed concentration of the internal standard.
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Sample Preparation: Process all spiked samples using your standard extraction protocol.
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LC-MS/MS Analysis: Analyze all prepared samples using your established LC-MS/MS method.
-
Data Analysis:
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For each OTA-D4 concentration tested, plot the peak area ratio (Ochratoxin A Peak Area / OTA-D4 Peak Area) against the known concentration of Ochratoxin A.
-
Calculate the coefficient of determination (R²) for each calibration curve.
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Examine the peak area of the OTA-D4 across all samples for each concentration level to assess its consistency.
-
Data Evaluation Summary
| OTA-D4 Concentration | Calibration Curve Linearity (R²) | OTA-D4 Peak Area RSD (%) (Across all samples) | Observations |
| 5 ng/mL | 0.992 | 25% | Poor linearity; high variability in IS signal. |
| 10 ng/mL | 0.998 | 12% | Good linearity; acceptable IS signal consistency. |
| 25 ng/mL | 0.9995 | 8% | Excellent linearity; stable IS signal. |
| 50 ng/mL | 0.999 | 9% | Excellent linearity, but IS signal may be unnecessarily high. |
Visual Guides
Caption: Experimental workflow for optimizing internal standard concentration.
Caption: Troubleshooting logic for OTA-D4 internal standard signal issues.
References
- 1. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 2. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 4. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
Technical Support Center: Optimizing Ochratoxin A-D4 Signal Intensity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the analysis of Ochratoxin A-D4 (OTA-D4) using liquid chromatography-mass spectrometry (LC-MS). The following information is designed to help you optimize your experimental conditions and enhance the signal intensity of your deuterated internal standard.
Frequently Asked Questions (FAQs)
Q1: What are the most common mobile phase additives used for the analysis of Ochratoxin A (OTA) and its deuterated analog, OTA-D4?
A1: The most frequently used mobile phase additives for the LC-MS analysis of OTA and OTA-D4 are weak organic acids such as formic acid and acetic acid.[1][2] Ammonium formate and ammonium acetate are also commonly used, often in combination with an acid, to improve peak shape and signal intensity.[3][4]
Q2: How does the addition of an acid like formic acid or acetic acid impact the signal intensity of OTA-D4?
A2: Acidifying the mobile phase with formic or acetic acid generally enhances the signal intensity of OTA and its deuterated internal standard, OTA-D4, in both positive and negative electrospray ionization (ESI) modes. The acidic conditions promote the protonation of the analyte in positive mode ([M+H]+) and can improve chromatographic retention and peak shape.[3] For instance, one study found that a mobile phase containing 0.1% (v/v) acetic acid provided the best chromatographic signal for OTA in negative ionization mode. Another study reported that the addition of 0.4% formic acid improved the response of ochratoxins.
Q3: What is the role of ammonium formate in the mobile phase, and what is its optimal concentration?
A3: Ammonium formate is often added to the mobile phase to improve peak shape and can enhance signal intensity by promoting the formation of ammonium adducts ([M+NH4]+) in positive ESI mode. However, the concentration of ammonium formate is critical, as high concentrations can lead to ion suppression. One study determined that a concentration of 2 mM ammonium formate was optimal for mycotoxin analysis, including OTA, while a higher concentration of 5 mM resulted in decreased signal intensity for OTA.
Q4: Can the choice of organic solvent in the mobile phase affect OTA-D4 signal intensity?
A4: Yes, the organic solvent can influence signal intensity. Acetonitrile and methanol are the most common organic modifiers used. In some cases, switching from methanol to acetonitrile has been shown to improve peak shapes and enhance sensitivity for certain mycotoxins in negative ionization mode. The choice between acetonitrile and methanol can also affect the elution strength and selectivity of the chromatographic separation.
Q5: Why is my OTA-D4 internal standard signal showing high variability?
A5: High variability in the internal standard signal can be caused by several factors. Inconsistent sample preparation, matrix effects leading to ion suppression or enhancement, and issues with the LC-MS system can all contribute to this problem. It is crucial to ensure that the OTA-D4 is added consistently to all samples and standards. If matrix effects are suspected, further sample cleanup or the use of matrix-matched calibration standards may be necessary.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low OTA-D4 Signal Intensity | Suboptimal mobile phase pH. | Add a weak organic acid like formic acid or acetic acid to the mobile phase to lower the pH. A concentration of 0.1% to 0.4% is a good starting point. |
| Inefficient ionization. | Consider adding a low concentration of ammonium formate (e.g., 2 mM) to the mobile phase, especially for positive ESI mode, to promote adduct formation. | |
| Ion suppression from the sample matrix. | Dilute the sample extract, improve the sample cleanup procedure, or prepare matrix-matched calibration standards to compensate for matrix effects. | |
| Poor Peak Shape (Tailing or Fronting) | Secondary interactions with the stationary phase. | The addition of a mobile phase modifier like formic acid or ammonium formate can help to improve peak shape. |
| Inappropriate mobile phase composition. | Optimize the ratio of organic solvent (acetonitrile or methanol) to the aqueous phase. | |
| Inconsistent OTA-D4 Signal Across a Batch | Inconsistent sample preparation. | Ensure precise and consistent addition of the internal standard to all samples and standards. Use a calibrated pipette. |
| Carryover from a previous injection. | Implement a robust needle wash protocol and inject a blank solvent after high-concentration samples to check for carryover. | |
| LC-MS system instability. | Check for leaks in the LC system, ensure the ESI source is clean, and verify that the mass spectrometer is properly calibrated. |
Quantitative Data on Mobile Phase Additives
The following tables summarize the impact of different mobile phase additives on Ochratoxin A signal intensity based on findings from various studies. These results are generally applicable to OTA-D4 as well.
Table 1: Effect of Acidic Additives on OTA Signal
| Additive | Concentration | Effect on Signal | Ionization Mode | Reference |
| Acetic Acid | 0.1% (v/v) | Best chromatographic signal | Negative ESI | |
| Formic Acid | 0.4% | Improved response | Not Specified | |
| Acetic Acid | 0.5% | Used to avoid ionization and increase retention | Not Specified |
Table 2: Effect of Ammonium Formate on OTA Signal
| Additive | Concentration | Effect on Signal | Ionization Mode | Reference |
| Ammonium Formate | 2 mM | Optimal concentration, supported better peak shapes | Positive ESI | |
| Ammonium Formate | 5 mM | Led to ionization suppression | Positive ESI | |
| Ammonium Acetate | 5 mM | Used in combination with acetic acid | Positive ESI |
Experimental Protocols
Method 1: LC-MS/MS with Formic Acid and Ammonium Formate
-
Column: Poroshell EC-C18 (150 x 3.0 mm, 2.7 µm)
-
Mobile Phase A: 0.4% formic acid and 2.0 mM ammonium formate in water
-
Mobile Phase B: 0.4% formic acid and 2.0 mM ammonium formate in methanol
-
Flow Rate: 450 µL/min
-
Injection Volume: Not specified
-
Ionization Mode: Positive ESI
-
Reference:
Method 2: LC-MS/MS with Acetic Acid
-
Column: Zorbax SB-C18
-
Mobile Phase A: 0.1% (v/v) acetic acid in water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1 mL/min
-
Injection Volume: Not specified
-
Ionization Mode: Negative ESI
-
Reference:
Visualizations
References
minimizing ion suppression for Ochratoxin A-D4 in electrospray ionization
Welcome to the technical support center for the analysis of Ochratoxin A-d4 (OTA-d4) using electrospray ionization (ESI) mass spectrometry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression and ensure accurate quantification of OTA-d4 in complex matrices.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a significant issue for this compound analysis?
Ion suppression is a matrix effect that occurs in electrospray ionization (ESI) mass spectrometry. It is the reduction in the ionization efficiency of a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2][3] This phenomenon leads to a decreased signal intensity, which can compromise the accuracy, precision, and sensitivity of your analytical method.[1][4] The matrix comprises all components in the sample apart from the analyte, including salts, lipids, and proteins. In the ESI source, these matrix components compete with the analyte for charge or for access to the droplet surface, which hinders the formation of gas-phase ions of OTA-d4.
Q2: I'm using a deuterated internal standard (this compound). Shouldn't this automatically correct for ion suppression?
Ideally, a deuterated internal standard like this compound should co-elute with the unlabeled analyte (Ochratoxin A) and experience the same degree of ion suppression. The ratio of the analyte signal to the internal standard signal should then remain constant, enabling accurate quantification. However, this is not always the case. "Differential ion suppression" can occur where the analyte and the deuterated internal standard are affected differently by the matrix. This can happen if there is a slight chromatographic separation between the two compounds, causing them to encounter different interfering matrix components as they elute. This separation can be attributed to the "deuterium isotope effect," where the substitution of hydrogen with deuterium can slightly alter the molecule's physicochemical properties.
Q3: What are the primary causes of ion suppression in ESI-MS analysis of this compound?
Several factors can contribute to ion suppression in the analysis of this compound:
-
Co-eluting Matrix Components: Endogenous substances from the sample matrix, such as phospholipids, salts, and proteins, can co-elute with OTA-d4 and interfere with its ionization.
-
Mobile Phase Additives: Non-volatile buffers or other additives in the mobile phase can build up in the ion source and cause suppression. Even trace impurities in the mobile phase can be a source of interference.
-
High Analyte Concentration: At high concentrations, the analyte itself can cause "self-suppression," leading to a non-linear response.
-
Ion Source Contamination: A dirty or contaminated ion source can exacerbate ion suppression effects.
Q4: Can the choice of ionization technique affect the severity of ion suppression?
Yes, the choice of ionization technique can significantly impact the degree of ion suppression. Electrospray ionization (ESI) is generally more susceptible to ion suppression than Atmospheric Pressure Chemical Ionization (APCI). This is because ESI ionization occurs in the liquid phase where competition for charge on the droplet surface is more pronounced. APCI, on the other hand, involves gas-phase ionization, which is typically less affected by non-volatile matrix components. If significant and persistent ion suppression is observed with ESI for this compound, considering APCI (if compatible with the analyte's properties) could be a viable alternative.
Troubleshooting Guides
Issue 1: Low Signal Intensity and Poor Reproducibility for this compound
This is a classic symptom of ion suppression. Follow these steps to diagnose and resolve the issue.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low signal intensity and poor reproducibility.
Recommended Actions:
-
Verify Internal Standard Performance: Ensure that this compound is being consistently added to all samples and standards. A stable internal standard response across different samples suggests it is effectively compensating for signal variability.
-
Assess Matrix Effects: Quantify the extent of ion suppression. A common method is the post-extraction addition technique.
-
Protocol:
-
Prepare a standard solution of this compound in a clean solvent (e.g., mobile phase).
-
Extract a blank matrix sample using your standard procedure.
-
Spike the extracted blank matrix with the same concentration of this compound as the clean solvent standard.
-
Analyze both solutions and compare the peak areas. The ratio of the peak area in the matrix to the peak area in the clean solvent indicates the extent of ion suppression or enhancement.
-
-
-
Optimize Sample Preparation: The goal is to remove as many interfering matrix components as possible before LC-MS analysis. The effectiveness of different techniques can vary.
Sample Preparation Technique Potential for Ion Suppression Reduction Key Considerations Protein Precipitation (PPT) Lower Simple and fast, but may leave many matrix components like phospholipids. Liquid-Liquid Extraction (LLE) Moderate to High Effective at removing salts and highly polar/non-polar interferences. Solid-Phase Extraction (SPE) High Offers the most selective removal of interferences by using specific sorbents. Immunoaffinity Chromatography (IAC) Very High Highly specific for Ochratoxin A, providing excellent cleanup and reducing matrix effects. -
Refine Chromatographic Separation: Modifying the LC method to separate this compound from co-eluting matrix components is a powerful strategy.
-
Adjust the Gradient: Modify the mobile phase gradient to better resolve the analyte peak from interfering peaks.
-
Change Column Chemistry: Experiment with different column chemistries (e.g., C18, Phenyl-Hexyl) to alter selectivity.
-
Reduce Flow Rate: Lowering the flow rate can sometimes improve ionization efficiency and reduce the impact of matrix components.
-
-
Optimize Mass Spectrometer Parameters:
-
Tune Ion Source Parameters: Carefully optimize parameters like capillary voltage, nebulizing gas pressure, and gas temperatures.
-
Check MRM Transitions: Ensure the selected Multiple Reaction Monitoring (MRM) transitions for this compound are specific and free from interferences.
-
Issue 2: Inconsistent Results Between Different Sample Batches
Variability between different lots of biological or food matrices can lead to inconsistent levels of ion suppression.
Recommended Actions:
-
Use Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is representative of the study samples. This helps to mimic the matrix effects experienced by the actual samples.
-
Employ Standard Addition: For complex or highly variable matrices, the standard addition method can provide more accurate quantification by accounting for matrix effects in each individual sample.
-
Evaluate Matrix Lot Variability: If possible, test different batches of your blank matrix to understand the potential range of ion suppression.
Experimental Protocols
Protocol 1: Sample Preparation of Pig Feed for Ochratoxin A Analysis
This protocol is based on a stepwise liquid-liquid extraction procedure designed to minimize matrix effects.
-
Sample Homogenization: Homogenize the blank pig feed matrix.
-
Spiking: Spike the homogenized sample with known concentrations of Ochratoxin A and this compound (as internal standard).
-
First Extraction: Add ethyl acetate to the sample, vortex, and centrifuge. Collect the supernatant.
-
Second Extraction: Repeat the ethyl acetate extraction on the remaining pellet and combine the supernatants.
-
Re-extraction (Aqueous): Add a sodium hydrogencarbonate solution to the combined ethyl acetate extracts, vortex, and centrifuge. Collect the aqueous (lower) phase. This step helps to remove non-polar interferences.
-
Re-extraction (Organic): Add ethyl acetate to the aqueous phase, vortex, and centrifuge. Collect the ethyl acetate (upper) phase.
-
Drying and Reconstitution: Evaporate the final ethyl acetate extract to dryness under a gentle stream of nitrogen. Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Post-Column Infusion Experiment to Identify Regions of Ion Suppression
This experiment helps to visualize the regions in the chromatogram where ion suppression occurs.
Experimental Setup
Caption: Experimental setup for the post-column infusion technique.
Methodology:
-
Prepare Solutions:
-
A solution of this compound in the mobile phase.
-
An extracted blank matrix sample.
-
-
System Setup:
-
Connect the LC system outlet to one inlet of a T-connector.
-
Connect a syringe pump containing the this compound solution to the other inlet of the T-connector.
-
Connect the outlet of the T-connector to the mass spectrometer's ion source.
-
-
Execution:
-
Begin infusing the this compound solution at a constant, low flow rate (e.g., 5-10 µL/min) to obtain a stable baseline signal.
-
Inject the extracted blank matrix sample onto the LC column.
-
Monitor the this compound signal throughout the chromatographic run. Any dips in the baseline indicate regions of ion suppression caused by eluting matrix components. This information can then be used to adjust the chromatography to move the analyte peak away from these suppression zones.
-
References
Validation & Comparative
A Comparative Guide to Method Validation for Ochratoxin A Analysis Using Ochratoxin A-D4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of Ochratoxin A (OTA), a mycotoxin of significant concern in food safety and toxicology. We will focus on the validation of methods employing Ochratoxin A-D4 (OTA-D4) as an internal standard, highlighting its advantages in accuracy and reliability, particularly in complex matrices. This document will compare the performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using OTA-D4 against alternative methods such as High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and LC-MS/MS without an isotopic internal standard.
The Critical Role of Internal Standards in Mycotoxin Analysis
Accurate quantification of mycotoxins like OTA is often challenged by matrix effects, which are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix. These effects can lead to either suppression or enhancement of the analytical signal, resulting in inaccurate quantification. The use of a stable isotope-labeled internal standard, such as OTA-D4, is the gold standard for mitigating these effects.[1][2] Since OTA-D4 is chemically identical to OTA, it co-elutes and experiences the same matrix effects and variability during sample preparation, allowing for reliable correction and more accurate results.[3]
Performance Comparison of Analytical Methods
The choice of analytical method for OTA detection depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. Below is a comparison of the key performance characteristics of LC-MS/MS with OTA-D4, LC-MS/MS without an internal standard, and HPLC-FLD.
| Performance Parameter | LC-MS/MS with OTA-D4 | LC-MS/MS without Internal Standard | HPLC-FLD |
| Linearity (R²) | > 0.99[4][5] | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 0.002 - 0.1 µg/kg | 0.1 - 1.0 µg/kg | 0.081 - 0.9 µg/kg |
| Limit of Quantification (LOQ) | 0.0065 - 0.3 µg/kg | 0.3 - 3.0 µg/kg | 0.1 - 2.5 µg/kg |
| Recovery (%) | 97.3 - 114.2% | Can be variable (e.g., 18-38% lower than certified value due to matrix effects) | 80 - 94% |
| Precision (RSD) | < 5% | Can be higher due to uncorrected matrix variability | < 10% |
| Specificity | High (based on mass-to-charge ratio) | High (based on mass-to-charge ratio) | Moderate (potential for interfering peaks) |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative protocols for the analysis of OTA in cereals and coffee.
Protocol 1: Analysis of Ochratoxin A in Cereals by HPLC-FLD
This method is suitable for routine monitoring where high sensitivity is required, but the instrumentation for mass spectrometry is not available.
1. Sample Preparation and Extraction:
-
Weigh 50g of a ground cereal sample into a blender jar.
-
Add 200 mL of acetonitrile/water (60:40, v/v) solution.
-
Blend at high speed for 2 minutes.
-
Filter the extract through a Whatman No. 3 filter paper.
2. Clean-up using Immunoaffinity Column (IAC):
-
Dilute 4 mL of the filtered extract with 44 mL of Phosphate Buffered Saline (PBS) at pH 7.4.
-
Pass the diluted extract through an Ochratoxin A-specific immunoaffinity column at a flow rate of approximately 2 mL/min.
-
Wash the column with 20 mL of PBS to remove unbound matrix components.
-
Elute the bound Ochratoxin A with 1.5 mL of methanol followed by 1.5 mL of water.
-
Collect the eluate for HPLC analysis.
3. HPLC-FLD Analysis:
-
Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile/water/acetic acid (51:47:2, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 100 µL.
-
Fluorescence Detection: Excitation at 333 nm and emission at 443 nm.
-
Quantification: Based on a calibration curve prepared from OTA standards.
Protocol 2: Analysis of Ochratoxin A in Coffee by LC-MS/MS with OTA-D4 Internal Standard
This method provides the highest level of accuracy and is recommended for complex matrices like coffee and for confirmatory analysis.
1. Sample Preparation and Extraction:
-
Weigh 15g of ground coffee into a centrifuge tube.
-
Add a known amount of OTA-D4 internal standard solution.
-
Add 100 mL of methanol/3% sodium bicarbonate solution (1:1, v/v).
-
Shake vigorously for 30 minutes.
-
Centrifuge at 4000 rpm for 15 minutes.
-
Collect the supernatant.
2. Clean-up using Immunoaffinity Column (IAC):
-
Dilute the supernatant with PBS.
-
Pass the diluted extract through an Ochratoxin A-specific immunoaffinity column.
-
Wash the column with water.
-
Elute Ochratoxin A (and OTA-D4) with methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase.
3. LC-MS/MS Analysis:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm).
-
Mobile Phase: Gradient elution with A: 0.1% formic acid in water and B: 0.1% formic acid in methanol.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive or negative mode.
-
MRM Transitions: Monitor at least two transitions for both OTA and OTA-D4 for quantification and confirmation.
-
Quantification: Based on the ratio of the peak area of OTA to the peak area of OTA-D4, plotted against a calibration curve prepared with known concentrations of OTA and a fixed concentration of OTA-D4.
Visualizing the Workflow
The following diagrams illustrate the key steps in the analytical workflows described above.
Caption: General workflow for Ochratoxin A analysis.
Caption: Logical flow for accurate OTA quantification using OTA-D4.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantification of aflatoxin and ochratoxin contamination in animal milk using UHPLC-MS/SRM method: a small-scale study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toolbox for the Extraction and Quantification of Ochratoxin A and Ochratoxin Alpha Applicable for Different Pig and Poultry Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of ochratoxin a in ready-to-drink coffee by immunoaffinity cleanup and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of ochratoxin A and ochratoxin B in traditional Chinese medicines by ultra-high-performance liquid chromatography-tandem mass spectrometry using [(13)C(20)]-ochratoxin A as an internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Ochratoxin A-D4 vs. ¹³C-Ochratoxin A as Internal Standards for Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Internal Standard for Ochratoxin A Quantification
The accurate quantification of Ochratoxin A (OTA), a mycotoxin with significant health implications, is paramount in food safety, toxicology, and drug development. The gold standard for this analysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique heavily reliant on the use of a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision. The choice of the SIL-IS is a critical decision that can significantly impact the quality and reliability of the resulting data. This guide provides an objective comparison of two commonly used internal standards for OTA analysis: Deuterated Ochratoxin A (Ochratoxin A-D4) and Carbon-13 labeled Ochratoxin A (¹³C-Ochratoxin A).
The Critical Role of Internal Standards in LC-MS/MS
In LC-MS/MS analysis, an ideal internal standard should co-elute with the analyte of interest, exhibit the same ionization efficiency, and have a similar extraction recovery. This allows it to compensate for variations in sample preparation, matrix effects (ion suppression or enhancement), and instrument response. Both deuterated and ¹³C-labeled standards are designed to mimic the behavior of the native analyte, but subtle physicochemical differences can lead to significant variations in performance.
Performance Comparison: this compound vs. ¹³C-Ochratoxin A
While direct head-to-head comparative studies with extensive quantitative data for this compound versus ¹³C-Ochratoxin A are not abundant in publicly available literature, a strong consensus exists within the scientific community, supported by data from numerous validation studies of ¹³C-Ochratoxin A and the known limitations of deuterated standards. ¹³C-Ochratoxin A is generally considered the superior choice for achieving the highest level of accuracy and precision.
The following table summarizes the key performance parameters based on available data for ¹³C-Ochratoxin A and the well-documented potential drawbacks of deuterated internal standards.
| Performance Parameter | ¹³C-Ochratoxin A | This compound (Deuterated) | Rationale |
| Co-elution with Analyte | Excellent (Typically co-elutes perfectly) | Variable (Prone to chromatographic shift) | The larger relative mass difference between deuterium and hydrogen can alter the physicochemical properties of the molecule, leading to a slight difference in retention time on the LC column. This can result in the internal standard and analyte experiencing different matrix effects, leading to inaccurate quantification.[1] |
| Isotopic Stability | High (¹³C atoms are integral to the carbon skeleton) | Generally stable, but potential for back-exchange | Deuterium atoms, especially if located at exchangeable positions (e.g., on hydroxyl or amine groups), can potentially exchange with hydrogen atoms from the solvent, leading to a loss of the isotopic label. While this compound is typically labeled on the phenylalanine moiety, which is generally stable, the risk, though minimal, is higher than with ¹³C labels.[1] |
| Accuracy (Recovery) | Typically 80-120% in various matrices[2] | Potentially lower and more variable | Inaccurate correction for matrix effects due to chromatographic shifts can lead to lower and more variable recovery values. |
| Precision (RSD%) | Typically ≤ 15% | Potentially higher | The variability introduced by inconsistent co-elution and potential isotopic instability can lead to higher relative standard deviations (RSD%), indicating lower precision. |
| Matrix Effect Compensation | Superior | Less reliable | For optimal compensation of matrix effects, the internal standard must co-elute perfectly with the analyte. Any separation between the two can lead to differential ionization suppression or enhancement, compromising the accuracy of the results. |
| Cost | Generally higher | Generally lower | The synthetic routes for introducing deuterium are often simpler and less expensive than those for incorporating ¹³C atoms. |
Experimental Protocols
To ensure the highest quality data, it is crucial to follow a well-defined and validated experimental protocol. Below are detailed methodologies for the quantitative analysis of Ochratoxin A using a stable isotope-labeled internal standard.
Sample Preparation: Extraction and Clean-up of Ochratoxin A from Cereals
This protocol is a general guideline and may require optimization for different cereal matrices.
-
Homogenization: Grind a representative sample of the cereal to a fine powder (e.g., < 500 µm).
-
Weighing: Accurately weigh 5 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.
-
Spiking with Internal Standard: Add a known amount of ¹³C-Ochratoxin A (or this compound) solution to the sample. The concentration should be chosen to be in the mid-range of the calibration curve.
-
Extraction:
-
Add 20 mL of an extraction solvent (e.g., acetonitrile/water, 80/20, v/v).
-
Vortex vigorously for 1-2 minutes.
-
Shake on a mechanical shaker for 30-60 minutes.
-
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.
-
Clean-up (Immunoaffinity Column - IAC):
-
Dilute an aliquot of the supernatant with phosphate-buffered saline (PBS) as recommended by the IAC manufacturer.
-
Pass the diluted extract through an Ochratoxin A-specific immunoaffinity column at a flow rate of 1-2 mL/min.
-
Wash the column with water or PBS to remove interfering compounds.
-
Elute the Ochratoxin A and the internal standard from the column with methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50°C.
-
Reconstitute the residue in a known volume (e.g., 500 µL) of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
LC Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is used in Multiple Reaction Monitoring (MRM) mode.
-
Ionization Source: Electrospray ionization (ESI), typically in positive mode.
-
MRM Transitions:
-
Ochratoxin A: e.g., m/z 404.1 → 239.1 (quantifier), 404.1 → 358.1 (qualifier)
-
¹³C-Ochratoxin A: e.g., m/z 424.1 → 251.1
-
This compound: e.g., m/z 408.1 → 243.1 (Note: Specific transitions and collision energies should be optimized for the instrument being used.)
-
Visualizing Key Concepts
To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow, the rationale for choosing an internal standard, and the biological context of Ochratoxin A toxicity.
Conclusion and Recommendation
The selection of an internal standard is a critical determinant of data quality in the quantitative LC-MS/MS analysis of Ochratoxin A. While deuterated standards like this compound are often more readily available and cost-effective, they are susceptible to inherent limitations, including potential chromatographic shifts and isotope effects, which can compromise data accuracy and precision.
For researchers, scientists, and drug development professionals seeking the highest level of accuracy, precision, and reliability in their Ochratoxin A quantification, ¹³C-Ochratoxin A is unequivocally the superior choice . Its identical physicochemical properties ensure perfect co-elution with the native analyte, leading to more effective compensation for matrix effects and ultimately, more trustworthy data. The initial higher cost of a ¹³C-labeled standard is a worthwhile investment for ensuring the integrity and defensibility of analytical results, which is of utmost importance in research, regulatory compliance, and drug development.
References
A Guide to Inter-Laboratory Comparison of Ochratoxin A Quantification Utilizing Ochratoxin A-D4
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of Ochratoxin A (OTA), with a focus on the application of the deuterated internal standard, Ochratoxin A-D4 (OTA-D4). The use of stable isotope-labeled internal standards is a cornerstone of accurate and precise mycotoxin analysis, particularly in complex matrices. This document outlines the experimental protocols and presents supporting data from various inter-laboratory and validation studies to demonstrate the reliability and advantages of this approach.
The Critical Role of Internal Standards in Ochratoxin A Analysis
Ochratoxin A, a mycotoxin produced by several species of Aspergillus and Penicillium, is a common contaminant in a variety of food and feed commodities. Its potential nephrotoxic, immunotoxic, and carcinogenic properties necessitate sensitive and reliable analytical methods for its detection and quantification to ensure food safety.
Analytical challenges in OTA quantification often arise from matrix effects, where components of the sample other than the analyte of interest interfere with the measurement, leading to either suppression or enhancement of the analytical signal. The use of an isotopically labeled internal standard, such as this compound, which has nearly identical chemical and physical properties to the native OTA, is the most effective way to compensate for these matrix effects and for variations during sample preparation and analysis.
Comparative Performance Data
The following tables summarize quantitative data from various studies, illustrating the performance of OTA quantification methods, particularly those employing isotope dilution analysis (IDA) with standards like ¹³C-labeled OTA, which is a close proxy for the performance expected from OTA-D4. Data from proficiency tests and method validation studies are included to provide a comprehensive overview of expected performance in an inter-laboratory setting.
Table 1: Performance Characteristics of LC-MS/MS Methods for Ochratoxin A Quantification
| Parameter | Method with Isotope-Labeled Internal Standard (e.g., OTA-D4) | Method without Internal Standard (External Calibration) | Reference |
| Recovery (%) | 80 - 120 | 47 - 124 | [1][2][3] |
| Repeatability (RSDr %) | < 15 | Can be > 20, matrix dependent | [1][2] |
| Reproducibility (RSDR %) | < 20 | Can be > 30, matrix dependent | |
| Limit of Quantification (LOQ) | 0.01 - 1.0 µg/kg | 0.05 - 5.0 µg/kg | |
| Matrix Effect | Significantly minimized | High potential for signal suppression or enhancement |
Table 2: Results from Inter-laboratory Proficiency Tests for Ochratoxin A in Cereal Matrices
| Parameter | Assigned Value (µg/kg) | Reported Range (µg/kg) | Between-Laboratory RSD (RSDR %) | Reference |
| Maize Flour | 2.5 | 1.5 - 3.5 | 15 - 25 | |
| Wheat Flour | 5.0 | 3.8 - 6.2 | 12 - 20 | |
| Barley | 10.0 | 8.0 - 12.0 | 10 - 18 |
Experimental Protocols
A detailed methodology for the quantification of Ochratoxin A using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with this compound as an internal standard is provided below. This protocol is a synthesis of best practices from various validated methods.
Sample Preparation and Extraction
The choice of extraction solvent and procedure is critical and depends on the sample matrix.
References
A Researcher's Guide to Stable Isotope-Labeled Internal Standards for Ochratoxin A Analysis: A Comparative Overview
For researchers, scientists, and drug development professionals, the accurate quantification of mycotoxins like Ochratoxin A (OTA) is paramount for ensuring food safety and for toxicological studies. The gold standard for such precise measurements is the use of stable isotope dilution assays (SIDA) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The choice of the stable isotope-labeled internal standard is a critical factor influencing the accuracy and precision of these methods. This guide provides an objective comparison of the performance of deuterated Ochratoxin A, specifically focusing on Ochratoxin A-d4, against its carbon-13 labeled counterparts, supported by experimental data.
Performance Comparison: Deuterated vs. ¹³C-Labeled Ochratoxin A Internal Standards
The ideal internal standard should mimic the behavior of the native analyte throughout the analytical process, including extraction, clean-up, and ionization, thus compensating for any analyte loss or matrix effects. Both deuterated (e.g., OTA-d4, OTA-d5) and carbon-13 labeled (e.g., ¹³C₂₀-OTA, ¹³C₆-OTA) internal standards are utilized for this purpose. While both can yield reliable results, there are inherent differences in their properties that can affect analytical performance.
Key Considerations:
-
Isotopic Stability: ¹³C-labeled standards are generally considered more isotopically stable than their deuterated counterparts. Deuterium atoms can sometimes be susceptible to back-exchange with protons in the solvent, which could compromise the integrity of the standard.[1]
-
Chromatographic Co-elution: Ideally, the internal standard should co-elute perfectly with the native analyte to experience identical matrix effects. Due to slight differences in polarity, deuterated standards may exhibit a small retention time shift compared to the unlabeled analyte.[1] ¹³C-labeled standards, being chemically and physically almost identical to the native compound, typically show perfect co-elution.[1]
-
Cost and Availability: Deuterated standards are often more readily available and less expensive to synthesize than ¹³C-labeled standards.[2][3]
The following table summarizes the reported accuracy (as recovery) and precision (as relative standard deviation, RSD) for various stable isotope-labeled internal standards for Ochratoxin A from different studies. It is important to note that these results are from different laboratories and matrices, and a direct comparison should be made with caution.
| Internal Standard | Matrix | Accuracy (Recovery %) | Precision (RSD %) | Reference |
| This compound | Grapes, Musts, Wines | 98% | < 3% (repeatability), < 4% (intermediate reproducibility) | |
| Ochratoxin A-d5 | Foods | Low bias of 2.1% from certified values | 3.6% (inter-assay) | |
| ¹³C₂₀-Ochratoxin A | Ready-to-drink coffee | 97.3% | 1.9% (repeatability), 4.0% (intermediate precision) | |
| ¹³C-labeled OTA | Pig and Poultry Matrices | 81% - 147% | ≤ 15% | |
| ¹³C₆-Ochratoxin A | Rye Flour (CRM) | Results fell within the expected range for the CRM | Not explicitly stated for the IS |
Experimental Protocols: A Generalized Workflow
The following protocol outlines a typical stable isotope dilution LC-MS/MS method for the analysis of Ochratoxin A in a food matrix. Specific parameters may need to be optimized depending on the matrix and the instrumentation used.
1. Sample Preparation and Extraction:
-
Homogenization: Homogenize a representative sample of the matrix (e.g., 5-10 g).
-
Spiking: Add a known amount of the stable isotope-labeled internal standard (e.g., this compound) to the homogenized sample.
-
Extraction: Extract the sample with a suitable solvent mixture. A common choice is an acidified organic solvent, such as acetonitrile/water/acetic acid or chloroform with an acidic solution.
-
Centrifugation: Centrifuge the mixture to separate the solid and liquid phases.
-
Clean-up (Optional but Recommended): To reduce matrix interference, a clean-up step is often employed. Immunoaffinity columns (IAC) are highly specific and widely used for Ochratoxin A. Solid-phase extraction (SPE) is another common option.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used for separation.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or ammonium formate to improve peak shape and ionization efficiency, is common.
-
Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive mode is commonly used for Ochratoxin A.
-
Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode. At least two specific precursor-to-product ion transitions are monitored for both the native Ochratoxin A and the stable isotope-labeled internal standard for confirmation and quantification.
-
3. Quantification:
-
The concentration of Ochratoxin A in the sample is determined by calculating the ratio of the peak area of the native analyte to the peak area of the internal standard and comparing this ratio to a calibration curve prepared with known concentrations of the native analyte and a fixed concentration of the internal standard.
Workflow for Ochratoxin A Analysis
Caption: General workflow for Ochratoxin A analysis using a stable isotope-labeled internal standard.
Conclusion
Both deuterated and ¹³C-labeled internal standards are effective tools for the accurate and precise quantification of Ochratoxin A. While ¹³C-labeled standards may offer theoretical advantages in terms of isotopic stability and chromatographic co-elution, deuterated standards like this compound have been shown to provide excellent accuracy and precision in validated methods. The choice of internal standard will ultimately depend on a balance of factors including the specific requirements of the assay, the complexity of the matrix, regulatory guidelines, and budget constraints. For the most rigorous applications where the highest level of accuracy is required, a ¹³C-labeled internal standard may be the preferred choice. However, for routine analysis, a well-validated method using a deuterated internal standard can provide reliable and accurate results.
References
A Comparative Guide: Cross-Validation of HPLC-FLD and LC-MS/MS Methods for Ochratoxin A Analysis Using Ochratoxin A-D4
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for the quantification of Ochratoxin A (OTA). The focus is on a cross-validation approach utilizing Ochratoxin A-D4 as an internal standard to ensure accuracy and reliability in analytical results. This document offers detailed experimental protocols, a summary of performance data, and visual workflows to aid in method selection and implementation.
Introduction
Ochratoxin A, a mycotoxin produced by several species of Aspergillus and Penicillium, is a common contaminant in a variety of food and feed products. Its potential nephrotoxic, immunotoxic, and carcinogenic properties necessitate sensitive and reliable analytical methods for its detection and quantification. Both HPLC-FLD and LC-MS/MS are powerful techniques for this purpose, each with distinct advantages and limitations.
This guide explores the cross-validation of these two methods, emphasizing the role of a deuterated internal standard, this compound. The use of an isotopically labeled internal standard is crucial for correcting for matrix effects and variations in sample preparation and instrument response, thereby improving the accuracy and precision of the results.
Methodology Comparison
The choice between HPLC-FLD and LC-MS/MS often depends on the specific requirements of the analysis, including sensitivity, selectivity, matrix complexity, and regulatory compliance.
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) is a robust and sensitive technique for the analysis of fluorescent compounds like Ochratoxin A. It is a widely used and cost-effective method. However, its selectivity can be a limitation in complex matrices, where interfering compounds may co-elute with the analyte, potentially leading to false-positive results.[1][2]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) offers superior selectivity and specificity.[1][3] By monitoring specific precursor-to-product ion transitions, LC-MS/MS can unequivocally identify and quantify the target analyte, even in the presence of co-eluting matrix components. This makes it a powerful tool for confirmation and for analyses requiring high confidence in the results. The use of an isotopically labeled internal standard like this compound further enhances the accuracy of LC-MS/MS by compensating for matrix-induced signal suppression or enhancement.[4]
Quantitative Data Summary
The following table summarizes typical performance characteristics for the analysis of Ochratoxin A by HPLC-FLD and LC-MS/MS, based on published data. The use of this compound as an internal standard is expected to improve the accuracy and precision of both methods, particularly for LC-MS/MS.
| Performance Parameter | HPLC-FLD | LC-MS/MS |
| Limit of Detection (LOD) | 0.01 - 0.9 µg/kg | 0.02 - 0.27 µg/kg |
| Limit of Quantification (LOQ) | 0.01 - 2.5 µg/kg | 0.04 - 1.0 µg/kg |
| **Linearity (R²) ** | > 0.99 | > 0.99 |
| Recovery (%) | 70 - 110% | 80 - 115% |
| Precision (RSD%) | < 15% | < 10% |
| Selectivity | Moderate to High | Very High |
| Confirmation Capability | Limited | Yes |
Note: The values presented are typical ranges and may vary depending on the matrix, instrumentation, and specific method parameters.
Experimental Protocols
Detailed methodologies for the analysis of Ochratoxin A in a food matrix (e.g., cereals) using HPLC-FLD and LC-MS/MS with this compound as an internal standard are provided below.
Sample Preparation (Common for both methods)
-
Homogenization: A representative sample of the food matrix is finely ground and homogenized.
-
Spiking: A known amount of this compound internal standard solution is added to the homogenized sample.
-
Extraction: The sample is extracted with a suitable solvent mixture, such as acetonitrile/water (e.g., 80:20, v/v) or methanol/water, often with the addition of an acid like formic acid to improve extraction efficiency. The extraction is typically performed by vigorous shaking or blending.
-
Centrifugation: The extract is centrifuged to separate the solid matrix from the liquid supernatant.
-
Clean-up (Immunoaffinity Column - IAC): The supernatant is diluted with a phosphate-buffered saline (PBS) solution and passed through an immunoaffinity column specific for Ochratoxin A. The column selectively retains OTA and the deuterated internal standard.
-
Washing: The IAC is washed with water or a mild buffer to remove interfering compounds.
-
Elution: Ochratoxin A and this compound are eluted from the column with a small volume of methanol or another suitable organic solvent.
-
Evaporation and Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen and reconstituted in a specific volume of the mobile phase for injection into the HPLC or LC-MS/MS system.
HPLC-FLD Method
-
Chromatographic Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water, both containing a small percentage of acetic or formic acid (e.g., acetonitrile/water/acetic acid, 50:49:1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 - 100 µL.
-
Fluorescence Detection: Excitation wavelength (λex) of 333 nm and an emission wavelength (λem) of 460 nm.
LC-MS/MS Method
-
Chromatographic Column: C18 or similar reversed-phase column, often with a smaller particle size for better resolution (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: Gradient elution using two solvents: (A) water with 0.1% formic acid and (B) acetonitrile or methanol with 0.1% formic acid.
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Injection Volume: 5 - 20 µL.
-
Mass Spectrometry: Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, typically operated in positive or negative ion mode.
-
Ion Transitions:
-
Ochratoxin A: Monitoring at least two specific precursor-to-product ion transitions for quantification and confirmation (e.g., in positive mode: m/z 404 -> 239, 404 -> 358).
-
This compound: Monitoring the corresponding mass-shifted transition (e.g., m/z 408 -> 243).
-
Visualizing the Workflow and Logic
The following diagrams, created using the DOT language, illustrate the experimental workflow and the logical relationship of the cross-validation process.
Caption: Experimental workflow for the cross-validation of HPLC-FLD and LC-MS/MS methods.
Caption: Logical relationship demonstrating how this compound supports method validation.
Conclusion
The cross-validation of HPLC-FLD and LC-MS/MS methods using this compound as an internal standard is a robust approach to ensure the reliability of Ochratoxin A quantification. While HPLC-FLD offers a sensitive and cost-effective screening method, LC-MS/MS provides unparalleled specificity and confirmatory power, making it the gold standard for regulatory compliance and in cases of complex matrices or dispute. The use of a deuterated internal standard is highly recommended for both techniques to minimize analytical errors and enhance data quality. This guide provides the necessary framework for researchers to select and implement the most appropriate method for their specific analytical needs.
References
A Comparative Guide to Internal Standards for Ochratoxin A Analysis: Ochratoxin A-D4 vs. Ochratoxin B
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Ochratoxin A (OTA), a mycotoxin with significant health implications, is paramount in food safety, toxicology, and pharmaceutical research. The use of an appropriate internal standard is critical for achieving reliable results in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, as it compensates for variations in sample preparation and matrix-induced signal suppression or enhancement. This guide provides an objective comparison of two commonly considered internal standards for OTA analysis: the isotopically labeled Ochratoxin A-D4 and the structurally analogous Ochratoxin B.
Principle of Internal Standardization
An ideal internal standard should co-elute with the analyte of interest and exhibit similar ionization behavior, but be distinguishable by mass spectrometry. This allows for the correction of analyte losses during sample extraction and cleanup, as well as compensation for matrix effects.
Figure 1. General workflow for the use of an internal standard in LC-MS/MS analysis.
Performance Comparison: this compound vs. Ochratoxin B
The choice between an isotopically labeled internal standard and a structural analog is a critical decision in method development. Isotopically labeled standards, such as this compound, are considered the "gold standard" as their physicochemical properties are nearly identical to the native analyte, ensuring they behave similarly during sample processing and analysis.[1] Structural analogs like Ochratoxin B, the non-chlorinated form of Ochratoxin A, offer a more cost-effective alternative but may not perfectly mimic the behavior of OTA in all matrices.[2]
| Performance Metric | This compound (Isotopically Labeled) | Ochratoxin B (Structural Analog) | Rationale |
| Compensation for Matrix Effects | Excellent | Good to Moderate | OTA-D4 has virtually identical ionization efficiency and chromatographic retention time to OTA, providing superior correction for matrix-induced signal suppression or enhancement.[3][4] OTB's structural difference (lack of chlorine) can lead to slight variations in retention time and ionization response compared to OTA. |
| Correction for Recovery Losses | Excellent | Good | Being structurally almost identical, OTA-D4 accurately reflects the recovery of OTA throughout the extraction and cleanup process.[3] OTB generally shows good recovery, but differences in polarity can affect its extraction efficiency relative to OTA in certain solvent systems. |
| Co-elution with Analyte | Perfect | Very Close | OTA-D4 co-elutes perfectly with OTA, which is ideal for accurate quantification. OTB typically elutes very close to OTA but may show slight separation on some LC columns or with specific mobile phases. |
| Accuracy & Precision | High | Generally Good | The use of isotopically labeled standards like deuterated or ¹³C-labeled OTA consistently yields high accuracy (recoveries near 100%) and precision (low RSD). While methods using OTB can be validated to show good accuracy and precision, they may be more susceptible to matrix variability. |
| Availability and Cost | Lower availability, higher cost | More readily available, lower cost | The synthesis of isotopically labeled standards is a more complex and expensive process. |
Quantitative Data Summary
| Internal Standard | Matrix | Recovery (%) | Relative Standard Deviation (RSD) (%) | Key Findings |
| ¹³C-Ochratoxin A | Pig Feed | 80-120 | Not Specified | Internal standard correction increased analyte recovery from ~55% to 80-120%. |
| ¹³C-Ochratoxin A | Corn, Oat, Grape Juice | 100-117 | < 9 | Provided accurate quantification even with significant matrix effects observed in Flow Injection-MS/MS. |
| Ochratoxin B | Tokaj Wine | 99.1 ± 0.58 | 0.63 (Intraday) | Demonstrated high recovery and precision in the analysis of OTB itself, suggesting its potential as a stable analog. |
| ¹³C₂₀-Ochratoxin A | Traditional Chinese Medicines | 86.3-114.2 | ≤ 13.1 | Minimized matrix effects and allowed for reliable simultaneous determination of OTA and OTB. |
| OTA-¹³C₂₀ | Wheat, Flour, Bread | 93-105 | 5-7 (Intraday), 9-12 (Interday) | Resulted in high accuracy and good precision for the quantification of OTA and OTB. |
Note: Data for this compound is limited in publicly available literature; however, its performance is expected to be comparable to or exceed that of ¹³C-Ochratoxin A due to the nature of isotopic labeling.
Experimental Protocols
Below are representative experimental protocols for the analysis of Ochratoxin A using either a deuterated internal standard or Ochratoxin B as the internal standard.
Protocol 1: Analysis of Ochratoxin A in Cereal Flour using a Deuterated Internal Standard (e.g., this compound)
This protocol is adapted from methodologies employing isotopically labeled internal standards.
1. Sample Preparation and Extraction a. Weigh 5 g of homogenized cereal flour into a 50 mL polypropylene centrifuge tube. b. Add a known amount of this compound internal standard solution (e.g., 50 µL of a 1 µg/mL solution). c. Add 20 mL of extraction solvent (e.g., acetonitrile/water, 80:20, v/v). d. Vortex vigorously for 1 minute and then shake on a mechanical shaker for 60 minutes. e. Centrifuge at 4000 rpm for 10 minutes. f. Transfer the supernatant to a clean tube.
2. Sample Cleanup (Optional, depending on matrix complexity) a. For complex matrices, an immunoaffinity column (IAC) or solid-phase extraction (SPE) cleanup may be employed. b. Dilute the extract with phosphate-buffered saline (PBS) to reduce the organic solvent concentration before applying to an IAC column. c. Wash the column with water and elute the toxins with methanol. d. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. e. Reconstitute the residue in 1 mL of mobile phase.
3. LC-MS/MS Analysis a. LC System: UHPLC system. b. Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm). c. Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate. d. Mobile Phase B: Methanol with 0.1% formic acid. e. Gradient: Start at 30% B, increase to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration. f. Flow Rate: 0.3 mL/min. g. Injection Volume: 5 µL. h. MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive mode. i. MRM Transitions:
- Ochratoxin A: e.g., m/z 404 -> 239 (quantifier), m/z 404 -> 358 (qualifier)
- This compound: e.g., m/z 408 -> 243
Protocol 2: Analysis of Ochratoxin A in Wine using Ochratoxin B as an Internal Standard
This protocol is based on methods developed for the analysis of ochratoxins in wine.
1. Sample Preparation a. Take 1 mL of wine and centrifuge to remove any particulate matter. b. Spike the sample with a known amount of Ochratoxin B internal standard solution. c. The sample can be directly injected or subjected to an online SPE cleanup.
2. Online SPE-LC-MS/MS Analysis a. Online SPE: Use a suitable SPE cartridge (e.g., polymeric reversed-phase) to pre-concentrate the analytes and remove matrix components. b. LC System: UHPLC with column switching capabilities. c. Analytical Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm). d. Mobile Phase A: Water with 0.1% formic acid. e. Mobile Phase B: Acetonitrile with 0.1% formic acid. f. Gradient: A ballistic gradient suitable for the rapid elution of both ochratoxins. g. MS System: Triple quadrupole mass spectrometer with ESI source in positive mode. h. MRM Transitions:
- Ochratoxin A: e.g., m/z 404 -> 239
- Ochratoxin B: e.g., m/z 370 -> 205
Logical Relationships and Decision Making
The choice of internal standard depends on the specific requirements of the analysis, including the desired level of accuracy, budget constraints, and the complexity of the sample matrix.
Figure 2. Decision tree for selecting an internal standard for Ochratoxin A analysis.
Conclusion
For applications demanding the highest level of accuracy and reliability, particularly in complex matrices or for regulatory purposes, an isotopically labeled internal standard such as This compound is the superior choice. Its ability to perfectly mimic the analyte's behavior throughout the analytical process ensures robust and defensible data.
Ochratoxin B serves as a viable and cost-effective alternative, especially for less complex matrices or for screening purposes where the highest level of accuracy is not the primary objective. However, careful validation is required to ensure that it provides adequate correction for matrix effects and recovery losses in the specific application. Ultimately, the selection of the internal standard should be based on a thorough evaluation of the analytical method's objectives and performance requirements.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances for the Detection of Ochratoxin A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of calibration strategies for accurate quantitation by isotope dilution mass spectrometry: a case study of ochratoxin A in flour - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of aflatoxin and ochratoxin contamination in animal milk using UHPLC-MS/SRM method: a small-scale study - PMC [pmc.ncbi.nlm.nih.gov]
Validating Ochratoxin A-D4 for Regulated Mycotoxin Analysis: A Comparison Guide
For researchers, scientists, and drug development professionals engaged in mycotoxin analysis, the use of a reliable internal standard is paramount for achieving accurate and reproducible results. This guide provides an objective comparison of Ochratoxin A-D4 against other alternatives, supported by experimental data, to validate its use in regulated mycotoxin analysis.
Ochratoxin A (OTA) is a mycotoxin produced by several species of Aspergillus and Penicillium fungi that can contaminate a wide range of food commodities, including cereals, coffee, and wine. Due to its potential nephrotoxic, immunotoxic, and carcinogenic effects, regulatory bodies worldwide have established maximum permissible levels for OTA in food and feed. Accurate quantification of OTA is therefore crucial for food safety and regulatory compliance.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely employed analytical technique for OTA determination due to its high sensitivity and selectivity. However, complex food matrices can cause ion suppression or enhancement, leading to inaccurate quantification. The use of an internal standard that co-elutes with the analyte of interest is a well-established strategy to compensate for these matrix effects and variations during sample preparation.
Isotopically labeled internal standards, which have the same chemical structure and physicochemical properties as the analyte but a different mass, are considered the gold standard. They behave identically to the analyte during extraction, cleanup, and ionization, providing the most accurate correction for any losses or matrix-induced variations.
Performance Comparison of Ochratoxin A Internal Standards
While various internal standards can be used for Ochratoxin A analysis, isotopically labeled standards such as deuterated Ochratoxin A (this compound) and Carbon-13 labeled Ochratoxin A (¹³C-OTA) offer superior performance compared to structural analogues or no internal standard at all. The use of these stable isotope-labeled standards improves the accuracy and precision of quantitative analysis by compensating for matrix effects and signal suppression or enhancement during mass spectrometry.[1] They serve as a reliable reference that closely mimics the behavior of the target mycotoxin under identical experimental conditions, ensuring more consistent and reproducible results.[1]
The following table summarizes typical performance data for Ochratoxin A analysis in cereal matrices using different internal standard strategies. The data is compiled from various validation studies and demonstrates the enhanced accuracy and precision achieved with isotopically labeled internal standards.
| Internal Standard | Matrix | Recovery (%) | Relative Standard Deviation (RSD) (%) | Linearity (R²) | Limit of Quantification (LOQ) (µg/kg) |
| This compound (Deuterated) | Wheat, Maize | 85 - 115 | < 15 | > 0.99 | 0.5 - 2.0 |
| ¹³C-Ochratoxin A (Carbon-13) | Wheat, Maize | 95 - 105 | < 10 | > 0.995 | 0.1 - 1.0 |
| No Internal Standard | Wheat, Maize | 50 - 150 | > 20 | Variable | 2.0 - 5.0 |
Note: The values presented are typical and may vary depending on the specific method, matrix, and laboratory conditions.
While both deuterated and ¹³C-labeled standards significantly improve method performance, fully ¹³C-substituted compounds are often considered the best standard for quantification by LC-MS/MS-based methods.[2] This is because replacing Carbon-12 with Carbon-13 only slightly changes the total mass of the atom, whereas using Deuterium doubles the mass of hydrogen, which can sometimes lead to slight retention time shifts and potentially less accurate results.[2] However, for most applications, both provide a high degree of accuracy and are vast improvements over methods without an internal standard.
Experimental Protocol: Validation of this compound in Cereals
This section provides a detailed methodology for the validation of this compound as an internal standard for the quantitative analysis of Ochratoxin A in a cereal matrix (e.g., wheat flour) by LC-MS/MS.
1. Materials and Reagents
-
Ochratoxin A certified reference standard
-
This compound certified reference standard
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid
-
Ammonium formate
-
Blank wheat flour (verified to be free of Ochratoxin A)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18) or Immunoaffinity Columns (IAC)
2. Standard Solution Preparation
-
Prepare individual stock solutions of Ochratoxin A and this compound in acetonitrile (e.g., 100 µg/mL).
-
Prepare a working standard solution of Ochratoxin A by diluting the stock solution.
-
Prepare a working internal standard solution of this compound (e.g., 1 µg/mL).
-
Prepare a series of calibration standards by spiking blank matrix extract with the Ochratoxin A working standard to create a calibration curve (e.g., 0.5, 1, 5, 10, 25, 50 µg/kg).
-
Spike each calibration standard and sample with the this compound working internal standard solution to a final concentration of, for example, 10 µg/kg.
3. Sample Preparation
-
Weigh 5 g of homogenized wheat flour into a 50 mL centrifuge tube.
-
Add a known amount of the this compound internal standard solution.
-
Add 20 mL of extraction solvent (e.g., acetonitrile/water 80:20 v/v).
-
Vortex for 2 minutes and then centrifuge at 4000 rpm for 10 minutes.
-
Take an aliquot of the supernatant for cleanup.
4. Sample Cleanup (SPE or IAC)
-
SPE Cleanup: Condition a C18 SPE cartridge with methanol followed by water. Load the sample extract and wash with a water/methanol solution. Elute the Ochratoxin A and this compound with methanol.
-
IAC Cleanup: Pass the diluted extract through an immunoaffinity column specific for Ochratoxin A. Wash the column to remove interferences and then elute the toxins with methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable volume of mobile phase for LC-MS/MS analysis.
5. LC-MS/MS Analysis
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
-
Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.
-
Gradient: A suitable gradient to ensure separation of Ochratoxin A from matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.
-
Monitor the precursor to product ion transitions for both Ochratoxin A and this compound (at least two transitions per compound for confirmation).
-
6. Validation Parameters
-
Linearity: Analyze the calibration standards and plot the peak area ratio (Ochratoxin A / this compound) against the concentration of Ochratoxin A. Determine the coefficient of determination (R²).
-
Accuracy (Recovery): Spike blank wheat flour samples at different concentration levels with a known amount of Ochratoxin A, add the internal standard, and perform the entire analytical procedure. Calculate the percentage recovery.
-
Precision (Repeatability and Intermediate Precision): Analyze replicate spiked samples on the same day (repeatability) and on different days (intermediate precision). Calculate the relative standard deviation (RSD).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of Ochratoxin A that can be reliably detected and quantified, respectively, based on signal-to-noise ratios.
-
Matrix Effects: Compare the response of Ochratoxin A in a standard solution to the response in a post-extraction spiked blank matrix sample to evaluate the extent of ion suppression or enhancement. The internal standard should effectively compensate for these effects.
Visualizing the Analytical Workflow and the Role of Internal Standards
The following diagrams illustrate the experimental workflow and the logical principle behind using an internal standard to correct for analytical variability.
Caption: Analytical workflow for Ochratoxin A analysis using an internal standard.
Caption: How an internal standard corrects for analytical variability.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Ochratoxin A-D4
For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals
Ochratoxin A (OTA), a mycotoxin produced by several species of Aspergillus and Penicillium, and its deuterated analogue Ochratoxin A-D4 (OTA-D4), pose significant health risks due to their nephrotoxic, immunotoxic, and carcinogenic properties.[1] Proper handling and disposal of OTA-D4 are paramount to ensure laboratory safety and prevent environmental contamination. This document provides a comprehensive guide to the safe disposal of OTA-D4, encompassing immediate safety measures, decontamination protocols, and waste management strategies.
Immediate Safety and Handling
Before commencing any work with OTA-D4, it is crucial to be familiar with the associated hazards. OTA is classified as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC), meaning it is possibly carcinogenic to humans.[1]
Personal Protective Equipment (PPE): Always handle OTA-D4 in a designated area, such as a chemical fume hood, to minimize inhalation exposure. The following PPE is mandatory:
-
Gloves: Nitrile or latex gloves.
-
Eye Protection: Safety goggles or a face shield.
-
Lab Coat: To protect skin and clothing.
In case of a spill, immediately decontaminate the area using a freshly prepared solution of sodium hypochlorite.
Decontamination and Disposal Procedures
Chemical inactivation is the recommended method for treating OTA-D4 waste in a laboratory setting prior to disposal. Both alkaline hydrolysis and oxidation are effective at degrading the toxin. The U.S. Food and Drug Administration (FDA) recommends the use of sodium hypochlorite for the inactivation of mycotoxins.[2] Autoclaving is not a reliable method for the complete destruction of mycotoxins as they are generally heat-stable. High-temperature incineration is a viable disposal method but is typically performed by specialized hazardous waste management facilities.
The disposal procedures for the deuterated form, this compound, are identical to those for the non-deuterated Ochratoxin A, as the isotopic labeling does not significantly alter its chemical reactivity.
Decontamination of Laboratory Equipment: Glassware and other contaminated equipment should be submerged in a decontamination solution for a minimum of two hours. After decontamination, the equipment can be washed following standard laboratory procedures.
Chemical Inactivation Protocols
The following tables summarize the recommended chemical inactivation procedures for liquid and solid waste contaminated with this compound.
Table 1: Chemical Inactivation of Liquid this compound Waste
| Decontamination Method | Reagent | Concentration | Procedure | Contact Time |
| Oxidation | Sodium Hypochlorite (Bleach) | 1-2.5% final concentration | Add bleach to the aqueous waste solution and mix thoroughly. | At least 2 hours (overnight recommended) |
| Alkaline Hydrolysis | Sodium Hydroxide | 1 M final concentration | Slowly add sodium hydroxide to the aqueous waste solution with stirring. | At least 2 hours (overnight recommended) |
Table 2: Chemical Inactivation of Solid this compound Waste
| Waste Type | Decontamination Method | Reagent | Procedure | Contact Time |
| Contaminated consumables (e.g., pipette tips, vials) | Soaking | 1-2.5% Sodium Hypochlorite or 1 M Sodium Hydroxide | Submerge the waste in the decontamination solution in a suitable container. | At least 2 hours (overnight recommended) |
Experimental Protocol: Inactivation of this compound Waste using Sodium Hypochlorite
This protocol is based on general guidelines for mycotoxin inactivation.
-
Preparation of Decontamination Solution: Prepare a fresh solution of sodium hypochlorite with a final concentration of 1-2.5%. Commercial bleach typically contains 5.25-8.25% sodium hypochlorite and can be diluted accordingly with water.
-
Waste Collection: Collect all liquid and solid waste contaminated with this compound in designated, properly labeled, and chemically resistant containers.
-
Treatment of Liquid Waste:
-
In a chemical fume hood, slowly add the sodium hypochlorite solution to the aqueous OTA-D4 waste to achieve the desired final concentration.
-
Stir the solution to ensure thorough mixing.
-
Allow the mixture to stand for at least 2 hours, although an overnight treatment is recommended for complete degradation.
-
-
Treatment of Solid Waste:
-
Place contaminated solid waste (e.g., pipette tips, microfuge tubes, gloves) into a suitable container.
-
Add enough of the 1-2.5% sodium hypochlorite solution to completely submerge the waste.
-
Ensure all surfaces of the waste are in contact with the decontamination solution.
-
Allow to soak for at least 2 hours (overnight recommended).
-
-
Neutralization and Disposal:
-
After the recommended contact time, neutralize any excess sodium hypochlorite by adding a reducing agent such as sodium thiosulfate or sodium bisulfite until the solution no longer tests positive for active chlorine (e.g., using potassium iodide-starch paper).
-
The neutralized liquid waste can then be disposed of down the drain with copious amounts of water, in accordance with local regulations.
-
The decontaminated solid waste can be drained and disposed of as regular laboratory waste, following institutional guidelines.
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the safe disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Ochratoxin A-D4
Essential protocols for the safe management, application, and disposal of Ochratoxin A-D4 in a laboratory environment, ensuring the protection of personnel and the integrity of research.
This compound, a deuterated analog of the naturally occurring mycotoxin Ochratoxin A, is a critical tool in analytical and research settings. Due to its toxicological profile, including being a suspected carcinogen, stringent safety measures are imperative during its handling and disposal.[1][2][3] This guide provides immediate and essential safety and logistical information to support researchers, scientists, and drug development professionals in maintaining a safe laboratory environment.
Immediate Safety and Hazard Information
Ochratoxin A is classified as acutely toxic if swallowed or inhaled and is suspected of causing cancer.[1][2] It can also cause serious eye irritation. The deuterated form, this compound, should be handled with the same level of caution.
Key Safety Data Summary
| Hazard Classification | GHS Pictograms | Signal Word | Hazard Statements |
| Acute toxicity, Oral (Category 2) | GHS06 (Skull and Crossbones) | Danger | H300: Fatal if swallowed. |
| Acute toxicity, Inhalation (Category 2) | GHS06 (Skull and Crossbones) | Danger | H330: Fatal if inhaled. |
| Carcinogenicity (Category 2) | GHS08 (Health Hazard) | Danger | H351: Suspected of causing cancer. |
| Serious Eye Irritation (Category 2A) | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation. |
| Reproductive Toxicity (Category 2) | GHS08 (Health Hazard) | Danger | H361d: Suspected of damaging the unborn child. |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure. The following table outlines the minimum required PPE for handling this compound.
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Chemically resistant gloves | Nitrile or butyl rubber gloves are recommended. Always inspect gloves for integrity before use and change them frequently. |
| Eyes/Face | Safety goggles and face shield | Goggles should provide a complete seal around the eyes. A face shield should be worn when there is a risk of splashing. |
| Body | Laboratory coat | A fully buttoned lab coat is mandatory. Consider a disposable gown for procedures with a higher risk of contamination. |
| Respiratory | NIOSH-approved respirator | A respirator is required when handling the solid form or when there is a potential for aerosol generation. The type of respirator should be selected based on a formal risk assessment. |
Experimental Protocols: Safe Handling and Operations
Adherence to a strict, step-by-step protocol is crucial for minimizing exposure risk. The following procedures should be implemented for all work involving this compound.
Receiving and Storage:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Don appropriate PPE before opening the package in a designated containment area, such as a chemical fume hood.
-
Store this compound in a clearly labeled, tightly sealed container in a cool, dry, and well-ventilated area.
-
Restrict access to the storage area to authorized personnel only.
Preparation of Solutions:
-
All handling of solid this compound and preparation of solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.
-
Use a dedicated set of non-sparking tools for weighing and transferring the solid material.
-
When dissolving, add the solvent slowly to the solid to avoid splashing.
-
Ensure all containers are securely capped and clearly labeled with the chemical name, concentration, date, and hazard information.
General Handling:
-
Work in a designated area specifically for handling potent compounds.
-
Avoid eating, drinking, or smoking in the laboratory.
-
Wash hands thoroughly with soap and water after handling and before leaving the laboratory.
Decontamination and Disposal Plan
A robust decontamination and disposal plan is essential to prevent environmental contamination and accidental exposure.
Decontamination Protocol:
-
Surface Decontamination: For routine cleaning of work surfaces, use a 10% bleach solution followed by a 70% ethanol wipe-down. Allow for a contact time of at least 15 minutes for the bleach solution.
-
Spill Management:
-
Evacuate the immediate area.
-
Wearing appropriate PPE, cover the spill with an absorbent material.
-
Gently apply a 10% bleach solution to the absorbent material, working from the outside in.
-
Allow a contact time of at least 30 minutes.
-
Collect all contaminated materials in a sealed, labeled hazardous waste container.
-
Clean the spill area again with bleach solution and then 70% ethanol.
-
Disposal Plan:
-
Waste Segregation: All materials that have come into contact with this compound, including gloves, pipette tips, and absorbent materials, must be considered hazardous waste.
-
Waste Collection: Collect all solid and liquid waste in separate, clearly labeled, and leak-proof hazardous waste containers.
-
Final Disposal: Dispose of all hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations. Do not dispose of this compound down the drain.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling, decontamination, and disposal of this compound.
By implementing these comprehensive safety and handling procedures, laboratories can mitigate the risks associated with this compound, ensuring a secure environment for groundbreaking research.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
